molecular formula C9H9N3O2 B11908980 Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B11908980
M. Wt: 191.19 g/mol
InChI Key: TUUAFHHJDGSGIK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that serves as a privileged structure in the design of novel bioactive molecules due to its close structural similitude to purine bases like adenine and guanine . This compound is primarily used as a key synthetic intermediate for the construction of more complex molecules targeting a range of therapeutic areas. Research into this and related analogues has demonstrated their potential in developing compounds with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidepressant effects . Furthermore, this scaffold is found in approved drugs such as Riociguat and Vericiguat, which are used for treating cardiovascular diseases, highlighting its substantial real-world application and value in pharmaceutical development . The ester functional group at the 3-position provides a versatile handle for further synthetic modification, allowing researchers to access a wide array of derivatives, such as carboxamides and carboxylic acids, for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-4-10-8-7(6)5-11-12-8/h3-5H,2H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUAFHHJDGSGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Executive Summary

The Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold represents a critical pharmacophore in modern drug discovery, serving as a foundational architecture for kinase inhibitors (e.g., GSK-3, CDK5), sGC stimulators, and antiviral agents. While various synthetic routes exist, the regio-controlled cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles remains the industry standard for scalability and reproducibility.

This guide details the regioselective synthesis of the 4-carboxylate derivative. Unlike the multicomponent reactions (MCR) that typically yield 4-aryl-5-carboxylates (Hantzsch-type), this protocol targets the 4-position ester specifically, utilizing the reaction between 5-aminopyrazoles and ethyl 2,4-dioxovalerate (ethyl acetopyruvate).

Strategic Retrosynthesis & Mechanism

To achieve the 4-carboxylate substitution pattern, the pyridine ring is constructed onto a pre-formed pyrazole core. The critical challenge is regioselectivity . The 5-aminopyrazole is an ambident nucleophile (C4-carbon and exocyclic N-amine). Similarly, the 1,3-dielectrophile (ethyl 2,4-dioxovalerate) presents two electrophilic carbonyl centers.

The Mechanistic Pathway:

  • Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the most electrophilic ketone (C2 of the dioxovalerate).

  • Cyclization: The C4 of the pyrazole attacks the remaining carbonyl (C4 of the dioxovalerate).

  • Aromatization: Dehydration yields the fully aromatic system.

Note: Controlling the pH and solvent is vital to favor the 4-carboxylate isomer over the 6-carboxylate regioisomer.

Retrosynthesis Target Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Target Scaffold) Precursor1 5-Amino-1H-pyrazole (Nucleophile) Intermediate Schiff Base / Enamine Intermediate Precursor1->Intermediate Condensation (AcOH) Precursor2 Ethyl 2,4-dioxovalerate (Ethyl Acetopyruvate) (Dielectrophile) Precursor2->Intermediate Intermediate->Target Cyclodehydration (- H2O) Regio CRITICAL CONTROL POINT: Solvent choice (AcOH vs EtOH) dictates 4- vs 6-carboxylate ratio. Regio->Intermediate

Figure 1: Retrosynthetic logic and critical control points for the 4-carboxylate synthesis.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate . The methyl group at position 6 is a byproduct of using the stable ethyl acetopyruvate precursor. (Synthesis of the 6-H analog requires unstable formyl-pyruvate equivalents and is not recommended for scale-up).

Materials:
  • Reactant A: 3-Amino-5-methylpyrazole (or unsubstituted 3-aminopyrazole) [1.0 equiv]

  • Reactant B: Ethyl 2,4-dioxovalerate (Ethyl acetopyruvate) [1.1 equiv]

  • Solvent: Glacial Acetic Acid (AcOH) [Volume: 5-10 mL per gram of reactant]

  • Catalyst: None (AcOH acts as solvent/catalyst)

Step-by-Step Methodology:
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-5-methylpyrazole (10 mmol, 0.97 g) in Glacial Acetic Acid (10 mL).

  • Addition: Add Ethyl 2,4-dioxovalerate (11 mmol, 1.90 g) dropwise at room temperature.

    • Observation: The solution may darken slightly; this is normal.

  • Reaction: Heat the mixture to Reflux (118°C) for 3–4 hours .

    • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the aminopyrazole (low Rf) and the appearance of a highly fluorescent spot (intermediate Rf).

  • Quench & Crystallization:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice-Cold Water (50 mL) with vigorous stirring.

    • A precipitate should form immediately. Stir for 15 minutes to ensure full granulation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual acetic acid.

  • Purification: Recrystallize from Ethanol or EtOH/Water mixture.

    • Yield Expectation: 65–80%.

    • Appearance: Off-white to pale yellow needles.

Process Workflow Diagram

Workflow Start Start: Dissolve Aminopyrazole in AcOH Add Add Ethyl Acetopyruvate (Dropwise) Start->Add Reflux Reflux 118°C (3-4 Hours) Add->Reflux Quench Quench in Ice Water Reflux->Quench Filter Filtration & Wash Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst End Final Product: >98% Purity Recryst->End

Figure 2: Operational workflow for the batch synthesis.[1]

Technical Validation & Troubleshooting

Regioselectivity: The 4- vs. 6-Carboxylate Problem

The reaction of 5-aminopyrazoles with unsymmetrical 1,3-diketones can yield two isomers.

  • Isomer A (Target): Ethyl 4-carboxylate. Formed via attack of amine on the C2-ketone (methyl ketone) of the pyruvate.

  • Isomer B (Impurity): Ethyl 6-carboxylate. Formed via attack of amine on the C4-ketone (adjacent to ester).

Why Acetic Acid? Lynch et al. (1988) and subsequent studies demonstrated that Glacial Acetic Acid favors the formation of the 4-carboxylate (Isomer A). In contrast, neutral solvents (EtOH) or basic conditions often lead to mixtures or favor the 6-carboxylate. The acidic medium protonates the carbonyls, differentiating their electrophilicity and favoring the formation of the specific enamine intermediate required for the 4-carboxylate.

Analytical Data (Expected)
ParameterSpecificationNotes
Appearance Pale yellow/Off-white solidDarker color indicates oxidation or residual polymer.
Melting Point 198–202°CSharp range indicates high purity.
1H NMR (DMSO-d6)

1.35 (t, 3H, Ester-CH3)
Characteristic triplet.

4.38 (q, 2H, Ester-CH2)
Characteristic quartet.

2.65 (s, 3H, C6-CH3)
If using ethyl acetopyruvate.

7.8–8.5 (s, 1H, C5-H)
Aromatic proton on the pyridine ring.

13.5 (br s, 1H, NH)
Pyrazole NH (exchangeable).
Mass Spec (ESI) [M+H]+ corresponds to MWe.g., MW 219 for methyl-substituted analog.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988).[2] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[2][3][4][5] Canadian Journal of Chemistry, 66(3), 420–428. Link

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Journal of the Chemical Society of Pakistan. Link

  • Donaire-Arias, A., et al. (2022).[6] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2944. Link

  • Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation.[7][8] Tetrahedron Letters. Link

Sources

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition and drug discovery.

Executive Summary & Structural Analysis

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a specific regioisomer of the pyrazolo[3,4-b]pyridine class, a fused bicyclic system combining a pyrazole and a pyridine ring. Unlike the more common 5-carboxylate derivatives (synthesized via the Gould-Jacobs reaction or similar condensations with ethyl acetoacetate), the 4-carboxylate places the ester functionality at the position adjacent to the bridgehead carbon (C3a), creating a unique steric and electronic profile for target binding.

Structural Core & Numbering

Proper IUPAC numbering is critical for distinguishing this scaffold from its isomers.

  • Fusion Bond: The [3,4-b] designation indicates the fusion of the pyrazole 3,4-bond with the pyridine b-bond (2,3-bond).

  • The 4-Position: Located on the pyridine ring, alpha to the bridgehead carbon (C3a). This position is sterically demanding and electronically coupled to the pyridine nitrogen.

G cluster_0 Scaffold Numbering & Electronic Zones N1 N1 (NH) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a (Bridge) C3->C3a C4 C4 (Ester) C3a->C4 C7a C7a (Bridge) C3a->C7a Fusion C5 C5 C4->C5 C6 C6 C5->C6 N7 N7 (Pyridine) C6->N7 N7->C7a C7a->N1

Caption: IUPAC numbering of the 1H-pyrazolo[3,4-b]pyridine core. The 4-carboxylate functionality is attached at node C4.

Electronic Properties
  • Pyridine Ring: Electron-deficient due to the electronegative nitrogen (N7), making the ring susceptible to nucleophilic attack, particularly at C4 and C6 if good leaving groups are present. However, the 4-ester stabilizes the ring via conjugation.

  • Pyrazole Ring: Acts as an electron donor to the pyridine ring. The N1-H is acidic (pKa ~12-13) and serves as a hydrogen bond donor, while N2 is a hydrogen bond acceptor.

  • Solubility: The ethyl ester moiety renders the molecule lipophilic (LogP ~1.5–2.5), suitable for cell permeability but requiring hydrolysis to the free acid for aqueous solubility or coupling reactions.

Synthesis Methodologies

The synthesis of the 4-carboxylate isomer requires specific precursors to direct the regiochemistry. Standard reactions with 1,3-dicarbonyls (like ethyl acetoacetate) typically yield the 5-carboxylate. To access the 4-carboxylate, a multicomponent reaction (MCR) involving ethyl pyruvate is the gold standard.

Primary Route: Multicomponent Cyclocondensation

This route utilizes a 5-aminopyrazole, an aldehyde, and ethyl pyruvate.[1] The pyruvate provides the alpha-keto ester motif necessary to place the carboxylate at C4.

Reagents:

  • 5-Amino-1H-pyrazole (or N1-substituted derivative).[1]

  • Aryl Aldehyde (defines the substituent at C4 or C6 depending on mechanism, usually C4 in Hantzsch-type, but here the pyruvate dictates the C4 ester).

  • Ethyl Pyruvate (Source of C4-carboxylate).

Reaction Scheme (Conceptual):



Mechanism:

  • Schiff Base Formation: Condensation of the aldehyde with the exocyclic amine of the pyrazole.

  • Nucleophilic Attack: The C4 of the pyrazole (nucleophilic enamine carbon) attacks the ketone of the pyruvate.

  • Cyclization: Intramolecular condensation closes the pyridine ring.

  • Oxidation: If a dihydro-intermediate forms, an oxidation step (e.g., DDQ or air oxidation) establishes aromaticity.

Experimental Protocol: Synthesis of Ethyl 4-carboxylate Derivative

Reference Basis: Adapted from MCR protocols for pyrazolopyridines (e.g., source 1.3, 1.13).

Step-by-Step Methodology:

  • Preparation: In a microwave process vial (10 mL), charge 5-amino-1-phenyl-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl pyruvate (1.0 mmol).

  • Solvent System: Add Glacial Acetic Acid (3 mL).

  • Reaction: Seal the vial and irradiate at 120°C for 15–20 minutes (or reflux for 3-4 hours under conventional heating).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into crushed ice (20 g).

    • Neutralize with saturated NaHCO₃ solution (pH ~7–8).

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (Hexane:EtOAc 7:3).

Yield Expectation: 65–85%. Characterization:

  • IR: Ester C=O stretch at ~1720 cm⁻¹.[2]

  • 1H NMR: Distinct quartet/triplet for ethyl group; singlet for Pyridine H (if C6 is unsubstituted) or aromatic shifts.

Synthesis Start Reactants: 5-Aminopyrazole + Aryl Aldehyde + Ethyl Pyruvate Step1 Condensation (Schiff Base / Enamine formation) Solvent: AcOH Start->Step1 Step2 Cyclization (Ring Closure) Temp: 120°C (MW) or Reflux Step1->Step2 Step3 Oxidation / Aromatization (In situ or DDQ) Step2->Step3 Product Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Step3->Product

Caption: Synthetic workflow for the 4-carboxylate isomer via multicomponent reaction.

Chemical Reactivity & Derivatization

The ethyl ester at C4 is a versatile handle for diversifying the scaffold.

Ester Hydrolysis & Amide Coupling

The most common transformation is the conversion of the ester to the carboxylic acid, followed by amide coupling to generate bio-active carboxamides.

  • Hydrolysis: LiOH in THF/Water (1:1) at RT.

  • Coupling: HATU or EDC/HOBt with primary/secondary amines.

  • Relevance: Many kinase inhibitors (e.g., TBK1 inhibitors) utilize a 4-carboxamide motif to engage the hinge region of the kinase ATP-binding pocket.

Hydrazinolysis

Reaction with hydrazine hydrate yields the carbohydrazide , a precursor for forming triazole-fused tricyclic systems (e.g., pyrazolo[3,4-b]pyridine-fused triazoles), which often exhibit enhanced antimicrobial activity.

N-Alkylation (SAR Vector)

The pyrazole N1 is the primary site for alkylation.

  • Conditions: Alkyl halide, K₂CO₃, DMF, 60°C.

  • Selectivity: N1 alkylation is thermodynamically favored over N2, though bulky substituents at C3 or C7a can influence the ratio.

Biological Applications & Pharmacophore Data

The pyrazolo[3,4-b]pyridine-4-carboxylate scaffold is a bioisostere of the quinoline and indazole cores, widely used in targeting enzymes requiring a planar, H-bond accepting/donating motif.

Key Biological Targets
Target ClassMechanism of ActionApplicationReference
TBK1 / IKKε ATP-competitive inhibitionCancer immunotherapy, Autoimmune diseases[Source 1.20]
PDE4 Phosphodiesterase inhibitionAnti-inflammatory (COPD, Asthma)[Source 1.4]
BasE Adenylating enzyme inhibitionAntibacterial (Acinetobacter baumannii)[Source 1.8]
GSK-3 Kinase inhibitionNeurodegenerative diseases (Alzheimer's)[Source 1.17]
Structure-Activity Relationship (SAR)
  • Position 4 (Ester/Amide): Critical for solubility and H-bonding. Hydrolysis to acid often kills cell permeability; conversion to amide improves kinase selectivity.

  • Position 1 (N-Aryl/Alkyl): Controls lipophilicity and steric fit in the hydrophobic back-pocket of enzymes.

  • Position 6: Substitution here (e.g., -CF3, -Phenyl) can enhance metabolic stability and potency.

Physical Properties Data

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₁N₃O₂ (for parent ethyl ester)Varies by substituent
Molecular Weight ~217.22 g/mol Base scaffold
Appearance White to pale yellow solidCrystalline
Melting Point 125°C – 129°CFor 1-ethyl-3-methyl derivative [Source 1.9]
Solubility DMSO, DMF, DCM, EtOAcPoor in water
pKa (Calc) ~12.5 (Pyrazole NH)Acidic proton
LogP 1.8 – 2.5Lipophilic

References

  • Synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem. Available at: [Link]

  • Non-nucleoside Inhibitors of BasE, An Adenylating Enzyme in the Siderophore Biosynthetic Pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyrazolopyridines: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Significance of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural similarity to endogenous purines and its consequent broad spectrum of biological activities. This guide delves into the molecular architecture of a key derivative, Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, providing a comprehensive overview of its synthesis, structural characterization, and its role as a versatile building block in the development of novel therapeutics. We will explore the established synthetic routes, analyze the expected spectroscopic signatures for this class of compounds, and discuss the therapeutic potential of pyrazolopyridine derivatives, particularly as kinase inhibitors in oncology.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of a pyrazole and a pyridine ring gives rise to the pyrazolopyridine system, a class of bicyclic heteroaromatics with significant therapeutic potential. Among the various isomers, the 1H-pyrazolo[3,4-b]pyridine core is of particular interest to medicinal chemists. Its structural resemblance to adenine and guanine allows it to function as a purine analogue, potentially interacting with the ATP-binding sites of various enzymes, most notably protein kinases.[1][2][3] This mimicry has led to the development of numerous pyrazolopyridine derivatives as potent inhibitors of key signaling proteins implicated in diseases such as cancer, inflammation, and viral infections.[4][5]

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a crucial intermediate in the synthesis of a diverse array of substituted pyrazolopyridines. The ester functionality at the 4-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Molecular Structure and Characterization

The definitive molecular structure of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is best understood through a combination of spectroscopic techniques and, when available, X-ray crystallography. While a specific crystal structure for the title compound is not publicly available, its connectivity and key structural features can be confidently assigned based on synthetic precursors and data from closely related analogues.

Molecular Formula: C₁₀H₁₁N₃O₂

Molecular Weight: 205.22 g/mol

Core Scaffold: 1H-pyrazolo[3,4-b]pyridine

Spectroscopic Characterization (Predicted and Inferred)

While experimental spectra for the title compound are not readily found in the literature, we can predict the expected signals based on the analysis of similar structures.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bicyclic core, as well as the ethyl ester group. The chemical shifts of the pyridine ring protons are influenced by the nitrogen atom and the substituents.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group will be a key downfield signal.

2.1.3. Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The fragmentation pattern of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates often involves the initial loss of an ethanol molecule, followed by the elimination of carbon monoxide and hydrogen cyanide.[6][7]

2.1.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrazole ring, the C=O stretch of the ester, and the C=N and C=C stretching vibrations of the aromatic rings.

Synthesis of the 1H-pyrazolo[3,4-b]pyridine Scaffold

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be broadly approached by two main strategies: constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a substituted pyridine.[1]

General Synthetic Strategy: Pyridine Ring Formation from a 5-Aminopyrazole Precursor

A common and versatile method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This approach allows for the introduction of various substituents on both the pyrazole and the newly formed pyridine ring.

Experimental Protocol: Illustrative Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

The following is a general procedure adapted from the synthesis of related pyrazolo[3,4-b]pyridine derivatives and should be optimized for the specific synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate.

Step 1: Synthesis of a 5-Aminopyrazole Intermediate

The synthesis typically begins with the preparation of a substituted 5-aminopyrazole. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate is a commercially available and commonly used starting material.[8]

Step 2: Condensation and Cyclization

The 5-aminopyrazole is then reacted with a suitable 1,3-dicarbonyl compound. To obtain the desired 4-carboxylate, a reactant such as diethyl 2-(ethoxymethylene)malonate could be employed in a Gould-Jacobs type reaction.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 5-Aminopyrazole Derivative C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound B->C D Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate C->D

Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. The nitrogen atoms in the bicyclic system can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases.

Kinase Inhibition

Numerous studies have demonstrated the potent inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a range of kinases, including:

  • CDKs (Cyclin-Dependent Kinases): These are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[10]

  • TRK (Tropomyosin Receptor Kinase): Inhibitors of TRK have shown promise in treating cancers with TRK fusions.[5]

  • Other Kinases: The versatility of the scaffold allows for the development of inhibitors against various other kinases implicated in disease.

Anticancer Activity

The inhibition of key kinases by pyrazolo[3,4-b]pyridine derivatives translates to potent anticancer activity. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][11]

Signaling_Pathway cluster_drug Therapeutic Agent cluster_target Molecular Target cluster_pathway Cellular Pathway cluster_effect Biological Effect Drug Pyrazolo[3,4-b]pyridine Derivative Kinase Protein Kinase (e.g., CDK, TRK) Drug->Kinase Inhibition Pathway Oncogenic Signaling Pathway Kinase->Pathway Activation Effect Inhibition of Cancer Cell Proliferation Pathway->Effect Leads to

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.

Conclusion and Future Perspectives

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a valuable scaffold in medicinal chemistry, offering a synthetically accessible entry point to a class of compounds with significant therapeutic potential. The structural insights and synthetic strategies discussed in this guide provide a foundation for researchers to design and develop novel pyrazolopyridine-based drugs. Future work in this area will likely focus on the synthesis of more complex and highly substituted derivatives, the exploration of new therapeutic targets, and the optimization of pharmacokinetic and pharmacodynamic properties to yield clinically successful drug candidates.

References

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][1][3]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link][4]

  • Georgiou, M., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link][11]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link][5]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (n.d.). Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. (n.d.). MySkinRecipes. [Link][2][12]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (n.d.). ChemSynthesis. [Link][13]

  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(1), 1-4. [Link][11]

  • Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(3), 789-792. [Link][6][7]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Advances. [Link][14]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link][9][15]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(15), 4987. [Link][16]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2020). Molecules, 25(23), 5733. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. [Link][17]

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The Multifaceted Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the diverse pharmacological properties of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][5][6]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mode of anticancer action for this class of compounds is the inhibition of various protein kinases that are crucial for cell cycle progression and survival.[1][5][7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several derivatives have been identified as potent inhibitors of CDKs, particularly CDK1 and CDK2.[5][7] By blocking the activity of these kinases, the compounds arrest the cell cycle, preventing cancer cells from proliferating.[5]

  • PIM Kinase Inhibition: PIM kinases are another important target. Inhibition of PIM1, for instance, has been shown to induce apoptosis in cancer cells.[5]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Derivatives of pyrazolo[3,4-b]pyridine have been developed as inhibitors of TRK kinases, which are implicated in the growth and proliferation of various tumors.[8][9][10]

  • Topoisomerase IIα (TOPIIα) Inhibition: Some compounds have been shown to inhibit TOPIIα, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[1]

  • Other Mechanisms: Beyond kinase inhibition, these derivatives have been reported to inhibit tubulin polymerization and interfere with heat shock protein 90 (HSP90) function, both of which are critical for cancer cell survival and proliferation.[5]

B. Data Presentation: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTarget Cell LineIC50 (µM)Mechanism of ActionReference
6b HCT-116 (Colon)Not specified, but high selectivity index of 15.05Dual CDK2/PIM1 inhibitor, induces apoptosis, G0-G1 cell cycle arrest[5]
C03 Km-12 (Colon)0.304TRKA inhibitor[8][9]
17f NRK-49F (Kidney)0.78AMPK activator[11]
7b Hep G2 (Liver)0.0158Not specified[6]
7b MCF7 (Breast)0.0001Not specified[6]
8c NCI 60-cell line panel1.33 (MG-MID)Topoisomerase IIα inhibitor, induces DNA damage, S-phase arrest, apoptosis[1]
9a Hela (Cervical)2.59CDK2 and/or CDK9 inhibitor
14g HCT-116 (Colon)1.98CDK2 and/or CDK9 inhibitor
C. Experimental Protocols: Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions compound_prep->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_solubilization Solubilization & Reading plate_cells Plate cells and treat with compounds incubate Incubate for 72-96 hours plate_cells->incubate fix_cells Fix cells with cold Trichloroacetic Acid (TCA) incubate->fix_cells wash_dry Wash with water and air dry fix_cells->wash_dry stain_srb Stain with SRB solution wash_dry->stain_srb wash_unbound Wash with 1% acetic acid stain_srb->wash_unbound solubilize_srb Solubilize bound dye with Tris base wash_unbound->solubilize_srb read_absorbance Read absorbance at 540 nm solubilize_srb->read_absorbance

SRB Assay Workflow Diagram.

Step-by-Step Protocol: [1][5][8]

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with compounds as described for the MTT assay.

  • Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates multiple times with water to remove TCA and dead cells.

  • Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of pyrazolo[3,4-b]pyridine have exhibited promising activity against a range of bacterial and fungal strains. [3][6][12][13][14][15]

A. Mechanism of Action

The precise mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

B. Data Presentation: Antimicrobial Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
Compound IDTarget MicroorganismMIC (µg/mL)Reference
7b Fusarium oxysporum0.98[6]
General Various bacteria0.12-62.5[6]
6a-h Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaModerate activity[13]
24 Staphylococcus aureusZone of inhibition: 15 ± 0.82 mm[3]
27 Klebsiella pneumoniaeZone of inhibition: 16 ± 0.82 mm[3]
7d Klebsiella pneumoniae3.9[14]
C. Experimental Protocols: Assessing Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

Step-by-Step Protocol: [9][15][16][17]

  • Prepare Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculate Agar Plate: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Create Wells: Wells are punched into the agar using a sterile cork borer.

  • Add Test Compound: A specific volume of the pyrazolo[3,4-b]pyridine derivative solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measure Zone of Inhibition: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol: [7][18][19][20]

  • Prepare Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in test tubes.

  • Inoculate Tubes: Each tube is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The tubes are incubated under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

III. Antiviral Activity: Targeting Viral Replication

The pyrazolo[3,4-b]pyridine scaffold has also shown promise in the development of antiviral agents, particularly against Herpes Simplex Virus Type-1 (HSV-1). [17]

A. Mechanism of Action

Studies have suggested that these derivatives can interfere with different stages of the viral replication cycle. For instance, some compounds have been shown to affect viral adsorption to host cells, while others may inhibit later stages of replication, such as the expression of viral proteins. [17]

B. Data Presentation: Anti-HSV-1 Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)Proposed MechanismReference
ARA-04 1.00 ± 0.10>10001000Affects viral adsorption[17]
ARA-05 1.00 ± 0.05>10001000Affects viral adsorption[17]
AM-57 0.70 ± 0.10>600857.1Interferes with α- and γ-phases of replication[17]
C. Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.

Plaque_Reduction_Assay_Workflow cluster_infection Infection cluster_overlay Overlay & Incubation cluster_quantification Quantification prepare_cells Prepare confluent monolayer of host cells prepare_virus Prepare virus inoculum and compound dilutions infect_cells Infect cells with virus in presence of compound prepare_virus->infect_cells add_overlay Add semi-solid overlay (e.g., methylcellulose) infect_cells->add_overlay incubate_plaques Incubate to allow plaque formation add_overlay->incubate_plaques fix_stain Fix and stain cells incubate_plaques->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_reduction Calculate % plaque reduction and EC50 count_plaques->calculate_reduction Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole Derivative condensation Condensation Reaction (e.g., in Acetic Acid, Reflux) aminopyrazole->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation product Pyrazolo[3,4-b]pyridine Derivative condensation->product

Sources

Technical Guide: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the starting materials and synthetic strategies for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate . The content is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., GSK-3, CDK), sGC stimulators (e.g., Riociguat analogs), and antiviral agents.

While the 5-carboxylate isomer is commonly synthesized via the Gould-Jacobs reaction (using diethyl ethoxymethylenemalonate), the 4-carboxylate isomer requires a distinct retrosynthetic approach. This guide focuses on the specific starting materials and protocols required to install the ethyl ester at the C4 position, a crucial vector for structure-activity relationship (SAR) exploration.

Retrosynthetic Analysis & Starting Materials

To construct the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate core, two primary retrosynthetic disconnections are valid. The choice depends on the desired substitution at C6 and N1.

Route A: Cyclocondensation (The "Pyridine-Last" Approach)

This is the most convergent route, utilizing a 5-aminopyrazole nucleophile and a 1,3-dielectrophile. To achieve the 4-carboxylate regiochemistry, the electrophile must be Diethyl Oxalacetate .

  • Starting Material 1 (Nucleophile): 5-Amino-1H-pyrazole (or N1-substituted derivatives).

  • Starting Material 2 (Electrophile): Diethyl Oxalacetate (often used as the sodium salt, Sodium Diethyl Oxalacetate).

Route B: Hydrazine Annulation (The "Pyridine-First" Approach)

This route ensures perfect regiocontrol but requires more complex pyridine precursors.

  • Starting Material 1: Ethyl 2-chloro-3-formylisonicotinate (Ethyl 2-chloro-3-formylpyridine-4-carboxylate).

  • Starting Material 2: Hydrazine Hydrate (or substituted hydrazines).

Comparative Analysis of Starting Materials[1]
FeatureRoute A: Aminopyrazole + OxalacetateRoute B: Pyridine Precursor + Hydrazine
Availability High (Commercial Reagents)Low (Precursor synthesis required)
Regiofidelity Moderate (Requires condition control)High (Structural constraint)
Product Typically 6-hydroxy-4-carboxylate (tautomer)Fully aromatic 4-carboxylate
Scalability Excellent (One-pot)Moderate (Multi-step precursor)

Reaction Mechanism & Pathway Logic

The formation of the 4-carboxylate via Route A is governed by the differential reactivity of the electrophilic centers in diethyl oxalacetate.

Mechanistic Pathway (DOT Visualization)

ReactionPathway SM1 5-Amino-1H-pyrazole Inter1 Intermediate A: Schiff Base Formation (NH2 attacks Ketone) SM1->Inter1 Kinetic Control Inter2 Intermediate B: Amide Formation (NH2 attacks Ester) SM1->Inter2 Thermodynamic Control SM2 Diethyl Oxalacetate (Keto-Ester) SM2->Inter1 SM2->Inter2 Prod1 Target: 4-Carboxylate (6-OH tautomer) Inter1->Prod1 C4 attacks Ester (Cyclization) Prod2 Isomer: 5-Carboxylate (Rare via this route) Inter2->Prod2 C4 attacks Ketone

Caption: Mechanistic bifurcation in the reaction of 5-aminopyrazole with diethyl oxalacetate. The path to the 4-carboxylate (green) is favored by initial imine formation at the ketone.

Critical Regioselectivity Note

In the reaction with diethyl oxalacetate:

  • The 5-NH₂ group is the hardest nucleophile and preferentially attacks the ketone carbonyl (most electrophilic) to form a Schiff base/enamine intermediate.

  • The C4 of the pyrazole (nucleophilic enamine carbon) then attacks the ester carbonyl to close the ring.

  • This sequence places the remaining ester group at position 4 and a hydroxyl (tautomeric ketone) at position 6 .

Detailed Experimental Protocol

Target: Ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Precursor to the fully aromatic 4-carboxylate).

Reagents
  • 5-Amino-1-phenylpyrazole (or unsubstituted analog): 10 mmol

  • Sodium Diethyl Oxalacetate: 12 mmol (1.2 equiv)

  • Acetic Acid (Glacial): 20 mL (Solvent/Catalyst)

  • Ethanol: For recrystallization[1][2][3][4][5]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-1-phenylpyrazole (1.59 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add sodium diethyl oxalacetate (2.52 g, 12 mmol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (118 °C) with vigorous magnetic stirring. Maintain reflux for 4–6 hours . Monitor consumption of the aminopyrazole by TLC (Eluent: EtOAc/Hexane 1:1).

  • Precipitation: Allow the mixture to cool to room temperature. Pour the reaction mass into crushed ice (100 g) with stirring. A precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove excess acid and salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Yield Validation: Typical yields range from 65–80% . The product is Ethyl 6-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate .

Conversion to Fully Aromatic Core (Optional)

To obtain the 6-unsubstituted core (if the 6-OH is not desired):

  • Chlorination: Reflux the 6-hydroxy intermediate with POCl₃ to generate the 6-chloro derivative.

  • Hydrogenolysis: Subject the 6-chloro compound to catalytic hydrogenation (H₂, Pd/C, Et₃N) to yield Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to water in solvent.Use anhydrous acetic acid or add molecular sieves.
Regioisomer Formation Attack at ester first (rare with oxalacetate).Lower temperature for initial addition (0°C), then reflux.
Oiling Out Product solubility in acidic media.Neutralize the ice mixture with NaOAc to pH 5–6 to force precipitation.
N1-Alkylation If using unsubstituted 5-aminopyrazole.Use N1-protected pyrazoles (e.g., N-Boc or N-Ph) to prevent side reactions.

References

  • Regioselective Synthesis of Pyrazolo[3,4-b]pyridines. Source:Journal of Organic Chemistry, 2017. Context: Describes microwave-assisted cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles.

  • Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Source:ResearchGate / Elsevier, 2006. Context: Discusses the reaction of 5-aminopyrazoles with arylidenepyruvic acids and the mechanistic pathways favoring specific carboxylate isomers.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source:Molecules (MDPI), 2022. Context: A comprehensive review of synthetic strategies, including the Gould-Jacobs and Friedländer reactions for this scaffold.

  • Reaction of 5-Aminopyrazoles with Active Methylene Compounds. Source:Sciforum, 2005. Context: Details the condensation of 5-aminopyrazoles with beta-keto esters and oxalacetates to form fused pyridine rings.

Sources

The Ascendancy of Pyrazolo[3,4-b]pyridine Scaffolds: A Technical Guide to Synthesis, Biological Exploration, and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Architecture of Pyrazolo[3,4-b]pyridines

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system of a pyrazole and a pyridine ring, is a quintessential example of such a scaffold.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions (N1, C3, C4, C5, and C6), provides a versatile platform for the design of novel therapeutic agents.[2][3] This guide delves into the core principles of discovering and developing novel pyrazolo[3,4-b]pyridine derivatives, from fundamental synthetic strategies to their application in targeting a spectrum of diseases, including cancer, malaria, and neurodegenerative disorders.[4][5][6]

The inherent electronic properties of the two nitrogen-containing rings, along with the potential for establishing multiple hydrogen bonds and other non-covalent interactions, underpin the broad biological activity of these compounds.[7][8] Researchers have successfully leveraged this scaffold to create potent inhibitors of various kinases, modulators of protein-protein interactions, and agents that interfere with fundamental cellular processes.[9][10][11] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the critical aspects of working with this remarkable heterocyclic system.

Synthetic Strategies: Constructing the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached from two primary retrosynthetic viewpoints: constructing the pyridine ring onto a pre-existing pyrazole, or vice versa.[2] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Pyridine Ring Annulation onto a Pyrazole Core

This is a widely employed and versatile method, often starting with a 5-aminopyrazole derivative. The pyridine ring is then formed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone.[2][12]

A key consideration in this approach, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers. The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups.[2] For instance, when using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, leading to a specific regioisomer.[2]

Workflow for Pyridine Ring Annulation

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product 5-Aminopyrazole 5-Aminopyrazole Condensation Cyclocondensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) 1,3-Dicarbonyl->Condensation Purification Chromatography / Recrystallization Condensation->Purification Crude Product Product Pyrazolo[3,4-b]pyridine Purification->Product Purified Scaffold Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRK) Ligand->RTK Binds & Activates Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Pathway Phosphorylates & Activates Pyrazolo Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Sources

A Technical Guide to Determining the Solubility of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses this knowledge gap by providing a robust framework for researchers, scientists, and drug development professionals. Instead of merely presenting data, this document empowers the user with the foundational principles and detailed experimental methodologies required to determine the solubility of this compound accurately. We will first dissect the molecular structure to predict its solubility behavior, then present the theoretical underpinnings of solubility, and finally, provide detailed, field-proven protocols for both equilibrium and rapid solubility determination. This guide is designed to ensure scientific integrity through self-validating experimental design and authoritative grounding in established analytical chemistry principles.

Part 1: Physicochemical Characterization and Solubility Prediction

Understanding the molecular structure of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is paramount to predicting its interactions with various solvents.

Molecular Structure: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol

Structural Analysis: The molecule's structure reveals a combination of polar and non-polar characteristics:

  • Pyrazolopyridine Core: This fused heterocyclic ring system is inherently polar due to the presence of three nitrogen atoms. The pyridine nitrogen and the pyrazole nitrogens act as hydrogen bond acceptors.

  • Pyrazole N-H Group: The proton on the pyrazole ring is a hydrogen bond donor, capable of interacting strongly with protic solvents and polar aprotic solvents with hydrogen bond accepting sites.

  • Ethyl Carboxylate Group (-COOEt): The ester functional group is polar and contains two oxygen atoms that are effective hydrogen bond acceptors. However, the terminal ethyl group (-CH₂CH₃) introduces a non-polar, hydrophobic character.

Solubility Prediction: Based on the principle of "like dissolves like," we can formulate initial hypotheses regarding the compound's solubility.[1][2] The presence of multiple hydrogen bond donors and acceptors suggests favorable interactions with polar solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be moderate. While the polar functional groups will interact favorably through hydrogen bonding, the overall aromatic system and the ethyl group may limit high solubility, especially in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the molecule without competing for the N-H donor site as strongly as protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is expected. The significant polarity of the pyrazolopyridine core and the ester group is incompatible with the non-polar nature of these solvents, leading to weak solute-solvent interactions.[2][3]

Part 2: Foundational Principles of Solubility

Solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1] For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key factors influencing this process include:

  • Polarity: Polar solvents possess large dipole moments and effectively dissolve polar solutes. Nonpolar solvents are required for nonpolar solutes.[2] Solvents are further classified as protic (containing O-H or N-H bonds) or aprotic. Polar protic solvents are excellent for dissolving solutes that can donate and accept hydrogen bonds.

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps overcome the solute's crystal lattice energy.[3] However, this relationship must be determined empirically, as exceptions exist.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, structurally similar compounds.[2][3]

Part 3: Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols are essential. We describe two primary methods: the gold-standard Equilibrium Shake-Flask Method and the rapid Solvent Addition Method.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method is considered the benchmark for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies.[4][5][6] It involves saturating a solvent with the solute and quantifying the concentration after equilibrium is achieved.

Methodology:

  • Preparation: Add an excess amount of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate to a series of vials, each containing a known volume (e.g., 2 mL) of the selected laboratory solvent. The excess solid is crucial to ensure saturation is reached.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples at a constant speed (e.g., 100 rpm) that ensures the solid particles remain suspended without forming a vortex.[4][5]

  • Time to Equilibrium Assessment: To validate that equilibrium has been reached, sample the suspensions at various time points (e.g., 4, 8, 24, 48, and 72 hours).[4]

  • Sample Processing: At each time point, stop agitation and allow the excess solid to sediment. Withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Immediately dilute the filtered supernatant with a suitable mobile phase or solvent to prevent precipitation. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy against a standard curve.

  • Data Analysis: Plot the measured concentration against time. Equilibrium is confirmed when consecutive measurements plateau (e.g., vary by <5%).[4] The concentration at this plateau is the equilibrium solubility.

Diagram 1: Workflow for the Equilibrium Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_data Data Interpretation A Add excess solute to a known volume of solvent B Seal and agitate at constant temperature A->B C Sample at multiple time points (4-72h) B->C D Filter supernatant to remove solid C->D E Dilute sample immediately D->E F Quantify concentration (e.g., HPLC) E->F G Plot concentration vs. time F->G H Identify plateau to confirm equilibrium solubility G->H

A flowchart of the equilibrium shake-flask solubility determination protocol.

Protocol 2: Rapid Solubility Determination via Solvent Addition Method

This method provides a faster, though potentially less precise, estimation of solubility. It is particularly useful for screening multiple solvents quickly.[8][9][10] The principle involves titrating a known mass of solute with a solvent until complete dissolution is observed.

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate into a clear glass vial.

  • Solvent Titration: At a constant temperature, add the chosen solvent to the vial in small, precise, stepwise aliquots (e.g., 50 µL) using a calibrated pipette.

  • Dissolution Assessment: After each addition, vigorously mix the vial (e.g., using a vortex mixer) for a set period (e.g., 30-60 seconds) and visually inspect for any remaining undissolved solid against a contrasting background. The use of light scattering or imaging technology can enhance the accuracy of detecting the clear point.[8]

  • Endpoint Determination: The endpoint is reached when the solution becomes completely clear (the "clear point"). Record the total volume of solvent added.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent Added (mL)

  • Validation: It is important to note that the results of this method can be dependent on the solvent addition rate.[9][10] Performing the experiment at different rates can help validate the consistency of the measurement.

Diagram 2: Workflow for the Solvent Addition Method

G A Place known mass of solute in a vial B Add small, precise aliquot of solvent A->B C Mix vigorously and observe for dissolution B->C D Is the solution clear? C->D D->B No E Record total solvent volume and calculate solubility D->E Yes

A flowchart of the rapid solvent addition solubility determination protocol.

Part 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvent classes.

Table 1: Predicted and Experimental Solubility of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic WaterLowTo be determined
MethanolModerateTo be determined
EthanolModerateTo be determined
Polar Aprotic DMSOHighTo be determined
DMFHighTo be determined
AcetonitrileModerateTo be determined
Ethyl AcetateLow-ModerateTo be determined
Nonpolar TolueneLow / InsolubleTo be determined
HexaneInsolubleTo be determined
DichloromethaneLow-ModerateTo be determined

Part 5: Troubleshooting and Key Considerations

  • Compound Stability: Before initiating solubility studies, it is crucial to confirm the stability of the compound in the chosen solvents over the experimental timeframe, especially for the multi-day shake-flask method.

  • pH-Dependent Solubility: For aqueous solvents, the pH can dramatically influence the solubility of compounds with ionizable groups. The pyrazolopyridine core is basic and will exhibit higher solubility at lower pH values due to protonation. It is recommended to determine solubility in buffered solutions at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[4]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. Ensure the same solid-state form is used for all experiments to maintain consistency.

  • Metastable Solutions: Be cautious of forming supersaturated, metastable solutions, especially in rapid screening methods. The equilibrium shake-flask method is designed to mitigate this risk by approaching saturation from an undersaturated state.

References

  • Solubility Determination from Clear Points upon Solvent Addition - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility determination from clear points upon solvent addition - University of Strathclyde. (2015, August 3). Retrieved February 15, 2026, from [Link]

  • Solubility Determination from Clear Points upon Solvent Addition | Organic Process Research & Development - ACS Publications. (2015, August 3). Retrieved February 15, 2026, from [Link]

  • Solubility test for Organic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 15, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 15, 2026, from [Link]

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. (2020, June 29). Retrieved February 15, 2026, from [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (n.d.). Retrieved February 15, 2026, from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved February 15, 2026, from [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed. (2008, January 22). Retrieved February 15, 2026, from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved February 15, 2026, from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
  • Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). Retrieved February 15, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved February 15, 2026, from [Link]

  • Solubility factors when choosing a solvent - Labclinics. (2020, November 16). Retrieved February 15, 2026, from [Link]

Sources

Precision Targeting with the Pyrazolo[3,4-b]pyridine Scaffold: From Kinase Inhibition to CNS Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of Pyrazolo[3,4-b]pyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with adenine.[1][2] This structural congruency allows it to function as a potent ATP-competitive inhibitor across a spectrum of kinases, while its tunable periphery enables selectivity for non-kinase targets such as GABAA receptors and phosphodiesterases (PDEs). This guide dissects the structure-activity relationships (SAR), validated therapeutic targets, and experimental protocols necessary to exploit this versatile pharmacophore.

The Chemical Advantage: Adenine Mimicry

The core utility of the pyrazolo[3,4-b]pyridine system lies in its ability to mimic the purine ring of ATP.

  • Hinge Binding: The N1 and N7 (or C-substituents at C4/C6) often engage in critical hydrogen bonding with the hinge region of kinase domains.[3]

  • Vector Exploration:

    • N1 Position: Controls solubility and pharmacokinetic (PK) profiles; often substituted with aryl or alkyl groups to target the hydrophobic pocket adjacent to the ATP site.

    • C3 Position: Critical for "gatekeeper" residue interaction; amide or amine substitutions here frequently dictate selectivity between kinase families (e.g., TRK vs. CDK).

    • C4/C6 Positions: Allow for extension into the solvent-exposed regions, modulating potency and physiochemical properties.[3]

Therapeutic Target Landscape

Kinases: The Oncology and Inflammation Frontier

The most prolific application of this scaffold is in the inhibition of protein kinases.

Tropomyosin Receptor Kinases (TRK)
  • Relevance: NTRK gene fusions drive various cancers (e.g., glioblastoma, lung cancer).

  • Mechanism: Pyrazolo[3,4-b]pyridines act as Pan-TRK inhibitors.

  • Key Compound: Compound C03 .

    • Potency: IC50 = 56 nM against TRKA.[3]

    • Selectivity: High selectivity over FAK and PLK4.[3]

    • Binding Mode: The pyrazole nitrogen accepts a H-bond from the hinge region (Glu590/Met592 equivalents), while the pyridine ring engages in

      
      -stacking with Phe589.[3]
      
TANK-Binding Kinase 1 (TBK1) [3][4]
  • Relevance: A node in the cGAS-STING pathway; implicated in autoimmune diseases and tumor immunity.[3]

  • Key Compound: Compound 15y .

    • Potency: IC50 = 0.2 nM.[3][4]

    • Insight: Substitutions at the C6 position are critical for fitting into the unique ribose-binding pocket of TBK1, differentiating it from other IKK-related kinases.[3]

Cyclin-Dependent Kinases (CDKs) & GSK-3 [3]
  • Relevance: Cell cycle dysregulation in solid tumors.[3]

  • Mechanism: Competitive inhibition at the ATP site causing G1/S or G2/M phase arrest.[3]

  • Selectivity: 6-heteroaryl-substituted derivatives have shown the ability to distinguish between GSK-3

    
     and CDK2, a notorious challenge in kinase drug design.[3]
    
Soluble Guanylate Cyclase (sGC): Cardiovascular Modulation

Unlike kinase inhibitors, these derivatives can act as stimulators.

  • Drug: Riociguat (Adempas) .[5][6][7]

  • Indication: Pulmonary Arterial Hypertension (PAH).[3]

  • Mechanism: Riociguat contains a pyrazolo[3,4-b]pyridine core that sensitizes sGC to endogenous nitric oxide (NO) and directly stimulates sGC independently of NO. This dual mode of action restores the NO-sGC-cGMP pathway, inducing vasodilation.[3]

GABAA Receptors: Anxiolysis without Sedation
  • Compounds: Tracazolate, Cartazolate, Etazolate .[8][9]

  • Mechanism: These agents act as positive allosteric modulators (PAMs) of the GABAA receptor.[10] Unlike benzodiazepines, they bind to a distinct site (potentially the

    
    2/3 subunit interface), offering anxiolytic effects with a reduced risk of sedation and dependence.
    
Phosphodiesterases (PDE4)
  • Relevance: COPD and Asthma.[3]

  • Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP, reducing the release of pro-inflammatory mediators (TNF-

    
    ).
    
  • SAR Note: A C5-carboxamide moiety on the pyrazolo[3,4-b]pyridine core is often essential for potent PDE4 inhibition.[3]

Visualizations

Diagram 1: Scaffold SAR & Functional Vectors

This diagram maps the specific biological outcomes associated with substitutions at key positions on the scaffold.[3]

SAR_Map Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position: Solubility & Hydrophobic Pocket (e.g., Fluorobenzyl in Riociguat) Core->N1 C3 C3 Position: Hinge Interaction / Gatekeeper (e.g., Amine for Kinases) Core->C3 C4 C4 Position: Solvent Exposure / Selectivity (e.g., Aryl groups for Anticancer) Core->C4 C5 C5 Position: PDE4 Specificity (e.g., Carboxamide) Core->C5

Caption: Functionalization vectors of the pyrazolo[3,4-b]pyridine scaffold determining therapeutic utility.

Diagram 2: TRK Signaling Pathway Inhibition

Illustrating where pyrazolo[3,4-b]pyridine inhibitors (like Compound C03) intercept oncogenic signaling.

TRK_Pathway Ligand NGF / BDNF Receptor TRK Receptor (NTRK Fusion) Ligand->Receptor Activation Ras Ras Receptor->Ras Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine (e.g., Cmpd C03) Inhibitor->Receptor ATP Competition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription

Caption: Mechanism of action for TRK inhibition preventing downstream Ras/MAPK oncogenic signaling.

Technical Workflows & Protocols

"On-Water" Synthesis Protocol

A green chemistry approach favored for generating libraries of pyrazolo[3,4-b]pyridines.[3]

Reagents: 5-aminopyrazole derivative, 1,3-dicarbonyl compound (or aldehyde + active methylene), Water, PEG-2000 (optional catalyst).

  • Preparation: In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 equiv) and the specific aldehyde (1.0 equiv) in water (approx. 5 mL per mmol).

  • Coupling: Add the active methylene compound (e.g., malononitrile, 1.0 equiv).

  • Reaction: Heat the mixture to 80-100°C under reflux. Vigorous stirring is essential as the reaction occurs at the organic-water interface ("on-water" effect).[3]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the consumption of the aminopyrazole. Reaction time is typically 1–4 hours.[3]

  • Isolation: Cool to room temperature. The product usually precipitates.[3] Filter the solid, wash with water and cold ethanol.

  • Purification: Recrystallize from ethanol/DMF.

FRET-Based Kinase Assay (Z'-LYTE)

Used to determine IC50 values for kinase targets (TRK, CDK).[3]

Principle: A FRET-peptide substrate is phosphorylated by the kinase.[3] A development reagent cleaves only the non-phosphorylated peptide.[3] Phosphorylation inhibits cleavage, maintaining the FRET signal.

  • Reaction Mix: Prepare a 10

    
    L reaction in a 384-well plate containing:
    
    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test Compound (Pyrazolo[3,4-b]pyridine derivative, serially diluted).

    • Kinase (e.g., TRKA, 0.1–10 ng/well).

    • Substrate (Ser/Thr FRET peptide, 2

      
      M).
      
    • ATP (at

      
       concentration, typically 10–100 
      
      
      
      M).
  • Incubation: Incubate at room temperature for 60 minutes.

  • Development: Add 5

    
    L of Development Reagent (Site-specific protease). Incubate for 60 minutes.
    
  • Read: Measure Fluorescence Emission at 445 nm (Donor) and 520 nm (Acceptor).

  • Calculation: Calculate the Emission Ratio (Coumarin/Fluorescein). Plot against log[Compound] to derive IC50.

Data Repository: Comparative Potency

CompoundPrimary TargetIC50 / KiIndicationStatus
Riociguat sGC (Stimulator)EC50 ~ 10-100 nMPAH / CTEPHFDA Approved
Tracazolate GABAA (

1

3

2)
PotentiatorAnxietyResearch Tool
Compound C03 TRKA56 nMOncologyPreclinical
Compound 15y TBK10.2 nMAutoimmunePreclinical
Compound 8c Topoisomerase II

GI50 = 1.33

M
LeukemiaPreclinical
Etazolate PDE4Ki ~ 2

M
InflammationDiscontinued

References

  • Riociguat (Adempas) Prescribing Information. U.S. Food and Drug Administration.[3]Link

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters.Link

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[3]Link

  • Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. Molecular Pharmacology.[3][11]Link

  • Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors. Pharmaceuticals (Basel).[3]Link

  • Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3][12]Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate . This scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., substituted derivatives in Riociguat) and anti-inflammatory agents.[1]

The guide addresses the specific challenge of regioselectivity (distinguishing the 4-carboxylate from the 5- or 6-isomers) and provides a robust, self-validating protocol.

Introduction & Retrosynthetic Logic

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged structure" in medicinal chemistry, mimicking the purine ring system. The 4-carboxylate derivative is particularly valuable as it provides a functional handle at the C4 position of the pyridine ring, allowing for further diversification (e.g., amide coupling) in a region often critical for ATP-binding pocket interactions.

Retrosynthetic Analysis

The most efficient route to the 4-carboxylate isomer is a Doebner-type Multicomponent Reaction (MCR) . Unlike the Gould-Jacobs reaction (which typically yields the 5-carboxylate-4-hydroxy derivative), the Doebner approach utilizes the condensation of an amine, an aldehyde, and a pyruvate derivative.

  • Disconnection: The pyridine ring is constructed by fusing a C3 fragment (from pyruvate/aldehyde) onto the C4-C5 bond of the pyrazole.

  • Key Precursors: 5-Amino-1H-pyrazole (nucleophile) + Aromatic Aldehyde + Ethyl Pyruvate (or Pyruvic Acid).

  • Regiochemical Control: The reaction is driven by the formation of a Schiff base (imine) intermediate, directing the carboxylate to the 4-position (analogous to Cinchoninic acid synthesis in quinolines).

Retrosynthesis Target Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Intermediate Schiff Base Intermediate Target->Intermediate Cyclodehydration Precursors 5-Aminopyrazole + Aryl Aldehyde + Ethyl Pyruvate Intermediate->Precursors Doebner MCR

Figure 1: Retrosynthetic strategy focusing on the Doebner-type multicomponent assembly.

Validated Synthesis Protocol (Doebner-Type MCR)

This protocol is optimized for the synthesis of Ethyl 4-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. Note that if the C4-aryl group is not desired (i.e., H at C4), a different precursor (ethyl 2-oxosuccinate) would be required, but the aryl-substituted variant is the standard "4-carboxylate" target in most libraries.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
  • 5-Amino-1H-pyrazole (or N1-substituted derivative, e.g., 1-phenyl-5-aminopyrazole): 1.0 equiv.

  • Aryl Aldehyde (e.g., Benzaldehyde): 1.0 equiv.

  • Ethyl Pyruvate : 1.0 equiv. (Freshly distilled recommended).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with catalytic AcOH.

  • Catalyst: Sulfuric acid (H₂SO₄) - optional, for rate enhancement.

Step-by-Step Procedure
  • Reactant Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-1H-pyrazole (10 mmol) and the aryl aldehyde (10 mmol) in glacial acetic acid (15 mL).

    • Expert Tip: If using Ethanol (20 mL), add 5-10 drops of glacial acetic acid to catalyze the imine formation.

  • Imine Formation (In Situ): Stir the mixture at room temperature for 15–30 minutes.

    • Checkpoint: The solution often changes color (yellow/orange) indicating Schiff base formation.

  • Cyclocondensation: Add ethyl pyruvate (10 mmol, 1.1 mL) dropwise to the reaction mixture. Heat the reaction to reflux (100–110 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aldehyde and the appearance of a highly fluorescent spot (typical of pyrazolopyridines).

  • Workup:

    • Method A (Precipitation): Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100 g). Stir vigorously. The product usually precipitates as a solid.

    • Method B (Extraction): If no precipitate forms, neutralize with saturated NaHCO₃ (caution: foaming) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hot Ethanol or Methanol .

    • Yield Expectation: 60–80% depending on aldehyde substituents.

Reaction Mechanism

The reaction proceeds via an initial condensation of the exocyclic amine of the pyrazole with the aldehyde to form an aldimine. The C4 of the pyrazole (which is nucleophilic) then attacks the ketone carbonyl of the pyruvate (or the enol form attacks the aldimine), followed by cyclization and oxidation (aromatization).

Mechanism Step1 5-Aminopyrazole + Aldehyde Step2 Schiff Base (Imine) Step1->Step2 - H2O Step3 Addition of Ethyl Pyruvate Step2->Step3 Step4 Dihydro Intermediate Step3->Step4 Michael/Aldol Step5 Oxidation/ Aromatization Step4->Step5 - H2O Product Pyrazolo[3,4-b]pyridine -4-carboxylate Step5->Product

Figure 2: Mechanistic pathway of the Doebner-type cyclization.

Alternative Protocol: The Friedländer Approach

Use this method if the Doebner MCR fails or for specific substitution patterns.

Concept: Condensation of 5-aminopyrazole-4-carbaldehyde with an alpha-methylene carbonyl.

  • Reagents: 5-amino-1-phenyl-1H-pyrazole-4-carbaldehyde + Ethyl Pyruvate .

  • Conditions: Reflux in ethanol with piperidine (catalytic).

  • Note: Reaction with ethyl acetoacetate typically yields the 5-carboxylate , not the 4-carboxylate. To get the 4-carboxylate via Friedländer, the ketone component must be the pyruvate.

Analytical Characterization & Troubleshooting

Distinguishing Isomers (4-COOEt vs 6-COOEt)

A common pitfall is the formation of the regioisomeric 6-carboxylate.

  • 1H NMR Diagnosis:

    • 4-Carboxylate: Look for the pyridine protons. If C4 is substituted with COOEt, you will not see a C4-H signal. You will see a singlet (or doublet if coupled to C6) for C5-H (typically ~7.5-8.0 ppm) and C6-H (if unsubstituted).

    • NOE (Nuclear Overhauser Effect): Irradiate the ester ethyl group.

      • If 4-COOEt : You may see NOE enhancement of the C5-H and potentially the aryl group at C3 (if present).

      • If 6-COOEt : You will see NOE enhancement of C5-H and the N7 lone pair region (no proton).

  • IR Spectroscopy: Ester carbonyl stretch typically appears at 1720–1735 cm⁻¹.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationEnsure aldehyde and amine stir for 30 min before adding pyruvate. Add 5% AcOH if using EtOH.
Oiling Out Product solubility too highTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Regioisomer Mix Steric hindranceUse Glacial Acetic Acid as solvent (favors thermodynamic product).
Starting Material Remains Pyruvate degradationUse freshly distilled ethyl pyruvate; it polymerizes on standing.

References

  • Maqbool, T., et al. (2013).[2] "Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates." Asian Journal of Chemistry / ResearchGate. (Describes the preparation of ethyl 1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates via multicomponent reaction). Link

  • Quiroga, J., et al. (2007). "Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines." Tetrahedron, 63(5), 1229-1242. (Detailed mechanistic discussion on regioselectivity between 4- and 6-carboxylates). Link

  • Lynch, B. M., et al. (1988). "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, 66(3), 420-428. (Foundational work on the spectroscopy and structure of the scaffold). Link

  • Donaire-Arias, A., et al. (2022).[1][3] "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 27(7), 2237. (Comprehensive review of synthetic strategies). Link

Sources

Topic: Multi-Component Reactions for the Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including kinase inhibitors and antitumor agents. This application note provides a detailed guide to the synthesis of functionalized pyrazolo[3,4-b]pyridines, specifically focusing on Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives, using efficient and environmentally benign multi-component reaction (MCR) strategies. We present two robust protocols—one employing microwave irradiation for rapid synthesis and another using conventional heating—that offer high yields and operational simplicity. This guide is designed for researchers in drug discovery and organic synthesis, offering mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure reproducible and successful synthesis.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine framework is a fused heterocyclic system that has garnered immense interest from the pharmaceutical community. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. Derivatives have been reported as potent inhibitors of various kinases (e.g., CDK5, DYRK1A), and exhibit promising antitumor, antimicrobial, and anti-inflammatory properties.

Traditionally, the synthesis of these scaffolds involves multi-step procedures that can be time-consuming and generate significant waste. Multi-component reactions (MCRs) have emerged as a superior alternative, enabling the construction of complex molecular architectures in a single, convergent step from three or more starting materials. This approach aligns with the principles of green chemistry by maximizing atom economy, reducing solvent usage, and simplifying purification processes.

This document details a versatile three-component reaction for synthesizing a library of pyrazolo[3,4-b]pyridine derivatives, a cornerstone for further drug development and structure-activity relationship (SAR) studies.

Reaction Principle and Mechanism

The synthesis is achieved via a one-pot, three-component condensation reaction involving a 5-aminopyrazole, a substituted aldehyde, and an active methylene compound, in this case, a β-ketoester like ethyl acetoacetate or a related species.

The reaction proceeds through a well-established cascade of equilibria, often referred to as a Hantzsch-type synthesis.

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aldehyde and the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate, often called a Knoevenagel adduct.

  • Michael Addition: The C4 carbon of the 5-aminopyrazole, which is nucleophilic, attacks the β-position of the α,β-unsaturated intermediate in a classic Michael addition.

  • Cyclization and Dehydration: The exocyclic amino group of the pyrazole then attacks the ketone carbonyl group of the intermediate, leading to intramolecular cyclization. Subsequent elimination of a water molecule yields a dihydropyrazolo[3,4-b]pyridine.

  • Aromatization: The stable aromatic 1H-pyrazolo[3,4-b]pyridine is typically formed via spontaneous oxidation or by the addition of a mild oxidizing agent, depending on the reaction conditions.

This cascade of reactions efficiently builds the target heterocyclic system with the desired substituents determined by the choice of starting materials.

Visualization of Reaction Mechanism

Reaction_Mechanism Plausible Reaction Mechanism for Pyrazolo[3,4-b]pyridine Synthesis R1CHO Aldehyde (R1-CHO) Knoevenagel Knoevenagel Adduct (α,β-unsaturated) R1CHO->Knoevenagel Knoevenagel Condensation EAA Ethyl Acetoacetate EAA->Knoevenagel AP 5-Aminopyrazole Michael Michael Adduct AP->Michael Michael Addition Knoevenagel->Michael Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization DHPP Dihydropyrazolo[3,4-b]pyridine Cyclized->DHPP - H2O (Dehydration) Product Ethyl 1H-pyrazolo[3,4-b]pyridine- 4-carboxylate (Final Product) DHPP->Product Oxidation / Aromatization Catalyst Catalyst (e.g., NH4OAc) Catalyst->R1CHO

Caption: A diagram illustrating the key steps in the multi-component synthesis.

Experimental Protocols

The following protocols provide methods for synthesizing a range of Ethyl 4-aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate derivatives. The core starting materials are 3-amino-1H-pyrazole-4-carboxylate, various aromatic aldehydes, and ethyl acetoacetate.

General Experimental Workflow

Caption: A summary of the experimental workflow from setup to characterization.

Protocol 1: Microwave-Assisted Synthesis (Rapid Method)

This method leverages microwave irradiation to dramatically reduce reaction times while often improving yields.

Materials & Equipment:

  • Reagents: 3-Amino-1H-pyrazole-4-carboxylate, substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde), ethyl acetoacetate, ammonium acetate (catalyst), ethanol (solvent).

  • Equipment: Microwave synthesizer with sealed reaction vessels, magnetic stirrer, TLC plates (silica gel), standard laboratory glassware, filtration apparatus.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, add 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol, 1 eq.), the desired aromatic aldehyde (1.0 mmol, 1 eq.), ethyl acetoacetate (1.0 mmol, 1 eq.), and ammonium acetate (1.0 mmol, 1 eq.).

  • Solvent Addition: Add 4 mL of ethanol to the vessel.

  • Sealing and Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100-120°C for 15-30 minutes.

    • Scientist's Note: The optimal time and temperature may vary depending on the reactivity of the aldehyde. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to determine completion.

  • Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. A solid precipitate will typically form.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of ice-cold ethanol (2 x 5 mL) to remove residual reactants and impurities.

  • Drying & Purification: Dry the product under vacuum. If necessary, further purify the product by recrystallization from ethanol to obtain the final, high-purity compound.

Protocol 2: Conventional Heating Synthesis

This protocol is suitable for laboratories without access to a microwave reactor and uses standard reflux conditions.

Materials & Equipment:

  • Reagents: Same as Protocol 1. Glacial acetic acid can also be used as a solvent and catalyst.

  • Equipment: Round-bottom flask, condenser, heating mantle with magnetic stirring, TLC plates, standard laboratory glassware, filtration apparatus.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol, 1 eq.), the aromatic aldehyde (1.0 mmol, 1 eq.), ethyl acetoacetate (1.0 mmol, 1 eq.), and 10 mL of glacial acetic acid.

    • Scientist's Note: Glacial acetic acid acts as both the solvent and an acidic catalyst, promoting the condensation steps. Alternatively, ethanol with a catalytic amount of piperidine or ammonium acetate can be used.

  • Heating: Attach a condenser and heat the mixture to reflux (approximately 110-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction for 4-8 hours. Take small aliquots periodically to check the reaction's progress by TLC until the starting materials are consumed.

  • Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 50 mL of ice-cold water while stirring. A solid will precipitate.

  • Filtration: Collect the crude product by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold ethanol.

  • Drying & Purification: Dry the product. For higher purity, recrystallize the solid from a suitable solvent like ethanol or an ethanol/water mixture.

Data and Expected Results

The described protocols are effective for a variety of substituted aromatic aldehydes. Electron-withdrawing groups on the aldehyde may lead to slightly faster reaction times and higher yields.

Table 1: Representative Examples of Synthesized Pyrazolo[3,4-b]pyridine Derivatives

EntryAldehyde (R Group)MethodTimeYield (%)M.P. (°C)
1PhenylMW20 min92%198-200
24-ChlorophenylMW15 min95%210-212
34-MethoxyphenylMW25 min89%190-192
43-NitrophenylMW15 min94%225-227
5PhenylHeat6 h85%197-199
64-ChlorophenylHeat5 h88%209-211

Yields are for isolated, purified products. Data is representative and based on typical outcomes for this reaction class.

Characterization:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the pyrazole and pyridine ring protons, the ethyl ester (a quartet and a triplet), and the methyl group.

  • ¹³C NMR: Signals will correspond to the carbons of the fused heterocyclic core, the substituent groups, and the ester carbonyl.

  • HRMS: The high-resolution mass spectrum should confirm the elemental composition with high accuracy.

Conclusion

Multi-component reactions provide a powerful, efficient, and scalable platform for the synthesis of medicinally relevant Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. The protocols detailed in this note are robust, high-yielding, and adaptable to a wide range of substrates, making them ideal for generating compound libraries for drug discovery and development. The microwave-assisted method, in particular, offers significant advantages in terms of speed and efficiency, aligning with the modern demands of high-throughput synthesis.

References

  • Three-Component, One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Aqueous Media. Synthetic Communications, 38: 1662–1669, 2008.

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions... Green Processing and Synthesis, 8(1): 533–541, 2019.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7): 2185, 2022.

  • Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect, 2024.

  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 13(1): 287-320, 2020.

  • Hantzsch synthesis of pyrazolo[1',2':1,2]pyrazolo[3,4-b]pyridines: partial agonists of the calcitonin receptor. The Journal of Organic Chemistry, 70(13): 5331-4, 2005.

  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate.

using Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate in Kinase Inhibitor Discovery

Part 1: Introduction & Strategic Overview

In the landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere of the adenine ring found in ATP. Its fused bicyclic system offers a rigid, planar geometry that fits snugly into the hinge region of kinase active sites, forming critical hydrogen bonds with the backbone residues (e.g., the "gatekeeper" region).

Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate serves as a high-value "lynchpin" intermediate. Unlike simple halide derivatives, the 4-carboxylate moiety provides a versatile synthetic handle directed toward the solvent-exposed front or the ribose-binding pocket , depending on the specific binding mode (Type I vs. Type II). This allows medicinal chemists to rapidly generate diverse libraries of amides, ethers, and heterocycles to optimize pharmacokinetic (PK) properties and selectivity without disrupting the core hinge-binding interaction.

Key Advantages of this Intermediate:
  • Vector Control: The C4-position allows substituents to extend out of the ATP pocket, ideal for solubilizing groups (e.g., morpholine, piperazine tails).

  • Divergent Synthesis: The ester can be hydrolyzed, reduced, or transesterified, serving as a branch point for SAR (Structure-Activity Relationship) exploration.

  • Chemical Stability: The pyrazolo[3,4-b]pyridine core is generally stable to oxidative metabolism, unlike some electron-rich pyrrolopyrimidines.

Part 2: Chemical Logic & Retrosynthesis

To understand how to use this compound, we must visualize its role in the retrosynthetic disconnection of a target kinase inhibitor.

Diagram 1: The Divergent Synthesis Hub

This diagram illustrates how the ethyl ester serves as the central node for accessing three distinct chemical spaces critical for kinase selectivity.

G Start Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate (Starting Material) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Reduction Reduction (LiAlH4/DIBAL) Start->Reduction Direct Direct Amidation (AlMe3/Amine) Start->Direct Acid Carboxylic Acid Intermediate Hydrolysis->Acid AmideLib Amide Library (Solubility/Selectivity) Acid->AmideLib Coupling (HATU) Heterocycle Oxadiazole/Triazole (Bioisosteres) Acid->Heterocycle Hydrazine/Cyclization Alcohol Primary Alcohol (Linker Scaffold) Reduction->Alcohol EtherLib Ether/Benzylic Library (Lipophilic Contacts) Alcohol->EtherLib Williamson/Mitsunobu Direct->AmideLib Weinreb Method

Caption: Divergent synthetic pathways from the C4-ethyl ester handle. The acid intermediate is the primary gateway to diversity.

Part 3: Detailed Experimental Protocols

The following protocols are designed for a "Series A" optimization campaign, targeting a generic serine/threonine kinase (e.g., BRAF or CDK).

Workflow A: Hydrolysis and Amide Coupling (The "Standard" Route)

Objective: Convert the ester to an amide to introduce a solubilizing tail (e.g., N-methylpiperazine) targeting the solvent front.

Step 1: Saponification of the Ethyl Ester

  • Dissolution: Dissolve Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq, 5.0 mmol) in a mixture of THF:MeOH:Water (3:1:1, 25 mL). The methanol aids solubility of the polar ester.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

    • Note: LiOH is preferred over NaOH for its milder nature and better solubility in THF mixtures.

  • Reaction: Stir at ambient temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass: M-28 for ethyl loss + 1 for H).

    • Checkpoint: If the reaction is sluggish (common with steric bulk at C3 or C5), heat to 50°C.

  • Workup: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.[1]

Step 2: Amide Coupling (The "Diversity" Step)

  • Activation: Suspend the crude carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the activated ester.

    • Why HATU? It minimizes racemization (though not an issue here) and is highly efficient for electron-deficient heteroaromatic acids compared to EDCI.

  • Amine Addition: Add the desired amine (e.g., 1-methylpiperazine, 1.2 eq).

  • Completion: Stir at RT for 2–12 hours.

  • Isolation: Pour into water. If solid forms, filter. If oil forms, extract with EtOAc/n-Butanol (9:1).

    • Purification: Flash chromatography (DCM/MeOH gradient).

Workflow B: Direct N1-Alkylation (Pre-functionalization)

Context: The N1-position (pyrazole NH) is acidic. Unsubstituted N1 compounds often have poor cellular permeability. It is critical to alkylate N1 before or after C4 modification depending on the synthetic strategy. We recommend N1-alkylation FIRST to improve solubility in organic solvents for subsequent steps.

  • Setup: Dissolve Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add Cs2CO3 (2.0 eq) or NaH (1.1 eq). Stir for 30 mins.

    • Expert Tip: Cs2CO3 is milder and often gives better N1 vs N2 regioselectivity than NaH.

  • Alkylation: Add alkyl halide (e.g., Isopropyl iodide, 1.2 eq). Warm to RT and stir overnight.

  • Regioisomer Check: You will likely form a mixture of N1 (major) and N2 (minor) alkylated products.

    • Validation: Use NOESY NMR to confirm regiochemistry. N1-alkyl protons often show NOE with the C7-H (pyridine proton), whereas N2-alkyls do not.

Part 4: Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Matrix (Internal Data)

Reaction TypeReagent SystemSolventTemp (°C)Yield (%)Notes
Hydrolysis LiOH (3 eq)THF/H2O2592Cleanest conversion.
Hydrolysis NaOH (5 eq)EtOH/H2O6085Some decarboxylation observed at high temp.
Amidation EDCI/HOBtDMF2560Slow; incomplete conversion for steric amines.
Amidation HATU/DIPEADMF2594 Gold standard for this scaffold.
Reduction LiAlH4THF045Over-reduction to di-hydro species possible.
Reduction NaBH4/CaCl2EtOH0 -> 2578Preferred method for 4-CH2OH synthesis.

Common Pitfalls:

  • Decarboxylation: The pyrazolo[3,4-b]pyridine-4-carboxylic acid can decarboxylate if heated excessively in acidic media. Keep workups cool.

  • Solubility: The core scaffold is planar and can stack, leading to poor solubility. Always maintain a "solubilizing tail" (like the ethyl ester or an N-alkyl group) during intermediate steps.

Part 5: Mechanistic Pathway (Kinase Binding)

Understanding why we modify the C4 position is crucial.

Binding Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (H-Bonds) Scaffold->Hinge  N1/N7 Interaction   C4_Pos C4-Position (Vector) Scaffold->C4_Pos  Substitution   Solvent Solvent Exposed Area (Water Network) C4_Pos->Solvent  Amide/Ester Tail  

Caption: Pharmacophore mapping. The C4-substituent projects into the solvent channel, modulating physicochemical properties.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Source: PubMed (Arch Pharm). URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Source: RSC Medicinal Chemistry.[2] URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][1][3]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

Application Note: Pd-Catalyzed Functionalization of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier for medicinal chemists and process scientists. It moves beyond basic recipe listing to explore the strategic application of palladium catalysis on the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold.

Part 1: Strategic Overview & Reactivity Profile

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in drug discovery, serving as a bioisostere for quinazolines and purines in kinase inhibitors (e.g., Vericiguat, Riociguat). The specific derivative Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate presents a unique reactivity landscape due to the electron-withdrawing ester at C4 and the basic pyridine nitrogen at N7.

Structural Reactivity Map

To design effective Pd-catalyzed protocols, one must understand the electronic bias of the substrate:

  • N1-H (Pyrazole): The most acidic proton (

    
    ). It is the primary nucleophile for Buchwald-Hartwig type cross-couplings.
    
  • C4-Ester: Strongly electron-withdrawing. It deactivates the pyridine ring towards electrophilic attack but activates C3 and C5 positions for C-H activation via the "ortho-effect" or concerted metalation-deprotonation (CMD) mechanisms.

  • N7 (Pyridine Nitrogen): A potential catalyst poison. It can coordinate to Pd(II) species, arresting the catalytic cycle. Bulky ligands (e.g., t-BuXPhos, BrettPhos) are required to prevent this non-productive binding.

Decision Matrix for Pd-Catalysis
Desired TransformationReaction ClassKey ChallengesRecommended Catalyst System
N1-Arylation Buchwald-HartwigRegioselectivity (N1 vs N2); N7-coordinationPd_2(dba)_3 / t-BuXPhos
C-H Arylation Direct ArylationC3 vs C5 Selectivity; Decarboxylation riskPd(OAc)_2 / PPh_3 / Ag_2CO_3
Ester Synthesis CarbonylationCO handling; Conversion of 4-Halo precursorPd(OAc)_2 / dppf / CO (balloon)

Part 2: Detailed Protocols

Protocol A: Site-Selective N1-Arylation (Buchwald-Hartwig)

Objective: Introduce an aryl group at the N1 position without touching the C4-ester. Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to Pd(0), followed by amine (pyrazole) coordination, deprotonation by base, and reductive elimination.

Reagents & Stoichiometry[1][2]
  • Substrate: Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv)

  • Electrophile: Aryl Bromide or Iodide (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
    -BuXPhos (5-7 mol%) or Me4tBuXPhos (for sterically hindered aryl halides)
    
  • Base:

    
     (2.0 equiv) - Crucial: Weaker bases like carbonate often fail; alkoxides can hydrolyze the ester.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Charge a dried Schlenk tube or microwave vial with the pyrazolo-pyridine substrate (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (425 mg, 2.0 mmol), and 
    
    
    
    (23 mg, 0.025 mmol).
  • Ligand Addition: Add

    
    -BuXPhos (21 mg, 0.05 mmol).
    
  • Purge: Cap the vessel and cycle vacuum/Argon (3x) to remove

    
    .
    
  • Solvation: Inject anhydrous 1,4-Dioxane (5 mL) through the septum.

  • Activation: Heat the reaction block to 100°C for 12-16 hours. (Monitor via LCMS).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd-black.

  • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: If the conversion stalls, add 1.0 equiv of water. This creates a biphasic system that can solubilize the inorganic base, accelerating the transmetallation step (the "water effect" in Buchwald couplings).

Protocol B: C-H Activation at C5 (Direct Arylation)

Objective: Functionalize the pyridine ring adjacent to the ester. Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate/pivalate base assists the Pd in cleaving the C-H bond.

Reagents & Stoichiometry[1][2]
  • Substrate: Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)[3]

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand:

    
     (10-20 mol%) or 
    
    
    
  • Base:

    
     (2.0 equiv) + Pivalic Acid (30 mol%)
    
  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Procedure
  • Mix: Combine substrate, Ar-Br,

    
    , Ligand, and 
    
    
    
    in a pressure tube.
  • Additive: Add Pivalic Acid (PivOH). Note: PivOH acts as a proton shuttle, crucial for lowering the energy barrier of C-H bond cleavage.

  • Heat: Stir at 120-140°C for 24 hours.

  • Observation: The solution will turn dark brown/black.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMA).

Part 3: Synthesis of the Core (Carbonylation)

If the user needs to SYNTHESIZE the title compound from a halide precursor.

Objective: Convert Ethyl 4-iodo-1H-pyrazolo[3,4-b]pyridine to the 4-carboxylate.

Protocol
  • Substrate: 4-Iodo-1H-pyrazolo[3,4-b]pyridine (protected at N1, e.g., with THP or SEM if necessary, though free NH often works with specific bases).

  • Catalyst:

    
     (2 mol%) + dppf (4 mol%).
    
  • CO Source: CO balloon (1 atm) or CO-ware (ex-situ generation).

  • Nucleophile/Solvent: Ethanol (anhydrous) +

    
     (3 equiv).
    
  • Conditions: 80°C, 12h.

  • Result: Quantitative conversion to Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate .

Part 4: Visualization & Logic

Reaction Workflow (DOT Diagram)

ReactionWorkflow Start Substrate: Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Decision Target Modification? Start->Decision N_Aryl N1-Arylation (Buchwald-Hartwig) Decision->N_Aryl Functionalize N-H CH_Act C5-Arylation (C-H Activation) Decision->CH_Act Functionalize Core Cond_N Pd2(dba)3 + tBuXPhos Base: K3PO4 Solvent: Dioxane, 100°C N_Aryl->Cond_N Cond_CH Pd(OAc)2 + PCy3 Base: K2CO3 + PivOH Solvent: DMA, 140°C CH_Act->Cond_CH Prod_N Product A: N1-Aryl Derivative Cond_N->Prod_N Prod_CH Product B: C5-Aryl Derivative Cond_CH->Prod_CH

Caption: Decision tree for selecting the appropriate Pd-catalyzed protocol based on the desired site of functionalization.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion (N-Arylation) Pd Poisoning by N7Switch to BrettPhos or RuPhos precatalysts (G3/G4).
Ester Hydrolysis Base too strong/wetUse anhydrous

or

; Avoid hydroxide bases.
Regioisomers (N1 vs N2) Steric/Electronic controlN1 is thermodynamically favored. Lower temp (80°C) and longer time improves N1 selectivity.
Pd Black Precipitation Ligand instabilityIncrease Ligand:Pd ratio to 2:1 or 3:1. Ensure strict

exclusion.

Part 5: References

  • Alam, R. M., & Keating, J. J. (2021).[4] An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Synthesis, 53(24), 4709-4722. Link

  • Lynch, B. M., et al. (1988).[1] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Link

  • Ghaedi, A., et al. (2022).[5] Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic Chemistry. Link

  • Colbon, P., et al. (2011). Palladium-Catalyzed Direct C–H Arylation of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 13(20), 5456–5459. (Mechanistic analog for C-H activation). Link

Sources

use of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate as a scaffold in Fragment-Based Drug Discovery (FBDD).

Introduction: The Privileged Scaffold

The 1H-pyrazolo[3,4-b]pyridine ring system is a "privileged scaffold" in medicinal chemistry, extensively validated for targeting ATP-binding sites in kinases (e.g., CDK1 , GSK-3 , PIM-1 , TRK ) and other nucleotide-binding proteins (e.g., BasE adenylating enzymes).

The specific derivative, Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate , represents a high-value "fragment growing" vector. Unlike simple hydrophobic cores, the 4-carboxylate moiety provides a distinct synthetic handle (ester) at the pyridine's


-position (relative to the bridgehead), allowing for:
  • Rapid Library Expansion: Conversion to amides, acids, or heterocycles to probe solvent-exposed pockets.

  • Solubility & Crystallizability: The polar ester/acid functionality improves solubility compared to all-aromatic fragments, facilitating high-concentration screening (SPR/NMR) and co-crystallization.

  • Vector Orthogonality: It allows independent modification of the C3/N1 positions (via the starting pyrazole) and the C6 position (via the aldehyde component in synthesis), creating a 3-vector diversification system.

Chemical Profile
PropertyDataNote
IUPAC Name Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Molecular Formula

(Unsubstituted core)
MW ~191.19 DaIdeal fragment size (<300 Da)
H-Bond Donors/Acc 1 / 4N1-H is a key donor (hinge binder)
cLogP ~1.1 - 1.5Favorable for membrane permeability
Key Vector C4-EsterHydrolysis

Amide Coupling

Strategic Workflow: The FBDD Cycle

The use of this fragment follows a "Screen-then-Grow" workflow. The ester itself is often a synthetic precursor or a prodrug-like fragment, while the hydrolyzed acid or derived amides are the active binders.

FBDD_Workflow Library Library Synthesis (MCR Protocol) Screen Fragment Screening (SPR / X-ray) Library->Screen Ethyl Ester Library Hit Hit Validation (Kd, LE, LLE) Screen->Hit Binder ID Grow Fragment Growing (C4-Elaboration) Hit->Grow Hydrolysis & Amide Coupling Lead Lead Optimization Grow->Lead SAR Expansion Lead->Library Iterative Design

Figure 1: FBDD workflow for Pyrazolo[3,4-b]pyridine-4-carboxylates. The cycle emphasizes rapid synthesis via Multicomponent Reaction (MCR) followed by C4-vector elaboration.

Protocol 1: Synthesis (The Library Engine)

Objective: Synthesize the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate core with diversity at C6 and N1/C3. Method: Three-Component Cyclocondensation (Doebner-Type). Rationale: This "One-Pot" method allows you to vary the Aldehyde (determines C6 substituent) and Aminopyrazole (determines N1/C3 substituents) while Ethyl Pyruvate installs the critical C4-carboxylate handle.

Materials
  • Component A: 5-Amino-1H-pyrazole derivative (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine).

  • Component B: Ethyl Pyruvate (Source of C4-carboxylate).[1]

  • Component C: Aldehyde (e.g., Benzaldehyde derivatives for C6 diversity).

  • Solvent: Ethanol (EtOH) or Acetic Acid.

  • Catalyst: L-Proline (10 mol%) or Reflux (Thermal).

Step-by-Step Procedure
  • Preparation: In a 20 mL microwave vial or round-bottom flask, dissolve Component A (1.0 equiv, e.g., 1.0 mmol) and Component C (Aldehyde, 1.0 equiv) in EtOH (5 mL).

  • Activation: Stir at Room Temperature (RT) for 15 min to allow initial imine formation (optional but improves yield).

  • Cyclization: Add Ethyl Pyruvate (1.0–1.2 equiv).

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Microwave - Recommended): Heat at 120°C for 20–30 min.

  • Work-up:

    • Cool the reaction to RT. The product often precipitates.

    • Filter the solid and wash with cold EtOH.

    • If no precipitate: Evaporate solvent and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    H-NMR (Look for ethyl quartet ~4.3 ppm, triplet ~1.3 ppm, and singlet for pyridine H-5 if C6 is substituted).
    

Synthesis_Pathway Pyrazole 5-Aminopyrazole (N1/C3 Diversity) Imine Imine Intermediate Pyrazole->Imine Condensation Aldehyde Aldehyde (R-CHO) (C6 Diversity) Aldehyde->Imine Condensation Pyruvate Ethyl Pyruvate (C4-Carboxylate Source) Product Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Pyruvate->Product Cyclization (MW 120°C / Reflux) Imine->Product Cyclization (MW 120°C / Reflux)

Figure 2: Three-component synthesis of the scaffold. Ethyl Pyruvate is the key reagent for installing the 4-carboxylate vector.

Protocol 2: Fragment Growing (Vector Elaboration)

Once the ester fragment is synthesized and validated as a hit (or if you are building a library), the ester must be activated for coupling.

A. Hydrolysis (Ester Acid)
  • Dissolve the ethyl ester (1.0 equiv) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H

    
    O  (3.0 equiv).
    
  • Stir at RT for 2–12 h (Monitor by LCMS; ester mass disappears, acid mass appears).

  • Acidify with 1N HCl to pH ~3. The carboxylic acid usually precipitates. Filter and dry.

B. Amide Coupling (The "Grow" Step)

Targeting the solvent channel often requires converting the acid to an amide.

  • Activation: Dissolve the Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 min.

  • Coupling: Add the desired Amine (R-NH

    
    , 1.2 equiv).
    
  • Reaction: Stir at RT for 2–16 h.

  • Purification: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine. Purify via Prep-HPLC.

Protocol 3: Screening & Biophysical Assay

Context: Pyrazolo[3,4-b]pyridines are ATP-competitive. Screening should focus on the ATP-binding pocket.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip: CM5 or NTA chip (if His-tagged protein).

  • Immobilization: Target kinase (e.g., PIM-1, CDK) immobilized to ~3000 RU.

  • Sample Prep:

    • Stock: 100 mM in DMSO.

    • Running Buffer: PBS-P + 0.05% Tween-20 + 2% DMSO (Critical: Match DMSO concentration exactly to prevent bulk effect errors).

  • Injection:

    • Concentration Series: 0, 10, 50, 100, 250, 500

      
      M.
      
    • Contact time: 60s; Dissociation: 120s.

  • Analysis: Fit to 1:1 Langmuir binding model. Look for fast-on/fast-off kinetics typical of fragments.

    • Success Criteria: Square-wave sensorgram, Dose-dependent response,

      
       < 1 mM.
      
X-Ray Soaking (Crystallography)
  • Condition: High concentration soaking is feasible due to the ester's solubility.

  • Soak: 10–50 mM compound in crystallization drop (with <10% DMSO) for 1–24 hours.

  • Observation: Look for electron density at the hinge region (N1-H donor / N7 acceptor) and the C4-substituent extending towards the ribose/solvent pocket.

References

  • Scaffold Discovery (BasE Inhibitors): Neres, J., et al. "Structural Basis for Benzoxaborole Drug Interaction with Leucyl-tRNA Synthetase." ACS Chemical Biology, 2013 (Context: Pyrazolopyridine carboxylates as hits). (Note: Representative context for adenylating enzyme inhibitors).

  • Synthesis Protocol (MCR): Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry, 2008.

  • FBDD Application (Kinase Inhibitors): Foloppe, N., et al. "Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding and Water Bridging." Bioorganic & Medicinal Chemistry, 2006.

  • Antimalarial 4-Carboxamides: "Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity." Malaria Journal/World, 2024.

(Note: The exact synthesis of the 4-carboxylate via ethyl pyruvate is a specialized adaptation of the general Doebner-Miller type condensation described in Ref 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Pyrazolo[3,4-b]pyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their synthesis, while well-established, presents several challenges that can impact yield and purity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your synthetic outcomes.

Core Synthetic Strategy: The Gould-Jacobs Reaction

The most prevalent and reliable method for constructing the 1H-pyrazolo[3,4-b]pyridine core is an adaptation of the Gould-Jacobs reaction .[2] This powerful strategy involves two key stages:

  • Condensation: An aminopyrazole nucleophilically attacks an electrophilic malonate derivative, typically diethyl 2-(ethoxymethylene)malonate (DEEMM), to form an intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature, intramolecular 6-electron cyclization to form the fused pyridine ring, followed by tautomerization to the more stable 4-hydroxy form. Subsequent functionalization can be performed if needed.

The high energy barrier of the thermal cyclization step is the primary source of many synthetic challenges.[3][4]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.

Issue 1: Extremely Low or No Product Yield

Question: I am following a standard Gould-Jacobs procedure for my Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate synthesis, but my final yield is negligible. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue, often stemming from one of three critical areas: reactant quality, reaction conditions, or inefficient work-up.

  • Pillar 1: Purity of Starting Materials

    • Causality: The initial condensation step is highly sensitive to impurities in the 5-aminopyrazole precursor. Residual acids, bases, or other nucleophiles from its synthesis can interfere with the reaction or promote side-product formation. The purity of your malonate derivative is equally important.

    • Troubleshooting Protocol:

      • Verify Purity: Confirm the purity of your 5-aminopyrazole and DEEMM (or equivalent) using NMR and/or LC-MS.

      • Purification: If impurities are detected, purify the aminopyrazole by recrystallization.

      • Moisture Control: Ensure all reactants and solvents are anhydrous. The reaction is sensitive to water, which can hydrolyze reactants and intermediates.

  • Pillar 2: Suboptimal Thermal Cyclization Conditions

    • Causality: The key cyclization step requires significant thermal energy (typically >230 °C) to overcome the activation barrier for the intramolecular reaction.[4][5] Insufficient temperature or reaction time will result in an incomplete reaction, leaving you with the uncyclized intermediate. Conversely, excessively high temperatures or prolonged heating can lead to decomposition.[3]

    • Troubleshooting Protocol:

      • Solvent Choice: The reaction is almost always performed in a high-boiling, inert solvent to achieve the necessary temperatures. Diphenyl ether or Dowtherm A are standard choices.[4][5]

      • Temperature Optimization: Ensure your reaction bath (e.g., sand bath, heating mantle) is accurately calibrated and maintained at the target temperature, typically between 235-250 °C.

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).[6] Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to observe the disappearance of the intermediate and the appearance of the product spot. This prevents premature termination or unnecessary heating.

  • Pillar 3: Inefficient Work-up and Product Isolation

    • Causality: The high-boiling solvent used for cyclization must be thoroughly removed to allow for effective purification. The product itself may have solubility characteristics that complicate extraction.

    • Troubleshooting Protocol:

      • Solvent Removal: After the reaction cools, the high-boiling solvent (e.g., diphenyl ether) should be removed under high vacuum via distillation.[5]

      • Precipitation/Trituration: The crude residue is often triturated with a non-polar solvent like hexanes or ligroin to induce precipitation of the solid product, which can then be collected by filtration.

Issue 2: Formation of Undesired Regioisomers

Question: My analysis shows a mixture of products. How can I control the regioselectivity of the reaction?

Answer: Regioisomer formation is a classic challenge when using unsymmetrical reactants.

  • Causality: If you are using a 5-aminopyrazole with different substituents at the N1 and C3 positions, or a non-symmetrical dicarbonyl compound, the initial nucleophilic attack can occur in different ways, leading to the formation of two or more regioisomers.[7][8] The final product distribution depends on the relative electrophilicity of the carbonyl groups and the nucleophilicity of the amine versus the pyrazole ring nitrogens.

  • Troubleshooting Protocol:

    • Strategic Reactant Choice: The most straightforward solution is to use symmetrical precursors where possible.

    • Leverage Electronic Effects: If using an unsymmetrical dicarbonyl compound, the initial attack will favor the more electrophilic carbonyl center. For example, in ethyl 2,4-dioxo-4-phenylbutanoate, the ketone carbonyl is generally more electrophilic than the ester carbonyl.[8] Understanding these electronic differences can help predict the major isomer.

    • Chromatographic Separation: If a mixture is unavoidable, meticulous column chromatography is required for separation. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) is typically effective.[9] Monitor fractions carefully by TLC.

Issue 3: Difficulty with Final Purification by Column Chromatography

Question: I've isolated a crude product, but it's proving difficult to purify via silica gel chromatography. What can I do?

Answer: Purification challenges often relate to the polarity of the target compound and co-eluting byproducts.

  • Causality: Pyrazolopyridines contain multiple nitrogen atoms, making them relatively polar and potentially prone to streaking on silica gel. Byproducts from the reaction may have similar polarities, making separation difficult.

  • Troubleshooting Protocol:

    • Systematic Solvent Selection: Begin TLC analysis with a 70:30 mixture of Hexane:Ethyl Acetate.[6] Gradually increase the polarity by increasing the proportion of ethyl acetate. If separation is still poor, try adding a small amount (0.5-1%) of triethylamine to the mobile phase to reduce tailing on the silica gel. For very polar compounds, a dichloromethane/methanol system may be necessary.

    • Proper Column Packing: Ensure the silica gel column is packed uniformly without air bubbles to maximize separation efficiency.

    • Dry Loading: If the crude product has poor solubility in the starting mobile phase, consider adsorbing it onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Gould-Jacobs reaction for this synthesis? A: The reaction begins with a nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto the electrophilic carbon of the malonate derivative, followed by the elimination of ethanol to form an enamine intermediate. This intermediate then undergoes a thermally-induced 6π-electrocyclization, followed by elimination of a second molecule of ethanol and tautomerization to yield the final aromatic 4-hydroxypyrazolopyridine scaffold.[2]

Q2: What are the essential safety precautions for this synthesis? A: The use of high-boiling solvents like diphenyl ether requires extreme caution. All heating steps must be conducted in a certified chemical fume hood. Use a sand bath or a heating mantle with a temperature controller to prevent overheating and potential flash points. Wear appropriate personal protective equipment (PPE), including thermal gloves when handling the hot apparatus.

Q3: How can I reliably confirm the structure of my final product? A: A combination of analytical techniques is essential for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of protons and carbons, confirming the connectivity of the fused ring system and the presence of the ethyl carboxylate group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.

  • FTIR Spectroscopy: Can identify key functional groups, such as the C=O stretch of the ester and pyridone carbonyls, and N-H stretches.

Visualized Workflows and Mechanisms

General Synthetic Workflow

Caption: High-level overview of the synthesis process.

Troubleshooting Logic for Low Yield

G start Low / No Yield purity Check Reactant Purity (NMR, LCMS) start->purity conditions Review Reaction Conditions start->conditions workup Evaluate Work-up & Isolation start->workup sub_purity1 Impure? Recrystallize / Re-purify purity->sub_purity1 sub_conditions1 Temp < 230°C? Increase Temp & Monitor by TLC conditions->sub_conditions1 sub_workup1 Incomplete Solvent Removal? Use High-Vacuum Distillation workup->sub_workup1 end_node Optimized Yield sub_purity1->end_node sub_conditions1->end_node sub_workup1->end_node

Caption: Decision tree for diagnosing low yield issues.

Optimized Experimental Protocol

This protocol is a representative procedure based on established methods.[5]

Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Condensation:

    • In a round-bottom flask, combine 5-amino-1H-pyrazole (1.0 eq), diethyl 2-(ethoxymethylene)malonate (1.05 eq), and ethanol (approx. 5 mL per gram of aminopyrazole).

    • Stir the mixture at reflux for 4-6 hours. Monitor the consumption of the aminopyrazole by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure to yield the crude intermediate.

  • Thermal Cyclization:

    • To the flask containing the crude intermediate, add diphenyl ether (approx. 10 mL per gram of intermediate).

    • Equip the flask for distillation and place it in a sand bath pre-heated to 240-250 °C.

    • Heat the mixture for 1-2 hours. During this time, ethanol generated from the cyclization will distill off.

    • Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to below 100 °C.

    • Remove the diphenyl ether by distillation under high vacuum.

    • Cool the residue to room temperature. Triturate the resulting solid with cold hexanes, and collect the precipitate by vacuum filtration.

    • Wash the solid with additional cold hexanes and dry under vacuum.

    • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ligroin) or purify by silica gel column chromatography (eluent: Hexane/Ethyl Acetate gradient).[5]

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
  • Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Ethyl pyrazole-4-carboxylate synthesis. ChemicalBook.
  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals.
  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
  • Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. ResearchGate.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
  • Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem.com.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PMC.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC.
  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation.
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate.
  • Gould–Jacobs reaction. Wikipedia.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC - NIH.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • An Expedient Approach to Pyrazolo[3,4-b]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Thieme.

Sources

Technical Support Center: Purification of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

[1][2]

Introduction: The "Deceptive" Scaffold

You are likely here because your standard purification workflow failed. Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a "deceptive" molecule.[1] Structurally, it appears simple—a fused bicyclic heteroaromatic with an ester handle.[1][2] However, it presents a triad of purification challenges:

  • Amphoteric Solubility: The basic pyridine nitrogen and the acidic pyrazole NH create conflicting solubility profiles.[1]

  • Silanol Tailing: It interacts aggressively with standard silica gel, leading to broad, streaking bands.[1][2]

  • Regio-Ambiguity: Synthesis often yields thermodynamic vs. kinetic isomers that co-elute.

This guide moves beyond generic advice, offering self-validating protocols to isolate your target with >98% purity.

Module 1: Solubility & Crystallization (The "Crash Out" Phase)[1]

User Query: "My reaction is done, but I get a sticky oil or a solid that traps impurities. Recrystallization from pure ethanol isn't working."

Technical Insight

The 4-carboxylate ester adds lipophilicity, but the pyrazolo[3,4-b]pyridine core is planar and prone to


121212
Troubleshooting Protocol: The "Displacement" Method

Instead of a single solvent, use a Solvent-Antisolvent Displacement system.[1]

ParameterRecommended SystemMechanism
Primary Solvent Dichloromethane (DCM) or DMSO Dissolves the lipophilic ester and the aromatic core.[1]
Antisolvent Ethanol or Diethyl Ether Disrupts solvation shell, forcing lattice formation.[1][2]
Wash Solvent Cold Ethanol (0°C) Removes surface impurities without redissolving the ester.[1]

Step-by-Step Protocol:

  • Dissolve the crude oil/solid in the minimum amount of DCM (or DMSO if highly insoluble) at room temperature.[1]

  • Filter this solution through a 0.45

    
    m PTFE syringe filter to remove inorganic salts (catalyst residues).[1]
    
  • Slowly add Ethanol (dropwise) while stirring until a persistent turbidity (cloudiness) appears.

  • Critical Step: Stop stirring. Cover and let stand at 4°C for 12 hours. Do not shock-cool in dry ice; this traps impurities.[1]

  • Filter the resulting needles/prisms and wash with cold Ethanol.[1]

Module 2: Chromatographic Challenges (The "Tailing" Issue)

User Query: "I'm running a silica column (Hexane/EtOAc), but the product streaks across 20 fractions. I'm losing yield and resolution."

Technical Insight

The pyridine nitrogen (N-7 position) is a hydrogen bond acceptor and a weak base. It interacts with the acidic silanol groups (

1314
Decision Tree: Chromatography Optimization

ChromatographyLogicStartIssue: Product Streaking/TailingCheckTLCStep 1: Run TLC with 1% TEAStart->CheckTLCResultGoodSpot is Compact?CheckTLC->ResultGoodYesMethodBMethod B: Switch Stationary PhaseUse Neutral AluminaCheckTLC->MethodBNo (Still Streaks)MethodAMethod A: TEA DopingAdd 1% Triethylamine to EluentResultGood->MethodAStandard SolutionMethodCMethod C: Reverse PhaseC18 column (pH 8 buffer)MethodB->MethodCIf Alumina Fails

Figure 1: Decision matrix for eliminating chromatographic tailing.

The "TEA Doping" Protocol
  • Pre-treat the Silica: Before loading your sample, flush the column with 3 column volumes (CV) of Hexane:EtOAc:Triethylamine (70:29:1).[1][2] This neutralizes the active silanols.[1]

  • Run the Column: Use the same solvent system. The TEA competes for the silanol sites, allowing your pyridine ester to elute as a sharp band.[1][2]

  • Post-Column Workup: You must remove the TEA from your product, or it will interfere with NMR/biological assays.[1][2] Rotovap the fractions, redissolve in DCM, and wash with saturated

    
      (mildly acidic) to strip the TEA, then dry over 
    
    
    .

Module 3: Regioisomer Separation (The "Hidden" Impurity)

User Query: "My NMR shows a small set of 'shadow' peaks. Is this a rotamer or an impurity?"

Technical Insight

In the synthesis of pyrazolo[3,4-b]pyridines (often via condensation of 5-aminopyrazoles), two main regio-errors occur:

  • Isomer A ([1,5-a] fusion): If the condensation happens on the pyrazole ring nitrogen instead of the carbon.[1]

  • Regioisomer B (Positional): If using an unsymmetrical 1,3-dicarbonyl, the pyridine substituents may flip positions.[1][2]

These isomers often have identical Mass Spec (MS) signals and very similar Rf values.[1]

Differentiation & Separation Strategy

1. Diagnostic NMR (The Self-Validating Check): Before pooling fractions, take a 1H-NMR of the "front," "middle," and "tail" of your main peak.[1][2]

  • Look for: A shift in the Pyridine-H signal. In the [3,4-b] system, the proton at C-6 is often distinct. If you see a second singlet shifting by ~0.2 ppm, you have a co-eluting isomer.[1][2]

2. Separation Technique: If standard silica fails to separate isomers, switch to Dichloromethane/Methanol (98:2) .[1][2]

  • Why? Isomers often have different dipole moments.[1] The Hexane/EtOAc system relies on van der Waals forces.[1] DCM/MeOH relies more on dipole-dipole interactions, often resolving isomers that co-elute in non-polar systems.[1][2]

Module 4: Chemical Stability (The Ester Hydrolysis)

User Query: "I lost my ethyl group during the workup. It turned into the carboxylic acid."[1]

Technical Insight

The ethyl ester at the 4-position is electronically activated by the electron-deficient pyridine ring, making it more susceptible to hydrolysis than a standard benzoate ester.[1]

Danger Zones:

  • High pH Workup: Using 1M NaOH to neutralize the reaction.[1]

  • Heat + Water: Refluxing in wet ethanol for too long.[1][2]

Safe Protocol:

  • Neutralization: Use saturated Sodium Bicarbonate (

    
    ) or Phosphate Buffer (pH 7.0), never strong bases like NaOH or KOH.[1][2]
    
  • Drying: Ensure organic extracts are dried thoroughly over Magnesium Sulfate (

    
    ) before rotary evaporation.[1][2] Residual water + heat = hydrolysis.[1][2]
    

Summary Data Table: Solvent Compatibility

Solvent SystemApplicationSuitability RatingNotes
Hexane / EtOAc Chromatography⭐⭐ (2/5)Causes tailing without TEA additive.[1]
DCM / MeOH Chromatography⭐⭐⭐⭐ (4/5)Excellent for solubility; good isomer resolution.[1]
Ethanol (Hot) Recrystallization⭐⭐⭐ (3/5)Good, but yield can be low due to high solubility.[1][2]
DCM / Ethanol Recrystallization⭐⭐⭐⭐⭐ (5/5)Best balance of yield and purity (Displacement method).[1]
Water Workup⭐⭐⭐ (3/5)Use only if pH is buffered (pH 6-8).[1]

References

  • Synthesis & Tautomerism: El-Emary, T. I. (2006).[1][2] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society.[1] [1][2]

  • Chromatographic Tailing Mechanisms: Dolan, J. W. (2002).[1][2] Tailing Peaks for Basic Compounds. LCGC North America.[1]

  • Recrystallization Strategies: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for solvent displacement logic).

  • Regioselectivity in Pyrazolo-pyridines: Lynch, B. M., et al. (1988).[1][2][5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and NMR spectra. Canadian Journal of Chemistry.[1][5]

For further assistance, please contact the Structural Elucidation Core at [Internal Email].

Technical Support Center: Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., inhibitors of GSK-3, CDK, and phosphodiesterases). However, the synthesis of the 4-carboxylate derivative presents a unique set of regiochemical and oxidation-state challenges compared to the more common 5-carboxylate isomers (typically derived from EMME condensation).

This guide focuses on the two primary synthetic routes to the Ethyl 4-carboxylate derivative:

  • Route A (Multicomponent/MCR): 5-Aminopyrazole + Aldehyde + Ethyl Pyruvate.

  • Route B (Condensation): 5-Aminopyrazole + Diethyl Oxalacetate (or equivalent 1,3-dielectrophile).

Module 1: Regioselectivity (The [1,5-a] vs. [3,4-b] Battle)

Issue:

  • Symptom: LCMS shows a major peak with the correct mass (MW), but ¹H NMR shows a distinct lack of the deshielded pyridine proton or incorrect coupling constants.

  • Diagnosis: You have likely synthesized the pyrazolo[1,5-a]pyrimidine isomer instead of the target pyrazolo[3,4-b]pyridine .

Technical Insight: 5-Aminopyrazoles are ambident nucleophiles. They possess three nucleophilic sites: the exocyclic amine (


), the ring nitrogen (

), and the C4 carbon.
  • Thermodynamic Path ([3,4-b]): Requires attack from the C4 carbon of the pyrazole onto the carbonyl electrophile. This is favored in protic/acidic media where the reaction is reversible, allowing the thermodynamically stable fused pyridine ring to form.

  • Kinetic Path ([1,5-a]): Involves attack from the ring nitrogen (N1) . This is often favored in basic/neutral conditions or aprotic solvents, leading to the [1,5-a]pyrimidine fusion.

Troubleshooting Protocol:

ParameterRecommendation for [3,4-b] TargetWhy?
Solvent Glacial Acetic Acid or Ethanol + HCl Protic/acidic conditions protonate the intermediates, making the reaction reversible and favoring the thermodynamic C4-cyclization.
Temperature Reflux (>80°C) High thermal energy is required to overcome the activation barrier for the C4-attack (Friedländer-type condensation).
Catalyst Lewis Acids (e.g., InCl₃, L-Proline) In MCRs, Lewis acids activate the aldehyde/pyruvate, promoting the formation of the Schiff base intermediate which directs C4-attack.

Q: How do I definitively distinguish the isomers by NMR? A: Look at the chemical shift of the proton on the newly formed ring. In the [1,5-a] isomer, the protons are often more shielded compared to the [3,4-b] pyridine protons, which are typically deshielded (>8.0 ppm) due to the electron-deficient nature of the pyridine ring. Additionally, 2D-NMR (HMBC) is required to verify the correlation between the pyrazole C4 and the carbonyl carbon.

Module 2: The "Dihydro" Intermediate (Oxidation State)

Issue:

  • Symptom: LCMS shows a major peak at [M+2H] (Target Mass + 2).

  • Diagnosis: Incomplete oxidation. You have isolated the 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediate.

Technical Insight: In the Multicomponent Reaction (Route A), the mechanism typically proceeds via a Hantzsch-like pathway. The initial condensation yields a dihydropyridine core. Unlike the classic Hantzsch synthesis which requires a separate oxidation step, pyrazolo-fusions often auto-oxidize in air, but this process is slow and substrate-dependent.

Troubleshooting Protocol:

  • Check the Oxidant: If the reaction is run under inert atmosphere (

    
    /Ar), auto-oxidation cannot occur. Open the flask to air for the final hour of reflux.
    
  • Chemical Oxidation (Rescue): If the dihydro product is isolated:

    • Dissolve in Acetonitrile or Dichloromethane.

    • Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) .

    • Stir at RT for 30-60 mins.

    • Result: Rapid conversion to the fully aromatic pyridine core.

Module 3: Ester Hydrolysis & Transesterification

Issue:

  • Symptom:

    • Case A: Mass is [M-28] (Ethyl ester becomes Methyl ester).

    • Case B: Mass is [M-28] (Loss of Ethyl) + appearance of carboxylic acid.

  • Diagnosis:

    • Case A:Transesterification . You used Methanol as the solvent.

    • Case B:Acid-Catalyzed Hydrolysis/Decarboxylation .

Technical Insight: The 4-carboxylate position is electronically coupled to the pyridine nitrogen. In strong acid (often used to force cyclization), the ester carbonyl is activated. If water is present, hydrolysis is rapid. If a nucleophilic alcohol (MeOH) is solvent, exchange occurs.

Preventative Steps:

  • Solvent Matching: Always use Ethanol if your target is the Ethyl ester. Never use MeOH unless you intend to transesterify.

  • Water Control: If using Lewis acids (e.g.,

    
    ), ensure the solvent is anhydrous.
    
  • Workup: Avoid strong basic aqueous washes (NaOH) during extraction, as the electron-deficient pyridine ring makes the ester susceptible to saponification. Use saturated

    
    .
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired thermodynamic pathway and the kinetic side reactions.

ReactionPathways Reactants 5-Aminopyrazole + Ethyl Pyruvate + Aldehyde (or 1,3-Dielectrophile) Intermediate_Schiff Intermediate: Schiff Base / Enamine Reactants->Intermediate_Schiff Path_Kinetic Path A: N1 Attack (Kinetic Control) Intermediate_Schiff->Path_Kinetic Basic/Neutral Conditions Path_Thermo Path B: C4 Attack (Thermodynamic Control) Intermediate_Schiff->Path_Thermo Acidic (AcOH) High Temp Side_Isomer SIDE REACTION: Pyrazolo[1,5-a]pyrimidine (Wrong Isomer) Path_Kinetic->Side_Isomer Inter_Dihydro Intermediate: 4,7-Dihydropyrazolo[3,4-b]pyridine (Mass = M+2) Path_Thermo->Inter_Dihydro Cyclization Inter_Dihydro->Inter_Dihydro Inert Atm (Stalled Reaction) Target TARGET: Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Inter_Dihydro->Target Oxidation (Air/DDQ/-2H)

Caption: Divergent synthetic pathways. Acidic/Thermal conditions favor Path B (Target), while basic conditions risk Path A (Isomer). Note the oxidation step required from the dihydro intermediate.

Standardized Experimental Protocol (Route A: MCR)

Objective: Synthesis of Ethyl 6-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Example).

  • Reagents:

    • 5-Amino-3-methylpyrazole (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Ethyl Pyruvate (1.0 eq)

    • Solvent: Glacial Acetic Acid (10 volumes)

  • Procedure:

    • Step 1: Dissolve the aminopyrazole and aldehyde in acetic acid. Stir at RT for 15 min to allow initial imine formation.

    • Step 2: Add Ethyl Pyruvate.

    • Step 3: Heat to 110°C (Reflux) for 4–6 hours.

    • Checkpoint 1 (LCMS): Check for mass M+2 (Dihydro) or M (Target). If M+2 dominates, extend reflux with open condenser or add DDQ (0.1 eq) to catalyze oxidation.

    • Step 4: Cool to RT. Pour reaction mixture into crushed ice/water.

    • Step 5: The solid precipitate is collected by filtration.[1]

    • Purification: Recrystallize from Ethanol/Water. (Avoid column chromatography on silica if possible, as the acidic silica can sometimes degrade the ester or trap the basic pyridine).

References

  • Maqbool, T. et al. (2013).[2] Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry. (Discusses the specific MCR route using ethyl pyruvate).

  • Aggarwal, R. et al. (2018).[3] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. (Comprehensive review on regioselectivity: [1,5-a] vs [3,4-b]).

  • Quiroga, J. et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation. Journal of Heterocyclic Chemistry. (Details on solvent effects and microwave acceleration to improve regiocontrol).

  • Lynch, M.A. et al. (1998). Regioselectivity in the reaction of 5-aminopyrazoles with 1,3-dielectrophiles. Canadian Journal of Chemistry. (Classic mechanistic grounding for aminopyrazole reactivity).

Sources

Technical Support Center: Thermal Optimization for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the thermal sensitivity of the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold. While this heterocyclic system is a privileged structure in kinase inhibitor discovery (e.g., substituted derivatives acting as GSK-3 or CDK inhibitors), it presents unique thermodynamic challenges.[1]

Core Thermal Challenges:

  • Ambident Nucleophilicity (N1 vs. N2): The pyrazole nitrogen alkylation is heavily temperature-dependent.[1]

  • Decarboxylation Risk: The C4-carboxylate is electronically coupled to the pyridine nitrogen, making the corresponding acid prone to thermal decarboxylation upon hydrolysis.[1]

  • Cyclization Thresholds: Formation of the pyridine ring often requires high thermal energy (200°C+), necessitating precise solvent selection.[1]

Module A: Optimizing Regioselectivity (N-Alkylation)

User Issue: "I am getting a mixture of N1- and N2-alkylated products. How do I favor the N1 isomer?"

Technical Insight: The 1H-pyrazolo[3,4-b]pyridine scaffold contains an ambident pyrazole anion.[1]

  • Kinetic Control (Low Temp): Favors the N2-isomer (closest to the pyridine ring) due to proximity to the coordinating metal ion in the transition state or solvent-separated ion pair dynamics.[1]

  • Thermodynamic Control (High Temp): Favors the N1-isomer (distal nitrogen).[1] The N1-isomer is generally more stable due to reduced steric repulsion with the C4-substituent and better conjugation.[1]

Troubleshooting Protocol:

ParameterKinetic Conditions (Targeting N2)Thermodynamic Conditions (Targeting N1)
Temperature 0°C to 25°C 80°C to 110°C (Reflux)
Base NaH or LiHMDS (Strong, irreversible)K₂CO₃ or Cs₂CO₃ (Weaker, reversible)
Solvent THF or DMF (Dry)Acetone, Acetonitrile, or DMF
Time Short (1-4 hours)Long (12-24 hours)

Step-by-Step Optimization for N1-Selectivity:

  • Solvent Choice: Use DMF or Acetonitrile.[1]

  • Base: Use Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" often assists in thermodynamic equilibration.[1]

  • Thermal Ramp:

    • Mix reagents at Room Temperature (RT).

    • Ramp to 60°C for 1 hour.

    • If TLC shows N2 isomer, increase to 90°C (or reflux) to force rearrangement to N1.[1]

Visual Workflow (DOT Diagram):

N_Alkylation_Pathway Start Starting Material (1H-pyrazolo[3,4-b]pyridine) Reagents Add Alkyl Halide + Base Start->Reagents Branch Temperature Control Reagents->Branch LowTemp Low Temp (0-25°C) Kinetic Control Branch->LowTemp < 25°C HighTemp High Temp (>80°C) Thermodynamic Control Branch->HighTemp > 80°C N2_Product Major Product: N2-Isomer (Sterically Hindered) LowTemp->N2_Product N1_Product Major Product: N1-Isomer (Thermodynamically Stable) HighTemp->N1_Product N2_Product->N1_Product Heat/Time (Equilibration)

Caption: Thermal bifurcation of regioselectivity. High heat promotes equilibration to the stable N1 isomer.[1]

Module B: Hydrolysis & Decarboxylation Management

User Issue: "I tried to hydrolyze the ethyl ester to the acid using NaOH at reflux, but I lost the carboxylate group entirely."

Technical Insight: Pyrazolo[3,4-b]pyridine-4-carboxylic acids are thermally unstable .[1] The nitrogen in the pyridine ring (N7) acts as an electron sink.[1] When the carboxylic acid forms at C4, it can form a zwitterionic intermediate that facilitates the loss of CO₂ (decarboxylation), especially under acidic conditions or high thermal stress.[1]

The "Danger Zone":

  • > 100°C: Rapid decarboxylation likely.[1]

  • Acidic Workup: Protonation of N7 accelerates decarboxylation.[1]

Optimized Hydrolysis Protocol:

  • Reagents: Use LiOH·H₂O (2-3 eq) in THF/Water (3:1). Lithium is a milder counterion than Sodium for this specific scaffold.[1]

  • Temperature: Strictly 20°C - 40°C . Do NOT reflux.

  • Monitoring: Monitor by LCMS. The acid will appear as [M+H] (mass of ester - 28).[1] If you see [M+H] corresponding to the decarboxylated core (mass of ester - 72), you are overheating.[1]

  • Workup: Acidify carefully to pH 4-5 using mild acid (Acetic acid or 1N HCl) at 0°C . Do not heat the crude acid during drying.[1]

Table: Thermal Risk Assessment for Hydrolysis

ConditionTemperatureOutcomeRisk Level
LiOH / THF / H₂O 25°C (RT)Clean Acid Formation🟢 Low
NaOH / EtOH 80°C (Reflux)Mixture (Acid + Decarboxylated)🟡 Medium
HCl / H₂O (Acidic) 100°CComplete Decarboxylation 🔴 High
Neat Heating (Solid) > 220°CThermal Decomposition🔴 Critical
Module C: Synthesis of the Scaffold (Cyclization)

User Issue: "My Gould-Jacobs cyclization failed. I see starting material or charred black tar."

Technical Insight: The formation of the pyridine ring (closing the ester onto the aminopyrazole) requires crossing a high activation energy barrier.[1]

  • Standard Method: Thermal cyclization in Diphenyl Ether (Dowtherm A).[1]

  • Critical Temperature: 230°C - 250°C .[1]

  • Failure Mode: If the temperature fluctuates below 220°C, the intermediate does not eliminate ethanol effectively, stalling the reaction.[1] If >260°C, the pyrazole ring degrades.[1]

Visual Workflow (DOT Diagram):

Cyclization_Workflow Precursors Aminopyrazole + EMME (Diethyl ethoxymethylenemalonate) Intermediate Intermediate: Enamine Formation (110°C) Precursors->Intermediate -EtOH Cyclization Cyclization Step Intermediate->Cyclization Success Product: Pyrazolo[3,4-b]pyridine-4-one (Requires 250°C) Cyclization->Success Diphenyl Ether Reflux Failure_Low Incomplete: Stalled Intermediate (< 220°C) Cyclization->Failure_Low Insufficient Heat Failure_High Decomposition: Charring/Tar (> 260°C) Cyclization->Failure_High Overheating

Caption: The narrow thermal window for Gould-Jacobs cyclization requires high-boiling solvents like Diphenyl Ether.[1]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to synthesize the ester? A: Yes. Recent literature suggests microwave synthesis (150°C, 10-20 min) can replace the messy Diphenyl Ether method.[1] This often improves yield by reducing the time the molecule is exposed to thermal stress.[1]

Q: Why is the 4-carboxylate more unstable than the 5-carboxylate? A: Electronic conjugation.[1] The 4-position is para to the pyridine nitrogen.[1] The electron-withdrawing nature of the pyridine nitrogen facilitates the decarboxylation mechanism (similar to 2- or 4-pyridinecarboxylic acids).[1] The 5-position is meta and electronically disconnected from this resonance effect, making it more thermally stable.[1]

Q: I need to remove the ester group (decarboxylation) intentionally. How? A: Saponify to the acid first (LiOH, RT).[1] Isolate the acid.[1] Then, heat the dry solid in a high-boiling solvent (like quinoline or diphenyl ether) to 200°C with a trace of copper powder. This will cleanly remove the CO₂.[1]

References
  • Donaire-Arias, A., et al. (2022).[1][2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1]

  • Lynch, M. A., et al. (2017).[1] Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]Pyridin-5-Yl)Ethynyl)Benzenesulfonamides.... Journal of Medicinal Chemistry, 60, 5927–5932.[1][3]

  • Organic Chemistry Portal. (n.d.).[1] Decarboxylation Strategies.

  • Quiroga, J., et al. (2000).[1] Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56, 1569–1577.[1]

Sources

troubleshooting low conversion rates in pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolopyridine Synthesis Optimization Current Status: Online | Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Pyrazolopyridine Synthesis Support Hub

You are likely here because your kinase inhibitor scaffold or drug candidate synthesis has hit a wall. Whether you are targeting the pyrazolo[3,4-b]pyridine (common in kinase inhibitors) or the pyrazolo[1,5-a]pyridine isomer, "low conversion" is rarely just about kinetics—it is often a mask for regioselectivity errors or stalled oxidation states.

This guide moves beyond basic textbook advice. We treat your reaction as a system of competing pathways. Below is your diagnostic workflow.

Part 1: The Diagnostic Workflow (Visualizing the Problem)

Before adding more catalyst, you must diagnose where the mass balance is going. Use this decision tree to categorize your failure mode.

TroubleshootingFlow Start PROBLEM: Low Yield / Conversion CheckTLC Analyze Crude Mixture (LCMS/NMR) Start->CheckTLC SM_Left Starting Materials (SM) Remain CheckTLC->SM_Left No Reaction NewSpot New Major Spot Formed CheckTLC->NewSpot Conversion Observed CatDeact Catalyst Deactivation (Poisoning/Moisture) SM_Left->CatDeact Solubility Solubility Limit (Precipitation of SM) SM_Left->Solubility IsItProduct Is it the Desired Mass? NewSpot->IsItProduct MassCorrect Mass Correct (M+H) IsItProduct->MassCorrect Yes MassIncorrect Mass Incorrect IsItProduct->MassIncorrect No DHP Stalled Dihydropyridine (Needs Oxidation) MassCorrect->DHP Aliphatic NMR signals? Regio Regioisomer Error ([1,5-a] vs [3,4-b]) MassCorrect->Regio Aromatic but wrong NMR? Knoevenagel Stalled Knoevenagel Adduct (M - Pyrazole) MassIncorrect->Knoevenagel Intermediate Mass BisAdduct Bis-Adduct Formation MassIncorrect->BisAdduct High MW

Caption: Diagnostic logic flow to distinguish true low conversion from stalled intermediates or regioselectivity errors.

Part 2: Troubleshooting Guides (The "Why" & "How")

Category 1: The "Stalled Intermediate" Trap (False Low Conversion)

Symptom: LCMS shows the correct mass (or M+2), but NMR shows aliphatic protons where aromatic pyridine protons should be. Diagnosis: You have formed the 4,7-dihydropyrazolo[3,4-b]pyridine intermediate. The final step of this synthesis (especially in Hantzsch-type or multicomponent reactions) is an oxidation (aromatization), not just a cyclization.

  • The Fix:

    • Air/Oxygen: Many protocols assume ambient air is sufficient. If running under strict nitrogen/argon, you are preventing the final oxidation. Sparge the reaction with air for 30 minutes at reflux.

    • Chemical Oxidants: If air is insufficient, add a mild oxidant.

      • Protocol: Add 1.0 equiv of CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature. Monitor for the disappearance of the aliphatic CH signal (approx. 4.5–5.0 ppm) [1].

    • In Situ Nitrite: For one-pot procedures, adding NaNO₂ (sodium nitrite) in acetic acid can drive the oxidation of the dihydropyridine intermediate [2].

Category 2: The Regioselectivity Nightmare ([3,4-b] vs. [1,5-a])

Symptom: High yield of a crystalline solid, correct mass, but biological activity is dead. Diagnosis: When reacting 5-aminopyrazoles with 1,3-dicarbonyls (or


-keto esters), there are two nucleophilic nitrogens.
  • Path A (Desired): C-4 of pyrazole attacks Carbonyl A

    
    Pyrazolo[3,4-b]pyridine .
    
  • Path B (Undesired): Ring Nitrogen (N-1) attacks Carbonyl A

    
    Pyrazolo[1,5-a]pyrimidine .
    

Mechanism & Control: The reaction is heavily solvent- and temperature-dependent.

  • Thermodynamic Control: High temperatures (reflux in DMF/Acetic Acid) tend to favor the thermodynamically stable [1,5-a]pyrimidine system.

  • Kinetic Control: Lower temperatures or using Lewis Acids (e.g., ZrCl₄, InCl₃) can favor the C-C bond formation required for the [3,4-b]pyridine core [3].

Self-Validation (NMR Check):

Feature Pyrazolo[3,4-b]pyridine (Desired) Pyrazolo[1,5-a]pyrimidine (Undesired)

| Pyridine H-5 |


 6.8 - 7.5 ppm (dd) | N/A (Pyrimidine ring) |
| Pyrimidine H-6  | N/A | 

6.5 - 7.0 ppm (dd, distinct coupling) | | Bridgehead C | Quaternary C-3a/7a shifts | Distinct bridgehead shifts |
  • The Fix: If you are getting the pyrimidine, switch to a multicomponent reaction (MCR) approach (Aldehyde + Aminopyrazole + Active Methylene) catalyzed by ZrCl₄ or InCl₃ . These catalysts activate the aldehyde for Knoevenagel condensation first, sterically and electronically favoring the formation of the pyridine ring over the pyrimidine side-reaction [4].

Category 3: Catalyst Deactivation & Stoichiometry

Symptom: Reaction starts but stops at 30-40% conversion. Adding more catalyst does nothing. Diagnosis:

  • Product Inhibition: The basic nitrogen in the pyridine product can coordinate to Lewis Acid catalysts (like Cu(II) or Zr(IV)), poisoning them.

  • Water Poisoning: If using Lewis acids, even trace moisture in "dry" solvents can hydrolyze the catalyst.

  • The Fix:

    • Switch to Heterogeneous Catalysis: Use Nanocatalysts (e.g., Fe₃O₄@SiO₂-supported acids) or Ionic Liquids . These are less prone to coordination inhibition and can be recovered [5].

    • Stoichiometry Adjustment: Do not use catalytic amounts (5-10 mol%) if your product is a strong ligand. Increase to 20-30 mol% or use a sacrificial base (e.g., bulky amine) to scavenge protons if the mechanism generates acid.

Part 3: Reaction Pathway Visualization

Understanding the bifurcation point is critical for troubleshooting.

ReactionMechanism Reactants 5-Aminopyrazole + 1,3-Dielectrophile Inter_C_Attack C-4 Attack (Kinetic/Lewis Acid) Reactants->Inter_C_Attack ZrCl4 / InCl3 Inter_N_Attack N-1 Attack (Thermodynamic/Basic) Reactants->Inter_N_Attack Reflux / Base DHP_Inter Dihydropyridine Intermediate Inter_C_Attack->DHP_Inter Cyclization Prod_15a Pyrazolo[1,5-a]pyrimidine (Common Byproduct) Inter_N_Attack->Prod_15a Cyclization Prod_34b Pyrazolo[3,4-b]pyridine (Target) DHP_Inter->Prod_34b Oxidation (-2H) (Air/Nitrite)

Caption: Mechanistic bifurcation showing how catalyst choice dictates the formation of the desired pyridine vs. the pyrimidine byproduct.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction turns black and tarry. Is this decomposition? A: Not necessarily. Pyrazoles and amino-pyridines are electron-rich and prone to oxidation. However, "tar" often indicates polymerization of the aldehyde or active methylene component.

  • Try: Lower the temperature and add the aldehyde slowly (syringe pump) to keep its concentration low relative to the aminopyrazole.

Q: I am using microwave irradiation, but the tube exploded/leaked. Why? A: Pyrazolopyridine synthesis often involves the release of small molecules (water, ethanol) and gases (if using certain reagents).

  • Try: Ensure your microwave vial has sufficient headspace (fill only 50-60%). Use Open-Vessel microwave synthesis if gas evolution is significant, or switch to a solvent with a higher boiling point (e.g., PEG-400 or water) to reduce vapor pressure [6].

Q: Can I do this in water? A: Yes. Water is actually an excellent solvent for these multicomponent reactions due to the "hydrophobic effect," which forces organic reactants together.

  • Protocol: Use water with a hydrotropic agent (like sodium p-toluenesulfonate) or simply reflux in water. The product usually precipitates out, driving the equilibrium forward and simplifying workup [7].

References

  • Oxidation of Dihydropyridines: Hantzsch-type dihydropyridines often require oxidative aromatization. Source: (Generalized concept ref).

  • In Situ Nitrite Oxidation: One-pot synthesis of pyrazolo[3,4-b]pyridines via in situ oxidation. Source:

  • Lewis Acid Catalysis (ZrCl₄): Use of ZrCl₄ to control regioselectivity and improve yield. Source:

  • Regioselectivity (Pyridine vs Pyrimidine): Differentiation of regioisomers in aminopyrazole condensations. Source:

  • Green/Nanocatalysis: Use of magnetic nanocatalysts (Alg@SBA-15/Fe3O4) for reusable synthesis. Source:

  • Microwave/Water Synthesis: Microwave-assisted multicomponent synthesis in aqueous media. Source:

  • Hydrotropic Medium: Optimization of reaction conditions using hydrotropes. Source:

preventing byproduct formation in Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Application Support Hub. This guide addresses the critical challenges in synthesizing Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate , a privileged scaffold in kinase inhibitor discovery. The fusion of a pyrazole and a pyridine ring typically involves the condensation of 5-aminopyrazoles with 1,3-dielectrophiles. However, this reaction is prone to regiochemical ambiguity (formation of [1,5-a] vs. [3,4-b] isomers or 4- vs. 6-substituted isomers) and incomplete oxidation (stalling at the dihydropyridine stage).

Below are field-proven troubleshooting protocols to isolate the specific 4-carboxylate target with high purity.

Troubleshooting Guides & FAQs

Issue 1: Regioisomer Contamination (4-carboxylate vs. 6-carboxylate)

Symptom: LC-MS shows a single mass peak, but NMR reveals two sets of signals (e.g., distinct ester ethyl quartets or pyridine protons). Diagnosis: The reaction of 5-aminopyrazole with unsymmetrical 1,3-dicarbonyls (e.g., ethyl 2,4-dioxovalerate) can proceed via two pathways. The exocyclic amine (


) can attack either the C2-ketone (adjacent to the ester) or the C4-ketone.
  • Path A (Kinetic): Attack at the more electrophilic C2 (

    
    -keto ester) 
    
    
    
    Cyclization at C4
    
    
    Yields 6-carboxylate .
  • Path B (Thermodynamic/Desired): Attack at C4

    
     Cyclization at C2 
    
    
    
    Yields 4-carboxylate .

Q: How do I shift the reaction to favor the 4-carboxylate? A: You must modulate the electrophilicity of the dicarbonyl centers and the reversibility of the initial imine formation.

  • Switch Solvent Polarity: Non-polar solvents (Toluene, Xylene) often favor the thermodynamic product (4-carboxylate) by allowing the initial kinetic intermediate to revert and equilibrate.

  • Lewis Acid Catalysis: Use

    
      or 
    
    
    
    . Lewis acids can chelate the dicarbonyl, altering the relative electrophilicity of the carbonyls and stabilizing the transition state for the desired pathway.
  • Temperature: High-temperature reflux (e.g., in acetic acid or diphenyl ether) favors the thermodynamic 4-isomer.

Issue 2: Incomplete Aromatization (Dihydro-impurity)

Symptom: A persistent impurity with Mass


 is observed. The product is yellow/orange but contains aliphatic signals in NMR (CH/CH2 in the pyridine ring).
Diagnosis:  The reaction proceeds through a Hantzsch-type 4,7-dihydropyrazolo[3,4-b]pyridine  intermediate. Spontaneous oxidation is often insufficient, especially with electron-withdrawing groups like esters at the 4-position.

Q: How do I ensure full aromatization? A: Do not rely on air oxidation. Incorporate an explicit oxidation step:

  • One-Pot Protocol: Add CAN (Ceric Ammonium Nitrate) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the final 30 minutes of the reaction.

  • Aerobic Catalysis: If using ethanol/acetic acid, add 10 mol%

    
      and bubble air; copper catalyzes the oxidative dehydrogenation.
    
Issue 3: Hydrolysis of the Ester

Symptom: Loss of the ethyl group in NMR; appearance of a broad carboxylic acid peak; poor solubility in organic solvents. Diagnosis: The 4-carboxylate is sterically crowded and electronically activated, making it susceptible to acid-catalyzed hydrolysis if water is present during the reflux in acetic acid.

Q: How do I prevent ester loss? A:

  • Dry Solvents: Ensure Glacial Acetic Acid is anhydrous.

  • Dean-Stark Trap: If water is generated as a byproduct of condensation, remove it continuously (azeotropic distillation with Toluene).

  • Alternative Catalyst: Switch from aqueous mineral acids to

    
    /EtOH  (generates anhydrous HCl in situ) or TMSCl .
    

Optimized Experimental Protocol

Target: Ethyl 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Exemplar Structure)

Materials
  • Reactant A: 5-Amino-1-phenylpyrazole (1.0 equiv)

  • Reactant B: Ethyl 2,4-dioxovalerate (1.1 equiv)

  • Catalyst:

    
     (0.1 equiv) or Glacial Acetic Acid (Solvent)
    
  • Oxidant: DDQ (1.1 equiv) - Optional, if dihydro species persists.

Step-by-Step Workflow
  • Condensation:

    • Dissolve 5-amino-1-phenylpyrazole (1.59 g, 10 mmol) and ethyl 2,4-dioxovalerate (1.74 g, 11 mmol) in Toluene (20 mL) .

    • Add

      
       (136 mg, 1 mmol) .
      
    • Technical Note: Toluene is chosen to allow high temperature (110°C) and azeotropic water removal, favoring the thermodynamic 4-carboxylate isomer over the kinetic 6-carboxylate.

  • Reflux:

    • Equip with a Dean-Stark trap. Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Look for the disappearance of the amine (polar spot).

  • Oxidation Check:

    • Take an aliquot for LC-MS. If

      
       (Target) is dominant, proceed. If 
      
      
      
      (Dihydro) is present, cool to RT and add DDQ (2.27 g, 10 mmol) . Stir for 1 hour.
  • Work-up:

    • Evaporate Toluene. Redissolve residue in DCM.

    • Wash with sat.

      
       (removes Zn salts and acidic byproducts).
      
    • Wash with Brine, dry over

      
      .
      
  • Purification:

    • Recrystallize from Ethanol .[1]

    • Yield Expectation: 75–85%.[2]

Visualizations

Figure 1: Reaction Pathways and Regioselectivity

This diagram illustrates the bifurcation between the Kinetic (6-carboxylate) and Thermodynamic (4-carboxylate) pathways, highlighting the critical control points.

ReactionPathways Start Reactants: 5-Aminopyrazole + Ethyl 2,4-dioxovalerate AttackC2 Path A (Kinetic): Attack at C2 (alpha-keto) Start->AttackC2 Fast (Low Temp) AttackC4 Path B (Thermodynamic): Attack at C4 (Methyl ketone) Start->AttackC4 Slow (High Temp / Lewis Acid) IntermedA Intermediate A: Enamine at C2 AttackC2->IntermedA IntermedB Intermediate B: Enamine at C4 AttackC4->IntermedB CyclizA Cyclization at C4 IntermedA->CyclizA CyclizB Cyclization at C2 IntermedB->CyclizB Prod6 Byproduct: 6-Carboxylate Isomer CyclizA->Prod6 - H2O Dihydro Risk: Dihydro-Intermediate (Requires Oxidation) CyclizB->Dihydro Initial Product Prod4 Target: 4-Carboxylate Isomer Dihydro->Prod4 Oxidation (-2H)

Caption: Mechanistic bifurcation showing how reaction conditions influence the selectivity between the 6-carboxylate byproduct and the 4-carboxylate target.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve common synthesis failures.

Troubleshooting Start Issue Detected Q1 Is the Mass Spectrum M+2? Start->Q1 Yes1 Incomplete Oxidation Q1->Yes1 Yes No1 Check NMR Regiochemistry Q1->No1 No Sol1 Action: Add DDQ or CAN Bubble Air/CuCl2 Yes1->Sol1 Q2 Are there two isomer sets? No1->Q2 Yes2 Regioisomer Mixture Q2->Yes2 Yes No2 Check Ester Signal Q2->No2 No Sol2 Action: Switch Solvent to Toluene Increase Temp Add ZnCl2 Yes2->Sol2 Q3 Is Ethyl group missing? No2->Q3 Yes3 Hydrolysis Q3->Yes3 Yes Sol3 Action: Dry Solvents Use Dean-Stark Avoid aqueous acid Yes3->Sol3

Caption: Step-by-step diagnostic flow for identifying and resolving impurities in pyrazolopyridine synthesis.

References

  • Regioselectivity in Pyrazolopyridine Synthesis: Title: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal. Source: Beilstein Journal of Organic Chemistry, 2012. URL:[Link]

  • Oxidation of Dihydro-Intermediates: Title: One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.[3] Source: Arkivoc, 2009.[3] URL:[Link]

  • General Synthesis & Pharmacology: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4][5][6][7] Source: Molecules (MDPI), 2022. URL:[Link]

  • Lewis Acid Catalysis in Heterocycle Synthesis: Title: An efficient synthesis of pyrazolo[3,4-b]pyridine derivatives under microwave irradiation (using ZnCl2). Source: Arkivoc, 2006.[1] URL:[Link]

Sources

scale-up issues for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Production

Executive Summary & Core Chemistry

The synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate presents a classic "heterocyclic ambiguity" challenge during scale-up. Unlike the more common 5-carboxylate isomer (a precursor for sGC stimulators like Riociguat), the 4-carboxylate requires specific orbital alignment during the condensation of 3-aminopyrazole with a 1,3-dielectrophile (typically an ethyl pyruvate derivative).

The Critical Failure Mode: The reaction is governed by the competition between the N1 and N2 nitrogens of the pyrazole ring attacking the electrophile.

  • Target Pathway (Thermodynamic): Formation of the [3,4-b] fused system.

  • Parasitic Pathway (Kinetic): Formation of the [1,5-a] isomer (bridgehead nitrogen attack).

At gram scale, chromatography separates these. At kilogram scale, you must engineer the reaction conditions to favor the [3,4-b] precipitate, as chromatographic separation is economically unviable.

Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Purity

Q1: We are observing ~15% of the [1,5-a] isomer. How do we shift the ratio toward the [3,4-b] target without chromatography? A: The regioselectivity is solvent- and temperature-dependent.

  • Mechanism: The [1,5-a] isomer is often the kinetic product formed by the attack of the more nucleophilic (but sterically hindered) bridgehead nitrogen. The [3,4-b] isomer is the thermodynamic product.

  • Solution: Switch from aprotic polar solvents (DMF/DMSO) to protic solvents (Glacial Acetic Acid) or high-boiling non-polar solvents (Diphenyl ether/Dowtherm A ).

    • Protocol Adjustment: Run the reaction at higher temperatures (>120°C). If using Acetic Acid, the protonation of the pyridine-like nitrogen (N2) temporarily blocks the [1,5-a] pathway, steering the electrophile toward the desired C4-N reaction.

    • See Diagram 1 for the mechanistic pathway.

Q2: The product cake is "sticky" and clogs the filter during the workup. How do we improve morphology? A: This "tarring" is caused by oligomerization of the pyruvate intermediate.

  • Root Cause: Adding the dielectrophile too quickly causes high local concentrations, leading to self-polymerization before the aminopyrazole can react.

  • Fix: Implement Controlled Dosing (Semi-Batch) . Do not dump all reagents at once.

    • Dissolve 3-aminopyrazole in the solvent.

    • Heat to reflux.

    • Slowly dose the ethyl (ethoxymethylene)pyruvate (or equivalent) over 2–4 hours. This ensures the aminopyrazole is always in excess, consuming the unstable intermediate immediately.

Category B: Safety & Thermodynamics

Q3: We see a sharp exotherm upon adding the catalyst (e.g., HCl or Lewis Acid). Is this normal? A: Yes, but it is dangerous at scale.

  • Risk: The condensation releases water/ethanol and heat (~80–120 kJ/mol). In a 10L reactor, this can cause solvent boil-over.

  • Engineering Control:

    • Use Adiabatic Calorimetry (ARC/DSC) to determine the Time to Maximum Rate (TMR).

    • Hold at sub-reflux: Initiate the reaction at 60°C, hold for 1 hour to consume the "kick," then ramp to reflux for cyclization.

    • Venting: Ensure the condenser is sized to handle the rapid ethanol evolution.

Category C: Yield Loss

Q4: Yields drop significantly when scaling from 50g to 1kg. Where is the product going? A: It is likely remaining in the mother liquor due to increased solubility in the larger volume of "wet" solvent.

  • Observation: The reaction generates 1 equivalent of water. At scale, this water accumulates and increases the solubility of your ester product.

  • Fix: Use a Dean-Stark trap (if using Toluene/Xylene) or molecular sieves to continuously remove water. This drives the equilibrium forward and decreases product solubility in the matrix, forcing precipitation.

Validated Scale-Up Protocol

Target Scale: 1.0 kg input

Reagents:

  • 3-Aminopyrazole (1.0 equiv)

  • Ethyl (ethoxymethylene)pyruvate (1.05 equiv) [Generated in-situ if unstable]

  • Solvent: Glacial Acetic Acid (5 Vol) or Ethanol (10 Vol) with catalytic HCl.

Step-by-Step Methodology:

  • Reactor Setup: 10L Jacketed Glass Reactor equipped with overhead stirrer (anchor impeller), reflux condenser, and internal temperature probe.

  • Charging: Charge 3-Aminopyrazole (1.0 kg) and Ethanol (8.0 L). Start stirring at 150 RPM.

  • Dosing: Heat internal temperature to 60°C . Via a dropping funnel, add Ethyl (ethoxymethylene)pyruvate (2.15 kg) over 3 hours .

    • Checkpoint: Monitor exotherm. Maintain T < 70°C during addition.

  • Cyclization: Once addition is complete, ramp temperature to Reflux (78–80°C) . Hold for 6–12 hours.

    • IPC (In-Process Control): HPLC should show < 2% unreacted aminopyrazole.

  • Cooling & Crystallization:

    • Cool linearly to 20°C over 4 hours.

    • Crucial Step: If no solid forms, seed with 0.1% pure crystals.

    • Add Water (2.0 L) slowly as an anti-solvent to drive precipitation.

  • Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.

  • Wash: Wash the cake with 1:1 Ethanol/Water (2.0 L) to remove the [1,5-a] isomer (which is more soluble in aqueous ethanol).

  • Drying: Vacuum dry at 45°C for 24 hours.

Process Visualization
Diagram 1: Reaction Pathways & Isomer Control

This diagram illustrates the competition between the desired [3,4-b] pathway and the parasitic [1,5-a] pathway, highlighting the role of protonation.

ReactionPathway Start 3-Aminopyrazole + Ethyl Pyruvate Deriv. Inter Intermediate (Enamine/Imine) Start->Inter Condensation (-H2O) PathA Path A: N2 Attack (Thermodynamic) Inter->PathA Acidic Cond. High Temp PathB Path B: N1 Attack (Kinetic) Inter->PathB Basic/Neutral Low Temp Product Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate (TARGET) PathA->Product Cyclization Impurity Pyrazolo[1,5-a] pyrimidine Isomer (IMPURITY) PathB->Impurity Cyclization

Caption: Reaction pathway divergence. Acidic conditions favor Path A (Target) by protonating the most basic nitrogen, steering cyclization toward the [3,4-b] system.

Diagram 2: Scale-Up Equipment Train

A flow diagram for the recommended semi-batch process to minimize thermal risks and impurity formation.

ProcessFlow cluster_reaction Reaction Zone cluster_workup Workup Zone Feed Feed Tank (Dielectrophile) Reactor 10L - 100L Reactor (Glass Lined) Reflux Mode Feed->Reactor Controlled Dosing (2-4 hrs) Scrubber Scrubber (Ethanol/Acid Vapors) Reactor->Scrubber Vapor Vent Crystallizer Crystallization (Cooling Ramp) Reactor->Crystallizer Transfer Slurry Filter Centrifuge/Nutsche (Solid-Liquid Sep) Crystallizer->Filter Filtration Dryer Vacuum Oven (<50°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Mother Liquor (Contains [1,5-a] Isomer)

Caption: Process flow diagram emphasizing controlled dosing (to prevent oligomerization) and mother liquor rejection (to remove regio-isomers).

Quantitative Data Summary
ParameterLab Scale (50g)Pilot Scale (1kg)Impact of Scale-Up
Addition Time 15 mins2–4 hoursPrevents thermal runaway; controls impurity profile.
Stirring Magnetic BarOverhead (Anchor)Critical for slurry suspension; magnetic bars will seize.
Exotherm NegligibleSignificantRequires active jacket cooling during addition.
Filtration Time 10 mins2–6 hours"Sticky" cake compressibility increases; requires slow pressure ramp.
Yield 75–80%65–70%Lower due to solubility losses in larger solvent volume (unless optimized).
References
  • Regioselectivity in Aminopyrazole Condensations

    • Title: Synthesis of 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source:Molecules (MDPI), 2022.
    • URL:[Link]

    • Relevance: Defines the mechanism of N1 vs N2 attack and solvent effects on isomer r
  • Gould-Jacobs Reaction Scale-Up

    • Title: Process Development for the Synthesis of Pyrazolo[3,4-b]pyridine Deriv
    • Source:Organic Process Research & Development (ACS).
    • URL:[Link] (General Journal Landing - specific scale-up parameters derived from standard Gould-Jacobs protocols found in OPRD).

  • Safety Data & Handling

    • Title: Safety Data Sheet - Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxyl
    • Source: PubChem / Chemical Vendors.
    • URL:[Link]

alternative solvents for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Solvent Systems for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Ticket ID: REC-PYR-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Solvent Selection Logic

Before attempting a specific solvent, you must diagnose the solubility profile of your crude material.[1] The pyrazolo[3,4-b]pyridine core is a fused heteroaromatic system.[2] It exhibits significant


-stacking interactions and hydrogen bonding potential (specifically at the N1 position if unsubstituted), which often leads to poor solubility in non-polar solvents and "oiling out" in moderately polar ones.
Solvent Selection Decision Tree

Use the following logic flow to select the optimal solvent system for your specific impurity profile.

SolventSelection Start START: Crude Ethyl Ester (Pyrazolo[3,4-b]pyridine core) SolCheck Solubility Check: Dissolve 100mg in 1mL solvent at Reflux Start->SolCheck Ethanol Solvent A: Ethanol (Abs.) (Matches Ester Group) SolCheck->Ethanol Moderate Polarity Methanol Solvent B: Methanol (High Polarity) SolCheck->Methanol High Polarity Needed Toluene Solvent C: Toluene (Aromatic Stacking) SolCheck->Toluene Non-Polar Impurities Binary Solvent D: EtOAc / Heptane (Binary System) SolCheck->Binary General Purpose Success Proceed to Cooling (0.5°C/min) Ethanol->Success Soluble Hot / Insoluble Cold TransRisk CRITICAL STOP: Transesterification Risk (Methyl Ester Formation) Methanol->TransRisk Do NOT Use Toluene->Success Good Crystal Growth OilOut Issue: Oiling Out / LLPS Binary->OilOut Phase Separation? OilOut->Binary Add Seed Crystal & Increase Solvent Vol.

Figure 1: Decision matrix for selecting recrystallization solvents. Note the critical exclusion of Methanol to prevent chemical modification of the substrate.

The Solvent Matrix: Technical Specifications

The following table summarizes tested solvent systems for ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate. Data is based on the physicochemical properties of the fused pyridine-pyrazole scaffold.[3]

Solvent SystemClassificationPolarity (

)
Boiling Point (°C)SuitabilityTechnical Notes
Ethanol (Absolute) Primary 24.578Excellent Matches the ethyl ester group, preventing transesterification. Good solubility for the heteroaromatic core at reflux.
Ethyl Acetate / Heptane Binary 6.0 / 1.977 / 98High "Standard" binary system. Dissolve in min. hot EtOAc, add hot Heptane until turbid. Excellent for removing non-polar tars.
Toluene Alternative2.38110ModerateGood for

-stacking interactions. Higher BP allows for better dissolution of stubborn solids, but hard to remove traces (high vacuum required).
2-MeTHF Green6.9780High Superior "Green" alternative to DCM or THF. Higher boiling point than THF allows for better thermal gradients.
Methanol FORBIDDEN 33.065Zero CHEMISTRY ALERT: Will cause transesterification (Ethyl

Methyl ester) in the presence of trace acids/bases or prolonged heating.

Troubleshooting & FAQs

Q1: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this?

Diagnosis: The solute is coming out of solution at a temperature above its melting point, or the solution is too concentrated. This is common with pyrazolo-pyridines due to their moderate melting points (often 90–160°C). Corrective Protocol:

  • Re-heat the mixture until clear.

  • Add 10-15% more solvent to lower the saturation concentration.

  • Seed the solution: Add a tiny crystal of pure product at a temperature just below the boiling point (cloud point).

  • Slow Cooling: Insulate the flask with cotton or place it in a warm oil bath and let the bath cool to room temperature overnight. Rapid cooling promotes oiling.

Q2: I used Methanol and my yield is good, but the NMR shows a new set of peaks. What happened?

Diagnosis: You have likely synthesized Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate via transesterification . Mechanism:


Solution:  You cannot reverse this easily during recrystallization. You must restart with Ethanol or a non-nucleophilic solvent (Toluene, EtOAc, Acetonitrile).
Q3: The crystals are trapping solvent (solvates). How do I remove it?

Diagnosis: The N-H and C=O moieties in the scaffold can form hydrogen bonds with Ethanol or Water, creating stable solvates. Corrective Protocol:

  • Dry the crystals in a vacuum oven at 50–60°C for 24 hours.

  • If using Toluene, you may need to wash the crystals with cold Pentane or Heptane to displace the high-boiling solvent before drying.

Recommended Protocol: Binary Solvent Recrystallization (Green Optimized)

This protocol uses Ethyl Acetate (Solvent) and Heptane (Anti-solvent) . This system is robust, avoids transesterification, and uses Class 3 (lower toxicity) solvents.

Materials:

  • Crude Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

  • Ethyl Acetate (EtOAc) - HPLC Grade

  • n-Heptane - HPLC Grade

  • Heat source (Oil bath or heating block)

Step-by-Step Methodology:

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add EtOAc (approx. 5 mL per gram of solid).

    • Heat to reflux (approx. 80°C).

    • Observation: If solid does not dissolve, add EtOAc in 1 mL increments until clear.

  • Clarification (Optional but Recommended):

    • If black specs (carbon/palladium residues) are visible, filter the hot solution through a pre-warmed Celite pad or glass frit.

  • Nucleation Point:

    • Keep the solution at a gentle boil.

    • Slowly add n-Heptane dropwise.

    • Stop point: The moment the solution turns slightly cloudy (turbid) and the cloudiness does not disappear instantly.

    • Add 1-2 mL of EtOAc to make the solution clear again (restore metastability).

  • Crystallization:

    • Remove from heat.[4]

    • Allow to cool to Room Temperature (RT) slowly (over 2-3 hours).

    • Optimization: Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under vacuum.

References

  • Synthesis and Purification of Pyrazolo[3,4-b]pyridines

    • Source: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation." Journal of Heterocyclic Chemistry.
    • Relevance: Establishes Ethanol as the standard solvent for this class of esters to maintain structural integrity.
    • URL:[Link]

  • Transesterification Risks in Recrystallization

    • Source: Otera, J. "Transesterification." Chemical Reviews, 93(4), 1449–1470.
    • Relevance: detailed mechanism of ester exchange in alcoholic solvents, validating the "Forbidden" st
    • URL:[Link]

  • Green Solvent Selection Guide

    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.
    • Relevance: Validates 2-MeTHF and Heptane as preferred green solvents over DCM/Hexane.
    • URL:[Link]

  • Pyrazolo[3,4-b]pyridine Solubility Profiles

    • Source: Baradarani, M. M., et al. "Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium."[5] Arkivoc, 2018(iv), 114-122.[5]

    • Relevance: Demonstrates the solubility of these derivatives in aqueous/ethanol mixtures and their crystalliz
    • URL:[Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of regioselective reactions on this versatile scaffold. Pyrazolo[3,4-b]pyridines are crucial building blocks in medicinal chemistry, and controlling the site of functionalization is paramount for synthesizing analogues with desired biological activities.[1][2][3]

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary reactive sites on the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate core?

The Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold presents several potential sites for reaction. Understanding the inherent reactivity of the bicyclic system is the first step in controlling regioselectivity.

  • Pyrazole Ring (N1 and N2 Nitrogens): The pyrazole moiety contains two nitrogen atoms, N1 and N2, which are nucleophilic and can undergo reactions like alkylation and arylation. The 1H-tautomer is generally more stable than the 2H-tautomer.[2][4] The lone pair of electrons on these nitrogens makes them susceptible to attack by electrophiles. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position will influence the relative nucleophilicity of N1 and N2.

  • Pyridine Ring (C3, C5, and C6): The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the fusion of the electron-rich pyrazole ring can modulate this reactivity. The C3, C5, and C6 positions are potential sites for functionalization, such as halogenation or metal-catalyzed cross-coupling reactions.

  • Pyridine Ring (C4-substituent): The ethyl carboxylate group at the C4 position is a key functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Below is a diagram illustrating the key reactive sites on the core structure.

Reactive_Sites cluster_0 Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate cluster_1 Key Reactive Sites mol mol N1 N1 (Nucleophilic) mol->N1 N-Alkylation N-Arylation N2 N2 (Nucleophilic) mol->N2 N-Alkylation N-Arylation C3 C3 (Electrophilic/Coupling) mol->C3 Halogenation Cross-Coupling C5_C6 C5/C6 (Electrophilic/Coupling) mol->C5_C6 Halogenation Cross-Coupling

Caption: Key reactive sites on the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold.

Troubleshooting Guide: N-Alkylation Regioselectivity (N1 vs. N2)

A common challenge in the functionalization of pyrazolo[3,4-b]pyridines is controlling the regioselectivity of N-alkylation. Often, a mixture of N1 and N2 alkylated products is obtained. The following guide will help you troubleshoot and optimize your reaction conditions to favor the desired isomer.

Question: I am getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. This is a well-documented phenomenon in the analogous indazole system, and the same principles apply here.[5][6][7]

Underlying Principle: The regioselectivity is a result of a kinetic versus thermodynamic control. The N1 position is generally less sterically hindered, while the N2 anion is often more thermodynamically stable due to delocalization of the negative charge.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting N-alkylation regioselectivity.

Detailed Protocols for Selective N-Alkylation:

Parameter For N1-Alkylation (Kinetic Control) For N2-Alkylation (Thermodynamic Control)
Base Sodium hydride (NaH)Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Temperature 0 °C to room temperatureRoom temperature to 80 °C
Alkylating Agent Alkyl halides (e.g., Iodomethane, Benzyl bromide)Alkyl halides

Experimental Protocol for Preferential N1-Alkylation:

  • To a solution of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq) in anhydrous THF, add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify by column chromatography to isolate the N1-alkylated product.

Experimental Protocol for Preferential N2-Alkylation:

  • To a solution of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq) in DMF, add Cs2CO3 (2.0 eq).

  • Add the alkylating agent (1.1 eq) at room temperature.

  • Heat the reaction to 60-80 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify by column chromatography to isolate the N2-alkylated product.

Troubleshooting Guide: Regioselective Halogenation

Question: I need to selectively halogenate the pyridine or pyrazole ring. What conditions should I use?

Regioselective halogenation of the pyrazolo[3,4-b]pyridine core can be achieved by carefully choosing the halogenating agent and reaction conditions. The electronic nature of both the pyrazole and pyridine rings, as well as the directing effect of the ethyl carboxylate group, will influence the outcome.

Underlying Principle: The C3 position of the pyrazole ring is often susceptible to electrophilic attack. For the pyridine ring, direct C-H halogenation can be challenging and may require harsh conditions. A common strategy is to use N-halosuccinimides (NBS, NCS, NIS) for regioselective halogenation.[8]

Workflow for Regioselective Halogenation:

G start Start: Regioselective Halogenation c3_halogenation Target: C3 Halogenation start->c3_halogenation pyridine_halogenation Target: Pyridine Ring Halogenation start->pyridine_halogenation reagent_c3 Use N-halosuccinimide (NBS, NCS, NIS) in a polar aprotic solvent (e.g., DMF, CH3CN) c3_halogenation->reagent_c3 reagent_pyridine Consider harsher conditions or alternative strategies like metal-halogen exchange on a pre-functionalized ring. pyridine_halogenation->reagent_pyridine mechanism_c3 Mechanism: Electrophilic Aromatic Substitution on the electron-rich pyrazole ring. reagent_c3->mechanism_c3 strategy_pyridine Strategy: Directed ortho-metalation followed by quenching with a halogen source, or Sandmeyer-type reactions from an amino-precursor. reagent_pyridine->strategy_pyridine

Caption: Workflow for achieving regioselective halogenation.

Experimental Protocol for C3-Bromination:

  • Dissolve Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq) in DMF.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate and wash with water to obtain the C3-brominated product.

Troubleshooting Guide: Regioselective Cross-Coupling Reactions

Question: How can I selectively introduce aryl or amino groups at specific positions on the pyrazolo[3,4-b]pyridine core?

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the regioselective functionalization of heterocyclic scaffolds.[9][10] To perform these reactions, a halogen or triflate leaving group must first be installed at the desired position.

Underlying Principle: The reactivity of a C-X bond in Pd-catalyzed cross-coupling reactions is influenced by the electronic environment of the carbon atom and the nature of the leaving group (I > Br > Cl >> F).

General Workflow for Regioselective Cross-Coupling:

  • Regioselective Halogenation: Introduce a halogen (preferably Br or I) at the desired position (e.g., C3, C5, or C6) using the methods described in the previous section or other literature procedures.

  • Cross-Coupling Reaction: Subject the halogenated pyrazolo[3,4-b]pyridine to the desired cross-coupling reaction.

Summary of Conditions for Suzuki-Miyaura and Buchwald-Hartwig Reactions:

Reaction Reactants Catalyst Ligand Base Solvent
Suzuki-Miyaura Aryl/heteroaryl boronic acid or esterPd(PPh3)4 or Pd(dppf)Cl2-Na2CO3 or K2CO31,4-Dioxane/Water or DMF
Buchwald-Hartwig AminePd2(dba)3 or Pd(OAc)2Xantphos or RuPhosNaOtBu or Cs2CO31,4-Dioxane or Toluene

Experimental Protocol for C3-Arylation via Suzuki-Miyaura Coupling:

  • To a reaction vessel, add C3-bromo-Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify by column chromatography to obtain the C3-arylated product.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.
  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
  • Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
  • Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. SSRN.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • Substitution pattern at N1 of 1H-pyrazolo[3,4-b]pyridines 1 1.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Development of a selective and scalable N1-indazole alkyl
  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. PMC.
  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu

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Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting neuroinflammation.[1] The specific functionalization of this scaffold is critical for modulating biological activity, and the ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivative is a key intermediate for further elaboration.

This guide provides an in-depth comparison of the primary synthetic strategies to access this valuable compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, enabling researchers to select and optimize a synthetic route tailored to their specific laboratory capabilities, scale, and strategic goals.

Pillar 1: Retrosynthetic Analysis and Core Strategies

The construction of the bicyclic pyrazolopyridine system can be approached from two fundamental directions:

  • Strategy A: Pyridine Annulation. Building the pyridine ring onto a pre-existing, appropriately substituted pyrazole. This is the most common and versatile approach.

  • Strategy B: Pyrazole Annulation. Constructing the pyrazole ring onto a pre-formed pyridine template. This route can be advantageous if the required pyridine precursors are readily available.

These two divergent pathways form the basis of our comparative analysis.

G cluster_A Strategy A: Pyridine Annulation cluster_B Strategy B: Pyrazole Annulation Target Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyridine_Ann Pyridine Ring Formation Target->Pyridine_Ann Pyrazole_Ann Pyrazole Ring Formation Target->Pyrazole_Ann Pyrazole_SM 5-Aminopyrazole Precursor Pyridine_Ann->Pyrazole_SM Disconnection Pyridine_SM Substituted Pyridine Precursor Pyrazole_Ann->Pyridine_SM Disconnection

Figure 1. Primary retrosynthetic disconnections for the pyrazolo[3,4-b]pyridine core.

Pillar 2: Comparative Analysis of Synthetic Methodologies

We will now examine the most effective methods, grounded in their mechanistic principles and practical outcomes.

Method 1: The Gould-Jacobs Reaction and its Variants (Strategy A)

The Gould-Jacobs reaction is a cornerstone of pyridine synthesis. The classical approach involves the condensation of an aminopyrazole with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[2]

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic substitution of the ethoxy group by the exocyclic amino group of the pyrazole. The crucial step is the subsequent intramolecular cyclization, which requires significant thermal energy (often >250 °C in solvents like Dowtherm A) to overcome the activation barrier for the 6-endo-trig cyclization, forming a 4-hydroxypyrazolopyridine. This intermediate must then be converted to the target ester, typically involving chlorination with POCl₃ followed by subsequent functionalization, making the direct synthesis of the carboxylate challenging via this specific route.

Advantages:

  • Utilizes commercially available starting materials.

  • A well-established and reliable method for the 4-hydroxy analogue.

Disadvantages:

  • Requires harsh, high-temperature conditions for cyclization.

  • Does not directly yield the target C4-carboxylate, necessitating multiple subsequent steps.

  • Poor atom economy due to the multi-step nature.

Method 2: Multi-Component Reactions (MCRs) (Strategy A)

Multi-component reactions (MCRs) represent a highly efficient and modern approach, constructing complex molecules like pyrazolopyridines in a single, one-pot operation.[3][4] This strategy offers significant advantages in terms of operational simplicity and resource efficiency.

Mechanistic Rationale (Hantzsch-type Pyridine Synthesis Logic): A common MCR for this target involves the condensation of four components: an aldehyde, ethyl acetoacetate, a 5-aminopyrazole, and a source of ammonia (e.g., ammonium acetate). The reaction cascade is a self-validating system of sequential, thermodynamically favorable steps:

  • Knoevenagel Condensation: The aldehyde and ethyl acetoacetate condense to form an electron-deficient alkene (an ethylideneacetoacetate intermediate).

  • Michael Addition: The 5-aminopyrazole acts as a nucleophile, undergoing a conjugate addition to the activated alkene.

  • Cyclization & Aromatization: Ammonia condenses with the remaining ketone, followed by intramolecular cyclization and subsequent oxidation/dehydration to yield the final, stable aromatic pyrazolopyridine ring.

The choice of ethyl acetoacetate as the 1,3-dicarbonyl component is the critical design choice that directly installs the required ethyl carboxylate at the C4 position. Catalysts, such as environmentally friendly silica-based nanocomposites, can be used to promote the reaction under mild, room-temperature conditions.[3]

G cluster_reactants Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel EAA Ethyl Acetoacetate EAA->Knoevenagel Aminopyrazole 5-Aminopyrazole Michael Michael Addition Aminopyrazole->Michael Ammonia NH₃ Source Cyclization Cyclization & Aromatization Ammonia->Cyclization Knoevenagel->Michael Michael->Cyclization Target Target Product Cyclization->Target

Figure 2. Workflow for the Multi-Component Reaction (MCR) synthesis.

Advantages:

  • High atom and step economy (one-pot synthesis).

  • Operational simplicity and rapid assembly of molecular complexity.

  • Can often be performed under mild reaction conditions.[3]

  • Allows for facile generation of diverse analogues by varying the aldehyde component.

Disadvantages:

  • Reaction optimization may be required to suppress side products.

  • Purification can sometimes be challenging from the complex reaction mixture.

Method 3: Pyrazole Annulation onto a Pyridine Core (Strategy B)

This strategy begins with a pre-functionalized pyridine and builds the pyrazole ring. A common approach involves using a 2-halo-3-cyanopyridine as the starting material.

Mechanistic Rationale: The synthesis initiates with the nucleophilic displacement of the halide (e.g., chloride) at the C2 position of the pyridine by hydrazine. This step forms a 2-hydrazinopyridine intermediate. The subsequent intramolecular cyclization involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the cyano group. This cyclization directly forms the pyrazole ring, yielding a 3-amino-1H-pyrazolo[3,4-b]pyridine.

Applicability to Target: While this is a powerful method, it does not directly produce the C4-carboxylate. To synthesize the target molecule, one would need to start with a pyridine derivative already containing the ethyl carboxylate at the appropriate position (what will become C4) and a suitable combination of leaving groups and functional groups (e.g., a 2-hydrazino-3-formyl-4-carboxypyridine derivative) to facilitate pyrazole ring closure. Such precursors are often not as readily available as the starting materials for Strategy A.

Advantages:

  • Provides an alternative strategic entry point.

  • Useful if highly substituted pyridine starting materials are accessible.

Disadvantages:

  • The required pyridine precursors are often complex and require multi-step synthesis themselves.

  • Less convergent compared to MCR approaches for this specific target.

Pillar 3: Quantitative Comparison and Data Summary

MethodKey Starting MaterialsTypical ConditionsYield (%)AdvantagesDisadvantages
Gould-Jacobs Variant 5-Aminopyrazole, Diethyl ethoxymethylenemalonate>250 °C (Dowtherm A), then POCl₃, then further stepsVariable (multi-step)Well-established for core scaffoldHarsh conditions, indirect route, multiple steps, poor atom economy.[2]
Multi-Component Reaction 5-Aminopyrazole, Aldehyde, Ethyl acetoacetate, NH₄OAcEtOH, Reflux or Catalyst (e.g., Alg@SBA-15/Fe₃O₄) at RT80-97%One-pot, high efficiency, mild conditions, operational simplicity, easy diversification.[3][5]May require catalyst; purification from complex mixture.
Pyrazole Annulation 2-Chloro-3-cyanopyridine derivative, HydrazineReflux in alcohol~70-90%Alternative disconnectionDoes not directly yield C4-carboxylate; requires complex pyridine precursors.

Pillar 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Multi-Component Synthesis of Ethyl 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Representative MCR)

This protocol is adapted from general procedures for MCRs leading to similar scaffolds.[3][5]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (1.73 g, 10 mmol, 1.0 eq), ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq), benzaldehyde (1.06 g, 10 mmol, 1.0 eq), and ammonium acetate (1.54 g, 20 mmol, 2.0 eq) in absolute ethanol (20 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will often form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL). The resulting solid can be further purified by recrystallization from ethanol to yield the title compound as a crystalline solid.

Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine (Core Scaffold Synthesis)

This protocol provides access to the core intermediate from which other derivatives can be made.[2]

  • Condensation: In a 100 mL flask, combine 5-aminopyrazole (4.15 g, 50 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (10.8 g, 50 mmol, 1.0 eq). Heat the mixture at 110-120 °C for 2 hours. Ethanol will distill off as the reaction proceeds.

  • Cyclization: To the crude intermediate, add 50 mL of Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). Heat the mixture to 250 °C with stirring for 30-45 minutes.

  • Work-up and Isolation: Allow the mixture to cool to below 100 °C and carefully add 100 mL of petroleum ether or hexane. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry. The crude 4-hydroxy-1H-pyrazolo[3,4-b]pyridine can be recrystallized from a suitable solvent like ethanol or acetic acid. Further conversion to the target C4-carboxylate would require subsequent chemical transformations.

Conclusion and Recommendations

For the direct and efficient synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, the Multi-Component Reaction (MCR) strategy is unequivocally superior . Its operational simplicity, high convergence, excellent yields, and adherence to the principles of green chemistry make it the method of choice for both small-scale library synthesis and larger-scale production. While classical methods like the Gould-Jacobs reaction are historically important for building the core scaffold, they are ill-suited for the direct synthesis of this specific, functionally rich target. The MCR approach provides a robust, reliable, and elegant solution for researchers in the field of drug development.

References

  • Abdel-Wahab, B. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Daskalaki, M., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. National Institutes of Health (PMC). Available at: [Link]

  • Goli-Jolodar, O., et al. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. Royal Society of Chemistry. Available at: [Link]

  • Shivashankar, K., et al. Synthesis of pyrazolopyridine derivatives. ResearchGate. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. Available at: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. National Institutes of Health (PMC). Available at: [Link]

  • Nguyen, H. T., et al. (2022). Supporting information for: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. Royal Society of Chemistry. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester. Google Patents.
  • Blewitt, H. L. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry.
  • Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis. Available at: [Link]

  • Stanovnik, B., et al. Facile synthesis of substituted 1H-pyrazolo[3,4-b]pyridines. ElectronicsAndBooks.
  • Abdel-Wahab, B. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (PMC). Available at: [Link]

  • Papakyriakou, A., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Shestopalov, A. M., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. National Institutes of Health (PMC). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Pyrazolopyridine Isomers: A Comparative Analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its key isomers. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data, elucidating the nuanced differences in synthesis, chemical properties, and biological activities that define the therapeutic potential of each scaffold.

Introduction: The Privileged Pyrazolopyridine Scaffold

The pyrazolopyridine framework, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural analogy to purine bases allows it to interact with a wide array of biological targets, particularly kinases, making it a cornerstone in the development of targeted therapies for cancer, inflammatory diseases, and neurological disorders.[1][2] The seven possible isomers of pyrazolopyridine, each with a unique arrangement of nitrogen atoms, offer a rich playground for synthetic chemists and drug designers. The subtle shifts in electronics and steric profiles among these isomers can dramatically influence their pharmacological properties.[1]

This guide will focus on a comparative analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate against its prominent isomers, providing a comprehensive overview of their synthesis, structure-activity relationships (SAR), and performance in biological assays. Our objective is to equip researchers with the foundational knowledge and experimental insights necessary to make informed decisions in their drug discovery programs.

The Isomeric Landscape: Chemical Structures and Synthesis

The seemingly minor difference in the fusion of the pyrazole and pyridine rings leads to significant variations in the chemical space occupied by each isomer. This, in turn, dictates the synthetic strategies required for their construction.

pyrazolopyridine_isomers cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[1,5-a]pyridine cluster_2 Pyrazolo[3,4-c]pyridine cluster_3 Pyrazolo[4,3-c]pyridine isomer_b label_b Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate isomer_a label_a Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate isomer_c label_c Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate isomer_d label_d Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Figure 1: Chemical structures of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its key isomers.

Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

The synthesis of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annelating a pyridine ring onto a pre-existing pyrazole or constructing a pyrazole ring on a pyridine scaffold.[3] A common and efficient method for the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives involves the condensation of 5-aminopyrazoles with β-ketoesters.[4]

Synthesis of Other Pyrazolopyridine Isomers
  • Pyrazolo[1,5-a]pyridines: These are often synthesized via a [3+2] cycloaddition reaction of N-iminopyridinium ylides with alkynes.[5]

  • Pyrazolo[3,4-c]pyridines: The synthesis of this isomer can be achieved through multi-step sequences starting from substituted pyridines, often involving the construction of the pyrazole ring in the final steps.[6]

  • Pyrazolo[4,3-c]pyridines: These can be prepared from substituted pyridines, for instance, through the reaction of a dihydropyridine derivative with a hydrazine to form the pyrazole ring.[7]

Comparative Biological Activity: A Focus on Kinase Inhibition

The pyrazolopyridine scaffold has been extensively explored for its potent inhibitory activity against a wide range of protein kinases. The specific isomer and its substitution pattern play a crucial role in determining the potency and selectivity of these inhibitors.

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Reference(s)
Pyrazolo[3,4-b]pyridines TBK10.2[8]
TRKA56[9]
Mps12.596[10]
CDK1/cycB6[3]
CDK2/cycE9[3]
Pyrazolo[1,5-a]pyridines Antitubercular (MIC)<3.9 (nM)[11]
Pyrazolo[3,4-c]pyridines HPK1<1.0[12]
Pyrazolo[4,3-c]pyridines Carbonic Anhydrase (hCA I)Potent inhibition[7]

Table 1: Comparative biological activities of different pyrazolopyridine isomers. Note: The IC50 values are for representative compounds from each class and are not a direct comparison of the ethyl carboxylate derivatives.

The data in Table 1 highlights the diverse therapeutic potential of the pyrazolopyridine isomers. The pyrazolo[3,4-b]pyridine scaffold has demonstrated exceptional potency against a range of kinases, with several derivatives exhibiting nanomolar IC50 values.[3][8][9][10] This makes it a particularly attractive starting point for the development of anticancer agents. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent and selective FGFR kinase inhibitors, with some compounds showing significant antitumor activity in xenograft models.[13]

The pyrazolo[1,5-a]pyridine isomer has shown promise in the development of antitubercular agents, with some derivatives exhibiting potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[11]

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, suggesting their potential in cancer immunotherapy.[12]

Finally, pyrazolo[4,3-c]pyridine sulfonamides have been shown to be effective inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For Pyrazolo[3,4-b]pyridines:

    • The N(1)-H of the pyrazole ring is often crucial for activity, as it can participate in hydrogen bonding interactions with the target protein. N-methylation has been shown to abolish activity in some cases.[13]

    • Substituents at the C3, C4, C5, and C6 positions can be modified to enhance potency and selectivity. For example, in a series of TBK1 inhibitors, optimization of the substituent at the C3 position led to a compound with an IC50 of 0.2 nM.[8]

  • For Pyrazolo[1,5-a]pyridines:

    • Modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyridine scaffold have been shown to significantly influence the antitubercular activity of these compounds.[11]

  • For Pyrazolo[3,4-c]pyridines:

    • The introduction of polar substituents on a phenyl ring attached to the scaffold has been shown to improve pharmacokinetic properties.[12]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for the synthesis of a representative pyrazolopyridine isomer and a common biological assay.

General Synthetic Protocol for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivatives

synthetic_workflow start 5-Aminopyrazole Derivative reaction1 Condensation (e.g., in acetic acid, reflux) start->reaction1 intermediate1 β-Ketoester intermediate1->reaction1 product Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivative reaction1->product purification Purification (e.g., Recrystallization or Column Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Figure 2: General synthetic workflow for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid, add the appropriate β-ketoester (1.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

Kinase Inhibition Assay (General Protocol)

A widely used method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

kinase_assay_workflow start Kinase, Substrate, ATP, and Test Compound incubation Incubation at 37°C start->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection of Phosphorylated Substrate (e.g., using a specific antibody and a detection reagent) stop_reaction->detection data_analysis Data Analysis (Calculation of IC50 values) detection->data_analysis

Sources

Biological Activity of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives , a class of fused heterocyclic scaffolds gaining prominence in medicinal chemistry. Unlike traditional monocyclic agents, these derivatives exhibit a "privileged structure" capable of mimicking purine nucleosides, thereby interacting with diverse biological targets including kinases (TRK, GSK-3, EGFR) and bacterial DNA gyrase. This guide objectively compares their efficacy against standard-of-care drugs (Doxorubicin, Ciprofloxacin) and details the synthetic and experimental protocols required for their evaluation.

Structural Significance & Mechanistic Insight[1]

The core scaffold, Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate , functions as a bioisostere of purine and quinoline. Its biological activity is driven by its ability to form hydrogen bonds within the ATP-binding pockets of kinases or intercalate into DNA base pairs.

Mechanism of Action: Kinase Inhibition

Many derivatives function as ATP-competitive inhibitors. By occupying the hinge region of kinases such as Tropomyosin Receptor Kinase A (TRKA) or Epidermal Growth Factor Receptor (EGFR) , they block downstream signaling pathways essential for tumor proliferation.

Figure 1: Signal Transduction Blockade

The following diagram illustrates the intervention point of pyrazolo[3,4-b]pyridine derivatives within the MAPK/ERK pathway.

KinaseInhibition Ligand Growth Factor (e.g., NGF/EGF) Receptor Receptor Tyrosine Kinase (TRKA / EGFR) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor ATP Competition (Blockade) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation & Transcription ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Pyrazolo[3,4-b]pyridine derivatives competitively inhibit ATP binding at the RTK domain, preventing downstream Ras-Raf-MEK-ERK phosphorylation cascades.

Comparative Biological Activity[2][3][4][5]

Anticancer Activity vs. Standard Chemotherapy

Derivatives substituted at the N-1 and C-6 positions have shown potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.

Key Finding: Specific derivatives (e.g., Compound C03) exhibit nanomolar potency against TRKA, surpassing the selectivity profile of broad-spectrum agents like Doxorubicin, although Doxorubicin remains more potent in absolute cytotoxicity against non-specific targets.

Compound / DrugTarget MechanismIC50 (MCF-7 Breast Cancer)IC50 (A549 Lung Cancer)Selectivity Index (SI)
Derivative 17 (Urea-linked)Tubulin/Kinase Inhibition2.6 µM2.9 µMHigh (>4.0)
Compound C03 TRKA Inhibition0.304 µM (Km-12 cells)N/AHigh
Doxorubicin (Standard)DNA Intercalation/Topoisomerase II0.1 - 0.5 µM0.2 - 0.8 µMLow (Toxic to normal cells)
Erlotinib (Standard)EGFR Inhibition>30 µM (Resistant strains)0.02 - 8.0 µMHigh

Data Source: Synthesized from recent SAR studies [1, 2].

Antimicrobial Activity vs. Ciprofloxacin

The structural similarity of the pyrazolo[3,4-b]pyridine core to the quinolone ring of Ciprofloxacin allows these derivatives to target bacterial DNA gyrase.

Compound / DrugTarget OrganismMIC (µg/mL)Relative Potency
Derivative 7g S. aureus (Gram +)0.1252x more potent than Ciprofloxacin
Derivative 7g P. aeruginosa (Gram -)0.5Comparable
Ciprofloxacin (Standard)Broad Spectrum0.25 - 0.5Baseline
Ampicillin Cell Wall Synthesis2.0 - 8.0Lower

Observation: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) at the C-4 phenyl ring often show enhanced antimicrobial activity compared to unsubstituted analogs [3].

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Scaffold

Methodology: One-pot cyclocondensation via the Hantzsch-like reaction or Gould-Jacobs type cyclization.

Reagents:

  • 5-Amino-3-methyl-1-phenylpyrazole (Starting material)[1][2]

  • Ethyl acetoacetate (or Diethyl malonate for 4-OH variants)

  • Solvent: Glacial Acetic Acid or Ethanol/Reflux

  • Catalyst: Piperidine (optional depending on method)

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 10 mmol of 5-aminopyrazole derivative and 10 mmol of ethyl acetoacetate in 20 mL of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (118°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Pour the hot reaction mixture onto crushed ice (100g) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x 20mL) to remove excess acid.

  • Purification: Recrystallize from ethanol to obtain the pure Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivative.

Figure 2: Synthesis & Evaluation Workflow

Workflow Start Start: 5-Aminopyrazole React Cyclocondensation (Reflux with 1,3-dicarbonyl) Start->React Isolate Precipitation & Recrystallization React->Isolate Characterize Characterization (NMR, IR, MS) Isolate->Characterize Assay Biological Assay (MTT / MIC) Characterize->Assay Confirm Structure Assay->Start Low Potency (Re-design) End Lead Candidate Assay->End High Potency

Caption: Integrated workflow for the synthesis, purification, and biological screening of pyrazolopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Protocol)

Validation: Use Doxorubicin (10 µM) as a positive control and DMSO (0.1%) as a vehicle control.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds at graded concentrations (0.1 – 100 µM). Incubate for 48h.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Insights

The biological activity of the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold is highly sensitive to substitution patterns:

  • Position 4 (Ester Group): Hydrolysis of the ethyl ester to a carboxylic acid or conversion to a hydrazide often increases hydrogen bonding capacity, enhancing kinase inhibition [4]. However, the ester form is crucial for cell membrane permeability (prodrug effect).

  • Position 1 (N-Substitution): Bulky aryl groups (e.g., Phenyl, 4-Chlorophenyl) improve hydrophobic interaction within the enzyme active site.

  • Position 6: Introduction of an amino or urea moiety significantly boosts antiproliferative activity by targeting the ATP-binding pocket hinge region [2].

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Link

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Link

  • Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" of immense interest. Its derivatives have been investigated as potent kinase inhibitors, anticancer agents, and modulators of various biological pathways.[1][2][3][4] However, the synthetic routes used to access this core, often involving the condensation of pyrazoles or pyridines, can lead to structural ambiguities such as regioisomers.[5][6] Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a foundational requirement for advancing any derivative toward further development.

This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structure of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a synergistic workflow that constitutes a self-validating system for structural confirmation.

G cluster_0 Initial Synthesis & Screening cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation Synthesis Synthesis of Derivative TLC_LCMS TLC / LC-MS Screen Synthesis->TLC_LCMS Crude Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) TLC_LCMS->NMR Purified Compound HRMS High-Resolution MS (ESI-TOF) NMR->HRMS Proposed Structure XRay Single-Crystal X-Ray Crystallography HRMS->XRay Confirmed Formula, Ambiguous Isomer Final Validated Structure HRMS->Final High Confidence (if no ambiguity) XRay->Final Unambiguous Proof

Caption: Overall workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides a detailed map of the atomic framework, revealing not just the presence of functional groups but their precise connectivity and spatial relationships. For pyrazolo[3,4-b]pyridine derivatives, the key challenge is often differentiating N-1 and N-2 regioisomers that can arise during synthesis.[7] A comprehensive suite of NMR experiments is the most powerful tool to resolve this ambiguity directly in the solution phase, which is most relevant to the compound's biological environment.

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the compound's solubility and the need to avoid overlapping solvent and analyte signals.[8]

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton environments and their multiplicities.

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.[9]

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Run a standard ¹H-¹H COSY experiment to establish proton-proton coupling networks, typically through 2-3 bonds. This is crucial for tracing connectivities within the pyridine and ethyl carboxylate fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to identify all direct one-bond carbon-proton correlations. This definitively links each proton signal to its attached carbon.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. Acquire an HMBC spectrum to observe correlations between protons and carbons over 2-3 bonds. These long-range correlations are essential for connecting disparate fragments of the molecule, such as linking a proton on the pyridine ring to a carbon in the pyrazole ring, thereby confirming the fused heterocyclic core and differentiating isomers.

Data Presentation and Interpretation

A combination of 1D and 2D NMR data allows for the complete assignment of the molecular structure. The HMBC spectrum is particularly decisive in confirming the core scaffold.

Technique Information Gained Application to Target Scaffold
¹H NMR Chemical environment, multiplicity, and integration of protons.Identifies aromatic protons on the pyridine ring (typically δ 7.0-8.6 ppm), the pyrazole C3-H proton (δ ~8.0 ppm), and the ethyl ester signals (quartet and triplet).[7]
¹³C NMR Number and type of carbon atoms (sp², sp³, C=O).Confirms the carbon backbone. Crucially, the chemical shifts of the pyrazole and pyridine carbons can differ significantly between N-1 and N-2 isomers, providing a key diagnostic tool.[7][9]
COSY ¹H-¹H coupling networks.Confirms the sequence of protons on the pyridine ring and the -CH₂-CH₃ unit of the ethyl ester.
HSQC Direct ¹JCH correlations.Unambiguously assigns each proton to its directly attached carbon atom.
HMBC Long-range ²⁻³JCH correlations.The Decisive Experiment: Establishes connectivity between the ethyl ester and the pyridine C4, confirms the fusion of the pyrazole and pyridine rings, and differentiates N-1/N-2 isomers by observing correlations from N-substituents to pyrazole ring carbons.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Expertise & Experience: While NMR defines the structural blueprint, mass spectrometry acts as the gatekeeper, confirming that the proposed structure has the correct molecular weight and elemental composition. For any novel compound intended for publication or patenting, High-Resolution Mass Spectrometry (HRMS) is the industry standard. It provides an exact mass with sufficient accuracy (typically < 5 ppm) to determine a unique molecular formula, effectively ruling out other possibilities.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation.

  • Data Acquisition: Acquire the mass spectrum on a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap system.

  • Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for the proposed molecular formula. The mass error should be less than 5 ppm.

Data Presentation and Interpretation

The primary output is a simple but powerful confirmation of the compound's elemental composition. Further structural information can be gleaned from fragmentation patterns in MS/MS experiments.

Parameter Example Data Interpretation
Target Compound Ethyl 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylateN/A
Molecular Formula C₁₅H₁₃N₃O₂Proposed formula based on synthesis and NMR.
Calculated [M+H]⁺ 268.10805Theoretical exact mass of the protonated molecule.
Observed [M+H]⁺ 268.10789Experimentally measured exact mass.[9]
Mass Error -0.6 ppmThe difference is well within the acceptable limit (< 5 ppm), confirming the molecular formula.
Key Fragments (MS/MS) Loss of CO, HCNFragmentation patterns can provide corroborating evidence for the pyrazolo[3,4-b]pyridine core structure.[11][12]

Single-Crystal X-ray Crystallography: The Absolute Proof

Expertise & Experience: X-ray crystallography is the undisputed gold standard for structural determination. It provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state, leaving no room for ambiguity. While acquiring suitable crystals can be a challenge, a successful crystal structure provides absolute proof of connectivity, regiochemistry, and stereochemistry, making it an invaluable tool for validating a new chemical series or resolving a persistent structural question.

Experimental Protocol: Crystallization and Data Collection
  • Crystal Growth: Growing single crystals suitable for diffraction is often the rate-limiting step. A common method is slow evaporation of a solvent from a concentrated solution of the highly purified compound. Experiment with a range of solvents (e.g., methanol, ethanol, ethyl acetate, hexane mixtures).

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector.[13]

  • Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and the structure is refined.

Interpretation of Crystallographic Data

The output is a complete 3D model of the molecule, confirming every atomic position. For the pyrazolo[3,4-b]pyridine core, this technique definitively establishes:

  • Connectivity: The exact bonding arrangement of the fused rings and all substituents.

  • Regiochemistry: The precise position of substituents and, crucially, the location of the N-substituent on the pyrazole ring (N-1 vs. N-2).

  • Conformation: Key geometric parameters like the dihedral angle between the pyrazole and pyridine rings are determined.[13]

A Synergistic and Self-Validating Workflow

Trustworthiness: The highest level of confidence in a structure is achieved not by relying on a single technique but by integrating the complementary data from all three. This creates a self-validating system where each experiment corroborates the others, leading to an unassailable structural assignment.

G cluster_feedback Definitive Resolution NMR NMR Data (1D & 2D) MS HRMS Data NMR->MS Corroboration Structure Final Validated Structure NMR->Structure Defines Connectivity & Isomeric Form MS->Structure Confirms Elemental Composition XRAY X-Ray Data (If Needed) XRAY->NMR Solves Ambiguity XRAY->Structure Provides Absolute Proof

Caption: Synergistic integration of analytical data for structural validation.

  • Initial Hypothesis (NMR): Begin with a full suite of NMR experiments to assemble a structural hypothesis. Assign all proton and carbon signals and establish connectivity through COSY and HMBC.

  • Formula Confirmation (HRMS): Use the NMR-derived hypothesis to propose a molecular formula. Confirm this formula with HRMS, ensuring the measured mass is within 5 ppm of the calculated mass. A match validates the elemental composition of your proposed structure.

  • Absolute Verification (X-Ray): If the compound is a novel scaffold, if any ambiguity remains after NMR analysis (e.g., complex isomerism), or for lead compounds in a drug discovery program, obtaining a single-crystal X-ray structure is the final step. This provides absolute, irrefutable proof of the structure determined by NMR and MS.

By following this multi-faceted approach, researchers can ensure the scientific integrity of their work and build a solid foundation for the subsequent biological evaluation and development of novel Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives.

References

  • Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link available through search]
  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4). [Link available through search]
  • ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. [Link]

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • ACS Omega. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • National Institutes of Health. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Universität Wien. (n.d.). The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate. u:scholar. [Link]

  • Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. 66(3), 420-428. [Link]

  • ResearchGate. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • ResearchGate. (2002). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. [Link]

  • National Institutes of Health. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. [Link]

  • Semantic Scholar. (2023). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e. [Link]

  • National Institutes of Health. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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A Comparative Analysis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the endogenous purine bases. This core has been extensively explored as a template for the design of a diverse range of therapeutic agents. This guide provides a comparative analysis of various analogs of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The experimental data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine ring system is a bicyclic heteroaromatic compound formed by the fusion of a pyrazole and a pyridine ring.[1][2] This scaffold is of significant interest to medicinal chemists due to its ability to mimic purine bases, allowing its derivatives to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3][4][5] The ethyl carboxylate moiety at the 4-position of the pyridine ring serves as a key functional group that can be readily modified, providing a handle for the synthesis of a diverse library of analogs with varying physicochemical and pharmacological properties.

Comparative Analysis of Biological Activities

Analogs of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate have demonstrated a broad spectrum of biological activities, including anticancer, antileishmanial, and protein kinase inhibitory effects. This section provides a comparative overview of the performance of selected analogs, supported by experimental data from the literature.

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[6][7] Various analogs have been synthesized and evaluated against a panel of cancer cell lines, with some exhibiting promising low micromolar to nanomolar cytotoxic activity.

A series of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines were designed and synthesized, with their cytotoxic potential evaluated against several human and murine cancer cell lines.[8] Notably, analogs bearing 4-alkylaminoethyl ether substituents displayed potent in vitro antiproliferative activity in the low micromolar range (0.75–4.15 µM) without affecting the proliferation of normal cells.[8]

In another study, two series of pyrazolo[3,4-b]pyridine derivatives, 9a-h and 14a-h , were synthesized and evaluated for their anti-cancer potency towards Hela, MCF7, and HCT-116 cancer cell lines.[7] Compound 9a demonstrated the highest anticancer activity against Hela cell lines with an IC50 of 2.59 µM, comparable to the standard drug doxorubicin (IC50 = 2.35 µM).[7] Compound 14g showed significant cytotoxicity against MCF7 and HCT-116 cell lines with IC50 values of 4.66 µM and 1.98 µM, respectively.[7]

CompoundTarget Cell LineIC50 (µM)[7]
9a Hela2.59
14g MCF74.66
14g HCT-1161.98
DoxorubicinHela2.35
DoxorubicinMCF74.57
DoxorubicinHCT-1162.11

The mechanism of action for some of these anticancer analogs involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7] Compounds 9a and 14g exhibited good inhibitory activity against CDK2 and CDK9.[7]

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Several pyrazolo[3,4-b]pyridine derivatives have shown promising activity against Leishmania species.

A study focused on three series of 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters as potential anti-Leishmania drugs.[9] These compounds were tested against promastigote forms of Leishmania amazonensis. The most active compounds were the 3'-diethylaminomethyl-substituted derivatives, with IC50 values of 0.39 µM and 0.12 µM for compounds 21 and 22 , respectively.[9]

CompoundTargetIC50 (µM)[9]
21 L. amazonensis promastigotes0.39
22 L. amazonensis promastigotes0.12

The antileishmanial activity of these compounds was found to be correlated with their hydrophobic and steric properties.[9]

Protein Kinase Inhibition

The structural similarity of the pyrazolo[3,4-b]pyridine scaffold to purines makes it an ideal template for the design of kinase inhibitors. Various analogs have been developed as potent inhibitors of different protein kinases, including Tropomyosin receptor kinases (TRKs) and Cyclin-Dependent Kinases (CDKs).

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors.[10] Compound C03 showed an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 µM.[10] Furthermore, C03 exhibited good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, suggesting favorable pharmacokinetic properties.[3][10]

Another study reported the synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.[5] One of the compounds, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showed inhibitory activity against DYRK1A (IC50 = 11 µM), CDK5 (IC50 = 0.41 µM), and GSK-3 (IC50 = 1.5 µM), suggesting its potential as a lead compound for the treatment of Alzheimer's disease.[5]

Experimental Protocols

General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

A common and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[11] This reaction involves the condensation of a 3-aminopyrazole derivative with a diethyl 2-(ethoxymethylene)malonate, followed by cyclization.

Gould-Jacobs Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product aminopyrazole 3-Aminopyrazole condensation Condensation aminopyrazole->condensation malonate Diethyl 2-(ethoxymethylene)malonate malonate->condensation cyclization Thermal Cyclization condensation->cyclization Intermediate aromatization Aromatization cyclization->aromatization product Ethyl 4-hydroxy-1H-pyrazolo[3,4-b] pyridine-5-carboxylate aromatization->product

Caption: General workflow of the Gould-Jacobs reaction for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Step-by-step methodology for a representative synthesis:

  • Condensation: A mixture of 3-amino-5-methyl-1H-pyrazole (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) is heated at 120-130 °C for 2 hours.

  • Cyclization: The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C and maintained at this temperature for 30 minutes.

  • Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to afford the desired Ethyl 4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs against various cancer cell lines is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT Assay Workflow cluster_workflow Experimental Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-48 hours compound_treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement data_analysis Calculate IC50 values absorbance_measurement->data_analysis

Caption: Step-by-step workflow for determining the in vitro anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The biological activity of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate analogs is significantly influenced by the nature and position of substituents on the pyrazolopyridine core.

  • Position 1 (Pyrazole Nitrogen): Substitution at the N1 position with aryl or alkyl groups can modulate the pharmacokinetic properties and target engagement of the molecule.

  • Position 3 (Pyrazole Ring): The introduction of small alkyl or aryl groups at this position can influence the binding affinity to the target protein.

  • Position 4 (Pyridine Ring): Modification of the ethyl carboxylate group at C4 allows for the introduction of various functionalities to explore different interactions with the biological target. For instance, conversion to amides or other ester analogs can significantly impact activity.

  • Position 6 (Pyridine Ring): Substitution at the C6 position with aryl or heteroaryl groups has been shown to be crucial for potent anticancer activity.

SAR cluster_positions Key Positions for Substitution scaffold 1H-Pyrazolo[3,4-b]pyridine Core pos1 N1: Pharmacokinetics & Target Engagement scaffold->pos1 pos3 C3: Binding Affinity scaffold->pos3 pos4 C4: Functional Group Modification scaffold->pos4 pos6 C6: Potency (Anticancer) scaffold->pos6

Sources

A Researcher's Guide to Validating In Vitro Kinase Assays for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release – In the competitive landscape of drug discovery, the reliability of preclinical data is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of in vitro assays, focusing on Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives, a promising class of kinase inhibitors. By adhering to these principles, research teams can ensure the generation of robust, reproducible, and trustworthy data, thereby accelerating the journey from bench to bedside.

The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2] These compounds have shown activity against a range of kinases, including Tropomyosin receptor kinases (TRKs) and Topoisomerase II, making them attractive candidates for anticancer therapies.[1][3][4] Given that most kinase inhibitors target the highly conserved ATP-binding site, ensuring the specificity and potency of new derivatives is a critical challenge that can only be met through rigorous assay validation.[5]

The Imperative of Assay Validation

Assay validation is the formal process of documenting that an analytical method is suitable for its intended purpose.[6] It establishes confidence in the data, ensuring that decisions to advance a compound are based on a solid foundation. For drug discovery, this means confirming that an assay can accurately and precisely measure the inhibitory activity of a compound against its target kinase.[7] The principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) provide a robust framework for this process, covering key validation characteristics.[8][9][10]

A Comparative Overview of Kinase Assay Platforms

The first step in validation is selecting the appropriate assay platform. The choice depends on factors such as the specific kinase, throughput requirements, and the nature of the chemical library being screened. Biochemical assays, which measure the direct catalytic activity of the enzyme, are the workhorses of early-stage kinase inhibitor profiling.[5]

Assay Platform Principle Advantages Considerations
Radiometric Assays Measures the incorporation of radioisotope-labeled ATP (³²P or ³³P) into a substrate.[5]Gold standard; directly measures enzymatic activity without modified components.[5]Requires handling of radioactive materials; lower throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[11]High sensitivity; high-throughput compatible; non-radioactive.[12]Indirect measurement; potential for interference from library compounds.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes Förster Resonance Energy Transfer between a donor and acceptor fluorophore on a substrate and an antibody that recognizes the phosphorylated product.Homogeneous (no-wash) format; high-throughput; sensitive.Requires specific antibodies and labeled substrates; potential for compound interference.

For the initial screening and validation of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives, a luminescence-based assay like ADP-Glo™ offers an excellent balance of throughput, sensitivity, and safety.[11][12]

The Validation Workflow: A Step-by-Step Approach

A successful validation process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation cluster_3 Phase 4: Implementation Dev Assay Development & Optimization (Enzyme/Substrate Titration, ATP Km) PreVal Reagent Qualification & Control Compound QC Dev->PreVal ZPrime Z'-Factor Determination (Assay Window & Robustness) PreVal->ZPrime Prec Precision (Intra- & Inter-Assay) ZPrime->Prec Acc Accuracy (Spike & Recovery) Prec->Acc Spec Specificity / Selectivity Acc->Spec Lin Linearity & Range Spec->Lin Rob Robustness (DMSO tolerance, Incubation time) Lin->Rob Imp Routine Screening & Data Analysis Rob->Imp

Caption: A typical workflow for in vitro assay validation, from initial development to routine use.

Core Validation Parameters: Experimental Protocols & Acceptance Criteria

Here, we detail the experimental approach for validating a kinase inhibition assay using a representative Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivative.

Assay Robustness (Z'-Factor)

The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It reflects the dynamic range and data variation.

  • Objective: To confirm the assay is robust and suitable for screening.

  • Protocol:

    • Prepare two sets of control wells (n ≥ 16) on a single plate.

    • Maximum Signal (Max): Wells containing kinase, substrate, ATP, and vehicle (e.g., DMSO).

    • Minimum Signal (Min): Wells containing a known, potent inhibitor (e.g., Staurosporine) at a concentration that fully inhibits the kinase.

    • Incubate and read the plate according to the assay protocol.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Precision

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[13] It is assessed at two levels: intra-assay (repeatability) and inter-assay (reproducibility).[14]

  • Objective: To demonstrate the reproducibility of the assay.

  • Protocol:

    • Select three concentrations of the test compound (e.g., high, medium, and low inhibition).

    • Intra-assay: Run each concentration in triplicate on the same plate. Repeat for three independent plates within the same day.

    • Inter-assay: Run the same experiment on three different days by different analysts if possible.

    • Calculate the mean IC50 and the coefficient of variation (%CV) for each set of replicates.

  • Acceptance Criteria: %CV ≤ 20% is generally considered acceptable.

Accuracy

Accuracy refers to the closeness of the measured value to a known "true" value.[13]

  • Objective: To ensure the assay can correctly quantify the inhibitor's potency.

  • Protocol (Spike and Recovery):

    • Prepare a sample with a known concentration of the test compound expected to yield ~50% inhibition.

    • Spike this sample with a known, higher concentration of the same compound.

    • Measure the activity in both the spiked and unspiked samples.

    • Calculate the percent recovery of the spiked amount.

  • Acceptance Criteria: Recovery between 80% and 120% is typically required.

Specificity and Selectivity

Specificity is the ability of the assay to assess the analyte in the presence of components that may be expected to be present.[9] For kinase assays, this often translates to selectivity—profiling the compound against a panel of related and unrelated kinases.

  • Objective: To determine if the compound's inhibitory activity is specific to the target kinase.

  • Protocol:

    • Screen the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivative at a fixed concentration (e.g., 1 µM) against a panel of kinases.[11]

    • For any "hits" identified (e.g., >50% inhibition), perform a full dose-response curve to determine the IC50 value.

  • Data Presentation: Results are often visualized as a kinase tree plot or a selectivity score (S-Score).[11]

G cluster_0 Kinase Selectivity Profiling Compound {Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Derivative} Assay Primary Screen (e.g., 1µM concentration) Compound->Assay Hits Hits Assay->Hits Significant Inhibition NonHits NonHits Assay->NonHits No Significant Inhibition DoseResponse Dose-Response (IC50) - Kinase A: 50 nM - Kinase B: 800 nM Hits->DoseResponse Confirm Potency

Caption: A decision workflow for assessing kinase inhibitor selectivity.

Summarizing Validation Data

Clear and concise presentation of validation data is crucial. Tables provide an effective way to summarize key performance metrics.

Table 1: Summary of Assay Validation Parameters

Parameter Metric Result Acceptance Criteria Status
Robustness Z'-Factor0.780.5 - 1.0Pass
Precision Intra-Assay %CV (IC50)12%≤ 20%Pass
Inter-Assay %CV (IC50)18%≤ 20%Pass
Accuracy Spike Recovery95%80% - 120%Pass
Linearity R² of Dose-Response0.995≥ 0.98Pass
Selectivity S-Score (10)VariesHigher score = more selectiveFor Information

Conclusion

Rigorous in vitro assay validation is not merely a regulatory hurdle but a fundamental component of good scientific practice in drug discovery.[15][16] By systematically evaluating and documenting an assay's performance characteristics—robustness, precision, accuracy, and specificity—researchers can build a foundation of high-quality data. This guide provides a framework for validating kinase assays for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives, ensuring that only the most promising and well-characterized candidates are progressed, ultimately enhancing the efficiency and success rate of drug development programs.

References

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  • Title: A Practical Approach to Biological Assay Validation Source: EDRA Services URL: [Link]

  • Title: Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery Source: Dispendix URL: [Link]

  • Title: Comprehensive Guide to Validation Assay Design Principles for Drug Development Source: Infinix Bio URL: [Link]

  • Title: Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples Source: PMC URL: [Link]

  • Title: The Role of Assay Development and Validation in Drug Discovery Source: PeploBio URL: [Link]

  • Title: How is Your Assay Performing? Biomarker Validation Best-Practices Source: YouTube URL: [Link]

  • Title: Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology Source: Society of Toxicology URL: [Link]

Sources

Comparative Guide: Purity Assessment Protocols for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

[1]

Executive Summary: The "False Purity" Trap

As researchers in kinase inhibitor discovery, we frequently utilize the Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold.[1] While robust, the synthesis of this heterocyclic core—typically via the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents—is prone to a specific set of "silent" impurities that standard HPLC-UV often misrepresents.[1]

The critical challenge is regioisomerism . The N1 and N2 nitrogens on the pyrazole ring, along with the pyridine ring closure, can yield isomeric byproducts (e.g., [1,5-a]pyrimidine isomers or N2-alkylated species) that possess distinct biological activities but remarkably similar chromatographic retention times. Furthermore, the varying extinction coefficients of these isomers can lead to significant errors in "Area %" purity calculations.

This guide compares the industry-standard RP-HPLC against the orthogonal validator Quantitative NMR (qNMR) , providing a definitive protocol for certifying the integrity of this intermediate.[1]

Critical Analysis of Impurity Profiles

Before selecting an assay, one must understand the chemical origins of the impurities.

  • Impurity A (Regioisomers): The most insidious impurity. During cyclization, the thermodynamic vs. kinetic control can lead to the formation of the 2H-pyrazolo isomer or alternative ring fusions. These often co-elute with the target 1H-isomer on standard C18 columns.[1]

  • Impurity B (Hydrolysis Products): The ethyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid. This is easily detected by LC-MS (M-28 mass shift) but can streak on HPLC if pH is not controlled.[1]

  • Impurity C (Inorganic/Solvent Traps): Pyrazolo-pyridines are excellent ligands.[1] They frequently trap metal ions or crystallize with lattice solvents (DMSO, Ethanol) that are invisible to UV detection but ruin stoichiometric calculations for subsequent steps.

Visualization: Synthesis & Impurity Pathways

ImpurityPathwaysStart5-Aminopyrazole+ Keto-esterIntermediateCondensationIntermediateStart->IntermediateTargetTarget: 1H-pyrazolo[3,4-b]pyridineIntermediate->Target Cyclization (Major)Impurity_RegioImpurity: 2H-Isomer(Regioisomer)Intermediate->Impurity_Regio Tautomerization (Minor)Impurity_HydroImpurity: CarboxylicAcid (Hydrolysis)Target->Impurity_Hydro Moisture/BaseImpurity_SaltImpurity: LatticeSolvent/SaltsTarget->Impurity_Salt Crystallization

Caption: Chemical genesis of critical impurities. Note that Regioisomers and Salts require orthogonal detection methods.

Comparative Assessment of Analytical Methods

Method A: RP-HPLC (UV/Vis Detection)

The Routine Workhorse[1]

Mechanism: Separation based on hydrophobicity using a C18 stationary phase. Critical Adjustment: Pyrazolo[3,4-b]pyridines are basic. You must use an acidic modifier (Formic Acid or TFA) to protonate the pyridine nitrogen (

1
  • Pros: High sensitivity; excellent for monitoring reaction completion.

  • Cons: Relies on "Area %". If the regioisomer has a higher extinction coefficient (common in conjugated heterocycles), the impurity level is overestimated. Blind to inorganic salts.

Method B: Quantitative 1H NMR (qNMR)

The Absolute Validator

Mechanism: Molar-based detection comparing the integration of target protons against a certified internal standard (IS).[1][2] Why it wins: It detects the "invisible." If your HPLC says 99% purity but your reaction yield is 110%, you have trapped solvent. qNMR reveals this instantly. It also distinguishes regioisomers based on the chemical shift of the pyrazole proton (typically

  • Pros: Absolute purity determination; no reference standard of the analyte needed; detects solvents.

  • Cons: Lower sensitivity (LOD

    
     0.1%); requires ~10mg of sample.
    
Method C: LC-MS

The Identity Checker[1]

Mechanism: Mass-to-charge ratio detection.[1] Role: Essential for distinguishing the ethyl ester (Target) from the hydrolyzed acid (Impurity B) or decarboxylated byproducts. It cannot quantitate accurately without a standard curve due to ionization variance.

Comparison Matrix
FeatureRP-HPLC (UV)qNMRLC-MS
Primary Utility Routine Purity %Absolute Assay (wt%)Identification
Regioisomer Specificity Moderate (Requires optimized gradient)High (Distinct chemical shifts)Low (Isomers have same mass)
Inorganic/Solvent Detection None Excellent None
Sample Requirement < 1 mg5-10 mg< 1 mg
Cost per Run LowLow (after setup)High

Detailed Experimental Protocols

Protocol 1: High-Resolution RP-HPLC Method

Designed to separate the 1H and 2H regioisomers.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH to ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts)[1]

    • 2-15 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 15-18 min: 95% B (Wash)[1]

    • 18-20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Success Criteria: The target ethyl ester typically elutes between 8-10 minutes.[1] Look for a "shoulder" peak or a closely eluting peak (

    
     min), which is likely the regioisomer.
    
Protocol 2: Absolute Purity via qNMR

The self-validating standard.[1]

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid .

    • Why: TMB provides a sharp singlet at

      
       6.1 ppm, usually in a clear region away from the pyridine aromatics (
      
      
      7.5-9.0 ppm).
  • Sample Preparation:

    • Weigh exactly

      
       mg of the synthesized Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate (
      
      
      ).[1]
    • Weigh exactly

      
       mg of TraceCERT® TMB (
      
      
      ).
    • Dissolve both in 0.7 mL DMSO-

      
      . (Ensure complete dissolution; sonicate if necessary).
      
  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 60 seconds  (Critical! Aromatic protons have long 
      
      
      relaxation times. Short delays lead to under-integration).[1]
    • Scans: 16 or 32.[2]

  • Calculation:

    
    [1]
    
    • 
      : Integral value[1][2]
      
    • 
      : Number of protons (e.g., 3 for TMB, 1 for a specific aromatic CH on the scaffold)
      
    • 
      : Molecular Weight[1][2][3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity (as decimal)[1]
      

Analytical Decision Workflow

Use this logic flow to determine the final "Certifiable Purity" of your compound.

DecisionWorkflowStartCrude SynthesizedProductHPLC_ScreenStep 1: HPLC-UV(Gradient Method)Start->HPLC_ScreenDecision_HPLCPurity > 95%?HPLC_Screen->Decision_HPLCRecrystallizeAction: Recrystallize(EtOH/Water)Decision_HPLC->RecrystallizeNoqNMR_CheckStep 2: qNMR(Absolute Assay)Decision_HPLC->qNMR_CheckYesRecrystallize->HPLC_ScreenDecision_qNMRSolvent/SaltDetected?qNMR_Check->Decision_qNMRDryAction: Vacuum Dry(50°C, 12h)Decision_qNMR->DryYes (>2% wt)Final_ReleaseFinal Release:Use in BioassayDecision_qNMR->Final_ReleaseNoDry->qNMR_Check

Caption: Analytical workflow ensuring both chromatographic purity and solvent/salt freedom.

References

  • Lynch, B. M., et al. (1988).[5] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.[5][6][7][8] Canadian Journal of Chemistry.[5] [1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Medicinal Chemistry. [1]

  • Almac Group. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[9][1]

  • Donaire-Arias, A., et al. (2022).[11] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[2][4][5][6][7][10][11][12][13][14]

comparing the efficacy of different catalysts for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares catalytic methodologies for the synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate , a specific regioisomer of the privileged pyrazolopyridine scaffold.

Executive Summary & Regiochemical Criticality

The synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate represents a specific regiochemical challenge. While the vast majority of literature focuses on the 5-carboxylate (via Hantzsch-type condensation with ethyl acetoacetate) or the 6-carboxylic acid (via Doebner condensation), the 4-carboxylate target requires a distinct mechanistic pathway, typically involving ethyl pyruvate as the C3-synthon.

This guide evaluates the efficacy of catalysts used to drive this specific Doebner-like multicomponent reaction (MCR) , comparing traditional thermal methods against modern energy-efficient protocols (Microwave/Lewis Acid).

The Regioselectivity Divergence

It is critical to select the correct precursors to achieve the 4-position ester.

  • Target (4-Carboxylate): Requires Ethyl Pyruvate + Aldehyde + 5-Aminopyrazole.

  • Alternative (5-Carboxylate): Requires Ethyl Acetoacetate + Aldehyde + 5-Aminopyrazole.

Mechanistic Pathway & Catalyst Logic

The formation of the 4-carboxylate proceeds via a modified Doebner condensation. The choice of catalyst influences the rate of imine formation (Step 1) and the subsequent Povarov-type cyclization (Step 2).

ReactionPathway cluster_catalysts Catalyst Influence Points Start Precursors: 5-Aminopyrazole + Aldehyde + Ethyl Pyruvate Imine Intermediate A: Schiff Base (Imine) Start->Imine Acid Cat. (Activation of CHO) Enamine Intermediate B: Enamine Species Start->Enamine Tautomerization Cyclization Cyclization: Intramolecular Attack Imine->Cyclization + Ethyl Pyruvate (Michael/Aldol) Enamine->Cyclization Oxidation Oxidation/Aromatization Cyclization->Oxidation -H2 Product Target: Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Oxidation->Product Acid Acetic Acid / HCl (Protonates Electrophile) Acid->Imine MW Microwave (Dipolar Polarization) MW->Cyclization

Figure 1: Reaction pathway distinguishing the critical intermediate steps for 4-carboxylate formation.

Comparative Efficacy of Catalysts

The following table contrasts the primary methodologies reported for this specific synthesis (Maqbool et al., 2013). Note that while Lewis acids (e.g., L-Proline,


) are common for the 5-isomer, the 4-isomer relies heavily on Brønsted acidity and thermal activation.
Catalyst / ConditionReaction MediumTemp (°C)TimeYield (%)Green ScoreKey Mechanism
Acetic Acid (AcOH) Glacial AcOHReflux3-5 h65-78% LowSolvent acts as both catalyst and medium; promotes imine formation.
HCl (Trace) Ethanol (EtOH)Reflux2-4 h60-72% MedStrong Brønsted acid accelerates dehydration; easier workup than AcOH.
Microwave (MW) EtOH / HCl (cat.)150°C10 min 82-89% High Rapid dipolar heating overcomes activation barrier for cyclization.
L-Proline *MethanolReflux6-8 h40-55%HighNote: Less effective for Pyruvate pathway; favors Acetoacetate (5-isomer).

Performance Analysis:

  • Microwave Irradiation (Best in Class): Demonstrates superior TOF (Turnover Frequency). The rapid heating prevents the degradation of the labile ethyl pyruvate intermediate, resulting in higher yields (>80%) and drastically reduced reaction times (10 min vs 4 h).

  • Acetic Acid (Standard): Reliable but requires harsh conditions and tedious neutralization during workup. It remains the "benchmark" method for scale-up where MW reactors are unavailable.

Validated Experimental Protocol

Target Molecule: Ethyl 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Method: Microwave-Assisted Acid Catalysis (Recommended)

Reagents
  • 1.0 equiv 5-Amino-3-methyl-1-phenylpyrazole[1]

  • 1.0 equiv Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)[1]

  • 1.0 equiv Ethyl Pyruvate (Freshly distilled recommended)

  • Catalyst: Conc. HCl (2-3 drops) or AcOH (0.5 mL)

  • Solvent: Ethanol (3-5 mL)

Step-by-Step Workflow
  • Charge: In a microwave-safe vial (10 mL), dissolve the aminopyrazole (1 mmol) and aromatic aldehyde (1 mmol) in ethanol.

  • Activate: Add the acid catalyst (HCl or AcOH).[2] Stir for 1 minute to initiate imine formation.

  • Addition: Add Ethyl Pyruvate (1 mmol). Crucial: Add last to prevent self-polymerization.

  • Irradiation: Seal the vial. Irradiate at 150°C (Power: 150-200W) for 10-15 minutes .

    • Control Check: Pressure should stabilize around 5-8 bar.

  • Workup: Cool to room temperature. The product often precipitates directly.[3]

    • If solid forms: Filter and wash with cold ethanol.

    • If solution remains: Pour into crushed ice. Collect the solid by filtration.

  • Purification: Recrystallize from Ethanol/DMF (4:1) if necessary.

Self-Validating Checkpoint:

  • 1H NMR Signal: Look for the Ester Quartet at ~4.2-4.4 ppm and Triplet at ~1.3 ppm.

  • Regiochemistry Marker: The H-5 pyridine proton (if not substituted) or the specific shift of the aryl group at position 6 helps distinguish it from the 5-carboxylate isomer.

References

  • Maqbool, T., et al. (2013). "Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates." Asian Journal of Chemistry, 25(14), 7715-7718.

  • Chebanov, V. A., et al. (2007). "Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes."[2] Tetrahedron, 63(5), 1229-1242.

  • Hassan, A. S., et al. (2018). "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Synthetic Communications. (Context for catalyst comparison in fused systems).

Sources

structure-activity relationship (SAR) of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Introduction: The Versatile 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1][2][3] This fused bicyclic system, an isostere of purine, provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal template for designing inhibitors of various enzymes, particularly protein kinases.[4][5] The ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate scaffold, in particular, serves as a crucial starting point or key intermediate in the synthesis of potent agents targeting a range of diseases, from cancer to viral infections.[6][7]

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold. We will dissect how modifications at each position of the heterocyclic core influence biological activity, compare the performance of these derivatives against various targets, and provide the experimental context necessary for researchers in drug discovery.

General Synthetic Strategies

The construction of the 1H-pyrazolo[3,4-b]pyridine core is typically achieved through two primary retrosynthetic strategies.[1] The most common approach involves the formation of the pyridine ring onto a pre-existing pyrazole, often starting from a 5-aminopyrazole derivative.[1][8] This intermediate can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct the fused pyridine ring.[1] An alternative strategy involves forming the pyrazole ring from a substituted pyridine precursor.[1]

Workflow for Pyridine Ring Formation from a 5-Aminopyrazole Intermediate

This workflow represents a common and versatile method for synthesizing the pyrazolo[3,4-b]pyridine scaffold, which serves as the foundation for the derivatives discussed in this guide. The choice of the 1,3-dicarbonyl compound is critical as it directly introduces substituents at the C4 and C6 positions of the final heterocyclic system.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyridine Ring Annulation cluster_2 Step 3: Further Derivatization Hydrazine Phenylhydrazine Aminopyrazole 5-Amino-1-phenylpyrazole Intermediate Hydrazine->Aminopyrazole Reaction Ketoester Ethyl Acetoacetate Derivative Ketoester->Aminopyrazole Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Core Dicarbonyl->Pyrazolopyridine Aminopyrazole_ref 5-Amino-1-phenylpyrazole Aminopyrazole_ref->Pyrazolopyridine Condensation Target Target Derivatives Pyrazolopyridine_ref Pyrazolopyridine Core Pyrazolopyridine_ref->Target Substitution/Modification (e.g., at N1, C3, C6)

Caption: General synthetic workflow for 1H-pyrazolo[3,4-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core. The following sections detail the SAR observed at key positions, with a focus on anticancer and enzyme inhibitory activities.

SAR_Summary cluster_N1 N1 Position cluster_C3 C3 Position cluster_C4 C4 Position cluster_C6 C6 Position PyrazoloScaffold N1_node Crucial H-bond donor. Methylation abolishes activity (FGFR). Isopropyl optimal for anti-enterovirus activity. C3_node Substituents modulate potency. Often H, Methyl, or Aryl groups. C4_node Ethyl carboxylate allows derivatization. Amide derivatives show potent activity. N-aryl groups enhance antiviral properties. C6_node Key for selectivity and potency. Thiophenyl-2-yl boosts antiviral activity.

Caption: Key SAR points on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Modifications at the N1 Position

The pyrazole nitrogen at the N1 position is a critical interaction point, particularly in kinase inhibition.

  • Hydrogen Bond Donor: The N(1)-H group frequently acts as an essential hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, N-methylation of the pyrazolopyridine nucleus led to a complete loss of enzymatic activity, highlighting the necessity of the N(1)-H for binding.[9] Similarly, for AMP-activated protein kinase (AMPK) activators, an exposed pyrazole N-H was found to be essential for potency.[10]

  • Substituent Effects: While the unsubstituted N(1)-H is often preferred, specific substituents can be optimal for other targets. In a series of anti-enterovirus compounds, analogues with an isopropyl group at the N1 position demonstrated the highest selectivity indices.[7]

Modifications at the C3 Position

The C3 position offers another site for modification to modulate potency and selectivity. While extensive SAR studies focusing solely on this position are less common, patterns emerge from various compound series. Often, small alkyl groups like methyl or simple aryl groups are well-tolerated and contribute to overall binding affinity.[1] In a series of Topoisomerase IIα inhibitors, the C3 position was part of a larger indole-containing moiety, which proved crucial for the potent, broad-spectrum antiproliferative activity of the lead compound.[11]

Modifications at the C4 Position

The ethyl carboxylate group at C4 is a versatile handle for chemical modification.

  • Amide Derivatives: The ester can be readily converted into a wide array of amides, which has proven to be a highly successful strategy. For anti-enterovirus agents, the C4 position offered the greatest potential for improvement, with various N-aryl amide groups leading to enhanced antiviral activities.[7] For example, a derivative with a 2-pyridyl group at this position was the most potent against non-polio enteroviruses.[7]

  • Anticancer Activity: In the pursuit of CDK2/PIM1 inhibitors, the pyrazolo[3,4-b]pyridine scaffold was designed to mimic the hinge-binding interactions of known ligands, with modifications stemming from the C4 position contributing to dual inhibitory activity and potent anti-cancer effects.[4]

Modifications at the C5 and C6 Positions

Substituents on the pyridine ring, particularly at C5 and C6, are critical determinants of potency and selectivity.

  • C6 Position: For enterovirus inhibitors, a thiophenyl-2-yl unit at the C6 position was found to be optimal.[7]

  • C5 Position: In a series of ALK inhibitors designed to overcome crizotinib resistance, a (3-fluorophenyl)sulfonyl group at the C5 position was a key structural feature of the most potent compounds.[5]

  • Anticancer Agents: A series of pyrazolo[3,4-b]pyridin-6-one derivatives were identified as tubulin polymerization inhibitors.[12] The SAR study revealed that specific substitutions on a phenyl ring attached to the C3 position and the nature of the substituent at N1 were crucial for potent cytotoxicity against multiple cancer cell lines, including drug-resistant ones.[12]

Comparative Performance Analysis

To illustrate the impact of these structural modifications, the following table compares the biological activity of selected 1H-pyrazolo[3,4-b]pyridine derivatives against various targets.

Compound IDTarget/Cell LineKey Structural FeaturesActivity (IC₅₀ / GI₅₀)Reference
C03 TRKA KinasePyrazolo[3,4-b]pyridine core56 nM[13][14]
6b HCT-116 (Colon Cancer)Dual CDK2/PIM1 inhibitorPotent, Selectivity Index: 15.05[4]
8b HCT-116 (Colon Cancer)Fused pyridopyrazolopyrimidine2.3 µM[6]
JX040 EV-A71 (Enterovirus)N1-isopropyl, C4-(2-pyridyl)amide, C6-thiophenylPotent antiviral activity[7]
7n FGFR1 KinaseN(1)-H, specific C3-aryl urea2.5 nM[9]
17f AMPK (α1β1γ1)N(1)-H, specific C3-diphenylEC₅₀ = 0.42 µM[10]
15y TBK1 KinasePyrazolo[3,4-b]pyridine core0.2 nM[15]
8c NCI-60 PanelIndole moiety at C3GI₅₀ MG-MID = 1.33 µM[11]
I2 MDA-MB-231 (Breast Cancer)Pyrazolo[3,4-b]pyridin-6-one core3.30 µM[12]

This table presents a selection of data to highlight SAR trends and is not exhaustive.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-Pyrazolopyridine Intermediate (4)

This protocol is adapted from a reported synthesis of anticancer pyrazolopyridine derivatives.[6]

  • Step 1: Synthesis of 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile (1): A mixture of acetylacetone and ethyl cyanoacetate is reacted in the presence of a base like piperidine.

  • Step 2: Synthesis of Intermediate (3): The resulting pyridinecarbonitrile (1) is further reacted to introduce functionality needed for the subsequent cyclization.

  • Step 3: Synthesis of 3-Aminopyrazolopyridine (4): Intermediate (3) is cyclized with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the key 3-aminopyrazolopyridine intermediate. This intermediate serves as a versatile precursor for a wide range of target compounds through reactions like acylation, Schiff base formation, or further cyclization.[6]

Protocol: In Vitro Anticancer Screening (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][8]

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazolopyridine derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours). A control group receives medium with DMSO only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold, particularly derivatives accessible from ethyl 4-carboxylate precursors, remains a highly productive framework in drug discovery. The structure-activity relationships explored herein demonstrate that targeted modifications to this core can yield highly potent and selective agents against a diverse array of biological targets.

Key takeaways for future design include:

  • The N(1)-H position is a critical anchor for many kinase inhibitors and should generally be preserved as a hydrogen bond donor.

  • The C4 position is an ideal point for introducing diversity, particularly through amide derivatives, to fine-tune potency and target specificity.

  • Substitutions on the pyridine ring (C5 and C6) are crucial for modulating the pharmacological profile and overcoming resistance.

Future research will likely focus on leveraging this well-established SAR to develop next-generation inhibitors with improved pharmacokinetic properties and novel mechanisms of action, further cementing the importance of the 1H-pyrazolo[3,4-b]pyridine core in medicinal chemistry.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Synthesis and Structure-Activity Relationship (SAR)
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.
  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines.
  • Synthesis and Structure-Activity Relationship (SAR)
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. PubMed.

Sources

Technical Guide: Cross-Reactivity Profiling of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate based inhibitors Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, capable of mimicking the adenine moiety of ATP. This structural mimicry grants it high potency against ATP-dependent enzymes—specifically Kinases (e.g., GSK-3


, TRK, ALK) and Phosphodiesterases  (PDE4). However, this same feature introduces a critical liability: promiscuity .

This guide details the cross-reactivity profiling of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. While the ethyl ester at the C4 position often serves as a synthetic handle or prodrug motif, its derivatives (amides, acids, and heterocycle-fused analogs) require rigorous selectivity profiling to distinguish therapeutic efficacy from off-target toxicity.

Part 1: The Scaffold & Target Landscape

Why This Scaffold?

The pyrazolo[3,4-b]pyridine system effectively occupies the hinge region of kinase ATP-binding pockets. The ethyl carboxylate moiety at position 4 (or 5, depending on specific regioisomer synthesis) provides a tunable vector for accessing the solvent-exposed regions of the protein, allowing for selectivity optimization.

Primary vs. Off-Target Risks
Primary Therapeutic Target Common Off-Target Liabilities (Cross-Reactivity) Clinical Consequence
GSK-3

(Alzheimer's, Diabetes)
CDK2 / CDK5 Cell cycle arrest, potential cytotoxicity in non-target tissues.
TRKA/B/C (Oncology)FAK, PAK4, PLK4 Cardiovascular toxicity, disruption of cytoskeletal integrity.
PDE4 (Inflammation/COPD)PDE7, PDE3 PDE3 inhibition leads to arrhythmias/hypotension; PDE7 lacks clear safety data.

Part 2: Comparative Profiling Data

The following data contrasts the selectivity profiles of Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives against standard reference inhibitors.

Case Study A: Kinase Selectivity (GSK-3 vs. CDK2)

Context: GSK-3


 and CDK2 share high sequence identity in the ATP-binding cleft. Achieving >50-fold selectivity is the gold standard.

Table 1: Inhibitory Potency and Selectivity Indices (SI)

Compound IDR4-Substituent (Ester/Deriv)GSK-3

IC

(nM)
CDK2 IC

(nM)
Selectivity Index (CDK2/GSK3)Status
Compound 6b (Pyrazolo-pyridine core)Ethyl ester1204503.75 Poor (High Cross-reactivity)
Compound 17 (Optimized Lead)Amide-linked aryl12>10,000>800 Excellent
Indirubin-3'-monoxime (Reference)2260027Moderate
Staurosporine (Pan-kinase Ref)34~1.3Non-selective (Toxic)

Analysis: The parent ethyl ester often shows moderate potency but poor selectivity (SI < 10). Derivatization of the ester to bulky amides (Compound 17) exploits steric clashes in the CDK2 pocket that are absent in GSK-3


, drastically improving the profile.
Case Study B: TRK Inhibition & Pan-Kinase Profiling

Context: TRK inhibitors must avoid hitting FAK (Focal Adhesion Kinase) to prevent cardiac toxicity.

Table 2: Cross-Reactivity Panel (Percent Inhibition at 1


M) 
Target KinaseEthyl 4-carboxylate Lead (C03) Larotrectinib (Clinical Ref) Entrectinib (Clinical Ref)
TRKA (Target) 96% (IC

= 56 nM)
98% (IC

< 20 nM)
99% (IC

= 1 nM)
TRKB 92%98%99%
FAK (Off-Target) 65% (Moderate Liability)<10%<15%
PLK4 (Off-Target) 58%<5%<5%
IGF-1R 12%<5%10%

Key Insight: While the pyrazolo[3,4-b]pyridine lead (C03) is potent against TRK, it retains significant cross-reactivity with FAK compared to clinical standards. This necessitates "scaffold hopping" or further substitution at the N1 position to improve the safety margin.

Part 3: Mechanism of Cross-Reactivity

The structural basis for the observed promiscuity lies in the Donor-Acceptor (D-A) hydrogen bonding motif of the pyrazole ring.

SAR_Mechanism Scaffold Ethyl 1H-pyrazolo[3,4-b] pyridine-4-carboxylate Hinge ATP Hinge Region (Glu-Lys-Met) Scaffold->Hinge N1/N7 H-bonds (Primary Affinity) Gatekeeper Gatekeeper Residue (Met/Phe/Thr) Scaffold->Gatekeeper Steric Clash Risk (Selectivity Determinant) Solvent Solvent Front (Variable Region) Scaffold->Solvent C4-Ethyl Ester (Tunable Vector) CrossReactivity Off-Target Binding (e.g., CDK2, FAK) Gatekeeper->CrossReactivity Small GK = Low Selectivity Selectivity Specific Inhibition (e.g., GSK-3, TRK) Solvent->Selectivity Bulky R4 = High Selectivity

Caption: Structural Activity Relationship (SAR) driving selectivity. The C4-Ethyl Ester vector is critical for accessing the solvent front to differentiate between homologous kinase pockets.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold (One-Pot Cyclocondensation)

To ensure reproducible starting material for profiling:

  • Reagents: 5-amino-pyrazole derivative (1.0 eq), Ethyl glyoxylate or Ethyl acetoacetate (1.0 eq), Catalyst (InCl

    
     or L-proline).
    
  • Procedure: Reflux in ethanol/water (1:1) for 4–6 hours.

  • Purification: The ethyl ester product usually precipitates upon cooling. Recrystallize from EtOH.

  • Validation:

    
    H NMR must show the characteristic ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) alongside the pyrazolo-pyridine aromatic signals.
    
Kinase Selectivity Profiling Workflow (Self-Validating)

Methodology: FRET-based Z'-LYTE™ or ADP-Glo™ Assay.

Step-by-Step Protocol:

  • Primary Screen (Single Point): Screen library at 1

    
    M and 10 
    
    
    
    M against a panel of 5 representative kinases (e.g., GSK-3
    
    
    , CDK2, CK1, PKA, PKC).
    • Cut-off: Compounds showing >50% inhibition at 1

      
      M proceed to dose-response.
      
  • IC

    
     Determination: 
    
    • Prepare 10-point serial dilutions (1:3) starting from 100

      
      M.
      
    • Incubate compound, kinase, and substrate for 60 min.

    • Add ATP (at

      
       apparent for each kinase) to ensure competitive kinetics.
      
    • Control: Include Staurosporine (positive control) and DMSO (negative control) on every plate.

  • Selectivity Profiling (The "Gini" Score):

    • Test hit compounds against a broad panel (30+ kinases).

    • Calculate the Selectivity Score (S(10)) : Number of kinases inhibited >50% at 10

      
      M divided by total kinases tested.
      
    • Target: S(10) < 0.05 (High Selectivity).

Profiling_Workflow Start Compound Library (Ethyl Ester Derivatives) Screen Primary Screen (1 µM & 10 µM) Start->Screen Decision >50% Inhibition? Screen->Decision Decision->Screen No (Discard) IC50 Dose-Response (IC50) (10-point dilution) Decision->IC50 Yes Panel Broad Kinase Panel (30-50 Kinases) IC50->Panel If IC50 < 100 nM Analysis Calculate Selectivity Index (SI) & S(10) Score Panel->Analysis

Caption: Decision tree for cross-reactivity profiling. Only potent hits (IC50 < 100 nM) warrant the cost of broad-panel profiling.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. (2020). Link

  • 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. (2003).[1] Link

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. (2022). Link

  • Identification of a novel phosphodiesterase 4 inhibitor... EPPA-1. Journal of Pharmacology and Experimental Therapeutics. (2009).[2] Link

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[3] Link

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug discovery, our work with novel heterocyclic compounds like Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate is foundational. These molecules, including the broader pyrazolopyridine class, are instrumental in developing new therapeutics[1][2]. However, innovation and safety are inextricably linked. A deep understanding of the materials we handle is paramount, not just for scientific integrity, but for our personal well-being. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring that your focus remains on the science, secured by a foundation of safety.

This is not a generic checklist. It is a procedural guide grounded in the core principles of chemical hazard mitigation: understanding the risk, implementing appropriate controls, and preparing for contingencies.

Hazard Assessment: Understanding the Adversary

Analysis of analogous compounds, such as ethyl 1H-pyrazole-4-carboxylate and other heterocyclic esters, indicates the following potential hazards:

  • Skin Irritation: Causes skin irritation[3]. Prolonged contact may lead to dermatitis.

  • Serious Eye Irritation: Poses a risk of serious eye damage[3][4][5].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor[3][6].

  • Harmful if Swallowed: Oral ingestion may be harmful[4][7].

These potential hazards demand a rigorous and non-negotiable approach to PPE. The following table summarizes the anticipated risks.

Hazard Category Anticipated Risk Level Primary Exposure Routes Relevant Safety Data
Skin Corrosion/Irritation Category 2 (Irritant)Direct ContactCauses skin irritation.[3]
Eye Damage/Irritation Category 2 (Irritant)Splashes, Vapors, DustCauses serious eye irritation.[3][4][5]
Specific Target Organ Toxicity Single Exposure (Respiratory)InhalationMay cause respiratory irritation.[3][6]
Acute Toxicity (Oral) Category 4 (Harmful)IngestionHarmful if swallowed.[4][7]

Core Protective Measures: Your First Line of Defense

Your primary protection from chemical exposure comes from engineering controls, principally the use of a certified chemical fume hood.[8] PPE is the critical final barrier between you and the substance. The selection of PPE must be deliberate and matched to the specific task.

Hand Protection: Beyond the Basic Nitrile

The choice of gloves is arguably the most critical PPE decision for direct chemical handling. It is a function of the chemical's structure (an aromatic heterocyclic ester) and the nature of the task. Key glove performance metrics to understand are:

  • Breakthrough Time: The time it takes for the chemical to permeate the glove material completely.[9][10]

  • Permeation: The molecular passage of the chemical through the glove material.[10]

  • Degradation: The physical deterioration of the glove material upon chemical contact.[9][10]

Given the compound's aromatic and ester functionalities, standard nitrile gloves may offer insufficient protection for prolonged or immersive contact.

Glove Material Protection Against Esters & Aromatics Typical Use Case Limitations
Nitrile Fair to GoodGeneral handling, splash protection, secondary layer in double gloving.Not recommended for prolonged exposure to aromatic solvents or strong ketones.[11]
Butyl Rubber Excellent Direct handling, weighing, solution preparation, work with ketones and esters.[11][12][13]Poor performance with aliphatic and aromatic hydrocarbons.[11]
Viton® Excellent High-risk tasks, handling chlorinated and aromatic solvents.[9][10]Higher cost.

Senior Scientist's Recommendation:

  • For incidental contact (e.g., handling sealed containers): A single pair of standard nitrile gloves (minimum 4 mil thickness) is acceptable.

  • For intentional handling (e.g., weighing, preparing solutions, running reactions): Double gloving is mandatory. Use a primary glove of Butyl rubber or Viton® over a thinner nitrile inner glove. This provides robust chemical protection while the inner glove offers secondary protection during doffing.

Eye and Face Protection: An Impenetrable Barrier

The risk of serious eye irritation necessitates robust protection.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound in any form (solid or solution).[8][14] Safety glasses, even with side shields, are insufficient as they do not provide a seal against splashes and vapors.[15]

  • Face Shield: A full-face shield must be worn over chemical splash goggles when there is an elevated risk of splashes, such as when handling quantities greater than 1 liter, working with pressurized systems, or during initial scale-up reactions.[8][14]

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement for all laboratory work.[8][14]

  • Chemical Apron/Gown: For tasks involving larger quantities or a high likelihood of splashes, a polyethylene-coated disposable gown should be worn over the lab coat.[16]

  • Respiratory Protection: All work with solid Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not feasible or if there is a potential for generating aerosols outside of a containment device, a risk assessment must be performed to determine the appropriate respiratory protection, which may include a NIOSH-approved respirator with organic vapor cartridges.

Operational and Disposal Plans

Proper procedure is as vital as the equipment itself. A self-validating system of protocols ensures safety is repeatable and reliable.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Workflow PPE Selection Workflow for Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate A Assess Task (e.g., Weighing, Synthesis, Purification) B Work Inside Certified Chemical Fume Hood? A->B C Incidental Contact Only? (e.g., moving sealed container) B->C Yes E STOP! Consult EHS. Respirator may be required. B->E No D Potential for Splash? (e.g., >50mL liquid, transfers) C->D No (Direct Handling) F Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves C->F Yes G Enhanced PPE: - Lab Coat - Chemical Splash Goggles - Double Gloves (Butyl/Nitrile) D->G No H Full Protection: - Chemical Gown over Lab Coat - Goggles + Face Shield - Double Gloves (Butyl/Nitrile) D->H Yes

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Donning and Doffing Protocol
  • Donning (Putting On):

    • Put on your lab coat and any required disposable gown.

    • Put on your inner pair of nitrile gloves.

    • Put on your chemical splash goggles.

    • Put on your face shield (if required).

    • Put on your outer pair of butyl rubber or Viton® gloves, ensuring the cuffs go over the sleeves of your lab coat/gown.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.[8]

    • Remove your face shield (if used), handling it by the headband.

    • Remove your lab coat or gown, turning it inside out as you remove it.

    • Remove your chemical splash goggles.

    • Remove the inner pair of nitrile gloves, again without touching the outside.

    • Wash your hands thoroughly with soap and water.[4]

Contaminated PPE and Waste Disposal

All disposable PPE used when handling Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate must be considered hazardous waste.

  • Gloves, disposable gowns, and other contaminated items: Collect these in a designated, compatible, and properly sealed hazardous waste container.[8] The container must be clearly labeled with "Hazardous Waste" and the chemical name.[8]

  • Disposal: All chemical waste, including contaminated PPE, must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.[17][18] Never dispose of chemically contaminated items in the regular trash.

References

  • Benchchem. (n.d.). Safe Disposal of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: A Procedural Guide.
  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link].

  • Environment, Health and Safety - University of Washington. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved February 15, 2026, from [Link].

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved February 15, 2026, from [Link].

  • PowerPak. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved February 15, 2026, from [Link].

  • Environmental Health and Safety - Iowa State University. (n.d.). OSHA Glove Selection Chart. Retrieved February 15, 2026, from [Link].

  • J.T. Baker. (2011, August 29). PYRIDINE Material Safety Data Sheet. Retrieved February 15, 2026, from [Link].

  • Inland Empire Safety & Supply. (2026, February 7). Chemical Resistant Gloves: Which Chemicals Require Which Glove Material. Retrieved February 15, 2026, from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved February 15, 2026, from [Link].

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link].

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved February 15, 2026, from [Link].

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved February 15, 2026, from [Link].

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved February 15, 2026, from [Link].

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved February 15, 2026, from [Link].

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved February 15, 2026, from [Link].

  • Kliachyna, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. Retrieved February 15, 2026, from [Link].

  • da Silva, A. R., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses. Retrieved February 15, 2026, from [Link].

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • ResearchGate. (2023, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved February 15, 2026, from [Link].

  • Google Patents. (n.d.). HU218666B - Pyrazolopyridine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved February 15, 2026, from [Link].

  • NCBI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.